Technical Documentation Center

2-Aminocyclohexane-1-carboxamide hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Aminocyclohexane-1-carboxamide hydrochloride
  • CAS: 1376171-26-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Aminocyclohexane-1-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the fundamental properties of 2-Aminocyclohexane-1-carboxamide hy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties of 2-Aminocyclohexane-1-carboxamide hydrochloride (CAS No. 1376171-26-4), a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from chemical supplier data, analogous compounds, and established principles of organic and medicinal chemistry to offer a robust technical resource.

Introduction: The Chemical Landscape of 2-Aminocyclohexane-1-carboxamide Hydrochloride

2-Aminocyclohexane-1-carboxamide hydrochloride is a saturated heterocyclic compound featuring a cyclohexane ring substituted with both an amine and a carboxamide functional group. The presence of these two polar groups, combined with the conformational rigidity of the cyclohexane scaffold, makes it an intriguing building block for the synthesis of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are critical properties for pharmaceutical development.

The general structure of aminocyclohexane carboxamides has been explored in various therapeutic areas, including as potential agents for treating leishmaniasis and as modulators of G-protein coupled receptors like the glucagon-like peptide 1 receptor (GLP-1R)[1][2]. While the specific biological activity of 2-Aminocyclohexane-1-carboxamide hydrochloride is not yet extensively documented in peer-reviewed literature, its structural motifs suggest potential applications in areas where constrained amino acids and their derivatives have shown promise.

Physicochemical Properties

PropertyValueSource
CAS Number 1376171-26-4[3][4][5][6][7]
Molecular Formula C₇H₁₅ClN₂O[3]
Molecular Weight 178.66 g/mol [3]
Appearance Solid (predicted)General knowledge
Solubility Soluble in water (predicted due to hydrochloride salt)General knowledge

Synthesis and Chemical Logic

A definitive, published synthetic route for 2-Aminocyclohexane-1-carboxamide hydrochloride is not currently available. However, a logical and efficient synthesis can be devised based on established organic chemistry principles and literature on related compounds[8][9]. The most probable synthetic pathway originates from 2-aminocyclohexanecarboxylic acid.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Hydrochloride Salt Formation Start 2-Aminocyclohexanecarboxylic Acid Reagents1 Ammonia Source (e.g., NH₄Cl, SOCl₂ then NH₃) Start->Reagents1 Intermediate 2-Aminocyclohexane-1-carboxamide Reagents2 HCl in inert solvent (e.g., ether, dioxane) Intermediate->Reagents2 Reagents1->Intermediate Final 2-Aminocyclohexane-1-carboxamide Hydrochloride Reagents2->Final

Caption: Proposed two-step synthesis of 2-Aminocyclohexane-1-carboxamide hydrochloride.

Experimental Protocol: A Conceptual Framework

Step 1: Synthesis of 2-Aminocyclohexane-1-carboxamide (the free base)

  • Activation of the Carboxylic Acid: 2-aminocyclohexanecarboxylic acid would first have its amino group protected (e.g., with a Boc group). The protected carboxylic acid would then be activated, for instance, by conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM).

  • Amidation: The activated acid derivative would then be reacted with a source of ammonia. This could be aqueous ammonia or ammonia gas bubbled through the reaction mixture.

  • Deprotection: The protecting group on the amine would then be removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the free base, 2-aminocyclohexane-1-carboxamide.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: The purified 2-aminocyclohexane-1-carboxamide free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or dioxane.

  • Acidification: A solution of hydrogen chloride in the same or a compatible solvent is added dropwise to the solution of the free base with stirring.

  • Precipitation and Isolation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The solid product can then be isolated by filtration, washed with a small amount of the solvent, and dried under vacuum.

Potential Mechanism of Action and Biological Significance

While the specific biological targets of 2-Aminocyclohexane-1-carboxamide hydrochloride are yet to be elucidated, the structural motifs present in the molecule provide clues to its potential pharmacological role.

  • Constrained Amino Acid Mimic: The cyclohexane ring imposes conformational constraints on the relative positions of the amino and carboxamide groups. This rigidity can lead to higher binding affinity and selectivity for specific biological targets compared to more flexible acyclic analogues.

  • GPCR Modulation: As suggested by studies on similar 2-aminothiophene derivatives, this compound could act as a modulator of G-protein coupled receptors (GPCRs)[2]. The amino and carboxamide groups can participate in hydrogen bonding and electrostatic interactions with receptor binding pockets.

  • Enzyme Inhibition: The molecule could also be investigated as an inhibitor of enzymes where the binding site accommodates such a constrained scaffold.

Logical Framework for Biological Investigation

Biological_Investigation Compound 2-Aminocyclohexane-1-carboxamide HCl Screening High-Throughput Screening Compound->Screening Initial Assays Target_ID Target Identification & Validation Screening->Target_ID Hit Identification SAR Structure-Activity Relationship (SAR) Studies Target_ID->SAR Mechanism of Action Lead_Opt Lead Optimization SAR->Lead_Opt Analogue Synthesis Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection

Sources

Exploratory

An In-depth Technical Guide to 2-Aminocyclohexane-1-carboxamide hydrochloride (CAS 1376171-26-4)

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Potential Scaffold for Novel Therapeutics 2-Aminocyclohexane-1-carboxamide hydrochloride, identified by the CAS number 1376171-26-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Scaffold for Novel Therapeutics

2-Aminocyclohexane-1-carboxamide hydrochloride, identified by the CAS number 1376171-26-4, is a synthetic organic compound that holds promise as a versatile building block in the realm of medicinal chemistry and drug discovery. Its structure, featuring a cyclohexane ring substituted with both an amino and a carboxamide group, positions it as a valuable scaffold for the synthesis of a diverse array of potential therapeutic agents. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility, facilitating its use in various experimental settings.

While specific research on this particular molecule is not extensively documented in publicly available literature, the constituent chemical motifs—the aminocyclohexane core and the carboxamide functional group—are well-established pharmacophores. The aminocyclitol framework is a key component in numerous biologically active compounds, and the carboxamide group is a privileged structure in a multitude of approved drugs, known for its ability to form crucial hydrogen bond interactions with biological targets. This guide will, therefore, provide a comprehensive overview of 2-Aminocyclohexane-1-carboxamide hydrochloride, drawing upon foundational chemical principles and data from structurally related analogs to project its physicochemical properties, potential synthetic routes, and prospective biological applications.

Physicochemical Properties: A Predictive Analysis

Due to the limited availability of experimental data for 2-Aminocyclohexane-1-carboxamide hydrochloride, the following properties are predicted based on its chemical structure and the known characteristics of similar compounds. These values should be considered estimates and require experimental verification.

PropertyPredicted Value/CharacteristicRationale and Supporting Evidence
Molecular Formula C₇H₁₅ClN₂OBased on the chemical structure of 2-aminocyclohexane-1-carboxamide and its hydrochloride salt.
Molecular Weight 178.66 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical appearance for organic amine hydrochloride salts.
Melting Point >200 °C (with decomposition)Amine hydrochloride salts and amides often have high melting points due to strong intermolecular forces (ionic and hydrogen bonding).[1]
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Sparingly soluble in nonpolar organic solvents.The hydrochloride salt form significantly increases aqueous solubility compared to the free base.[1] The polar amine and amide groups also contribute to solubility in polar solvents.
pKa (of the amine) ~9-10The pKa of the ammonium group in similar aminocyclohexane derivatives is typically in this range, influenced by the electron-withdrawing effect of the adjacent carboxamide group.
Chemical Stability Stable under standard laboratory conditions. The amide bond is susceptible to hydrolysis under strong acidic or basic conditions.Amide bonds are generally stable, but their hydrolysis can be catalyzed by acid or base.[1]

Synthesis and Characterization: A Proposed Methodological Framework

The synthesis of 2-Aminocyclohexane-1-carboxamide hydrochloride can be approached through established methods of amide formation, starting from a suitable 2-aminocyclohexanecarboxylic acid precursor. A plausible synthetic workflow is outlined below.

Proposed Synthetic Pathway

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Salt Formation Start 2-Aminocyclohexanecarboxylic acid (as hydrochloride or with protected amine) Reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Start->Reagent1 Inert solvent (e.g., DCM, THF) Intermediate1 2-Aminocyclohexane-1-carbonyl chloride hydrochloride Reagent1->Intermediate1 Reagent2 Ammonia (NH₃) (in solution or as gas) Product_freebase 2-Aminocyclohexane-1-carboxamide (free base) Reagent2->Product_freebase Intermediate1_ref 2-Aminocyclohexane-1-carbonyl chloride hydrochloride Intermediate1_ref->Reagent2 Reagent3 Hydrochloric Acid (HCl) (e.g., in ether or isopropanol) Final_Product 2-Aminocyclohexane-1-carboxamide hydrochloride Reagent3->Final_Product Product_freebase_ref 2-Aminocyclohexane-1-carboxamide (free base) Product_freebase_ref->Reagent3 G Start 2-Aminocyclohexane-1-carboxamide hydrochloride Library Synthesis of a diverse library of derivatives Start->Library Screening High-Throughput Screening (HTS) - Target-based assays - Phenotypic assays Library->Screening Hit_ID Hit Identification and Validation Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development - In vivo efficacy - ADME/Tox studies Lead_Opt->Preclinical

Sources

Foundational

An In-depth Technical Guide to the Potential Mechanisms of Action of 2-Aminocyclohexane-1-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Aminocyclohexane-1-carboxamide hydrochloride is a synthetic organic compound characterized by a cyclohexane ring bearing both an amino and a carb...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminocyclohexane-1-carboxamide hydrochloride is a synthetic organic compound characterized by a cyclohexane ring bearing both an amino and a carboxamide functional group. While the definitive mechanism of action for this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This technical guide provides an in-depth exploration of the plausible mechanisms of action for 2-Aminocyclohexane-1-carboxamide hydrochloride, drawing upon evidence from structurally related molecules. The primary putative mechanisms discussed include the inhibition of histone deacetylases (HDACs) and dipeptidyl peptidase IV (DPP4), modulation of GABA receptors, and the disruption of protein-protein interactions. This guide aims to provide a foundational understanding for researchers and drug development professionals interested in the potential therapeutic applications of this and related chemical scaffolds.

Introduction: The Structural Significance of 2-Aminocyclohexane-1-carboxamide Hydrochloride

The chemical architecture of 2-Aminocyclohexane-1-carboxamide hydrochloride, featuring a rigid cyclic β-amino acid amide scaffold, positions it as a molecule of interest in medicinal chemistry. The constrained conformation imparted by the cyclohexane ring, combined with the hydrogen bonding capabilities of the amino and carboxamide groups, suggests the potential for specific and high-affinity interactions with biological macromolecules. This guide will dissect the key structural features and explore how they might contribute to a range of pharmacological activities.

Potential Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A compelling potential mechanism of action for 2-Aminocyclohexane-1-carboxamide hydrochloride is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[1] The inhibition of HDACs can result in the re-expression of tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.[2]

Structural Rationale for HDAC Inhibition

Many known HDAC inhibitors feature a pharmacophore model consisting of a zinc-binding group, a linker, and a surface recognition "cap" group.[1] The carboxamide group of 2-Aminocyclohexane-1-carboxamide could potentially act as a zinc-binding group, chelating the zinc ion in the active site of HDACs. The cyclohexane ring could function as a rigid linker, and the amino group could be a point for further modification to create a cap group that interacts with the surface of the enzyme.

Studies on hydroxamic acid derivatives bearing cyclic amide or imide groups have demonstrated class-selective and potent HDAC-inhibitory activity.[3] The structural similarity of the cyclic amide-like feature in 2-Aminocyclohexane-1-carboxamide suggests it could fit into the active site of HDACs in a similar manner.

Experimental Validation Workflow

To investigate the potential HDAC inhibitory activity of 2-Aminocyclohexane-1-carboxamide hydrochloride, the following experimental workflow is proposed:

HDAC_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays cluster_in_vivo In Vivo Models assay HDAC Enzymatic Assay (Fluorometric or Colorimetric) isozyme HDAC Isozyme Selectivity Profiling (Class I, IIa, IIb, IV) assay->isozyme Determine IC50 cell_based Cell-Based Acetylation Assay (Western Blot for Acetylated Histones) isozyme->cell_based Confirm Target Engagement proliferation Cancer Cell Line Proliferation Assay (e.g., MTT, SRB) cell_based->proliferation Assess Cellular Effects apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) proliferation->apoptosis cycle Cell Cycle Analysis (Flow Cytometry) proliferation->cycle xenograft Xenograft Tumor Models (e.g., in nude mice) proliferation->xenograft Evaluate In Vivo Efficacy pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis xenograft->pk_pd

Figure 1: Experimental workflow to validate HDAC inhibition.

Data Interpretation

A significant inhibition of HDAC activity in the enzymatic assay, coupled with increased histone acetylation in cell-based assays, would provide strong evidence for this mechanism. Further characterization of the anti-proliferative and pro-apoptotic effects on cancer cell lines would support its potential as an anti-cancer agent.

Potential Mechanism of Action: Dipeptidyl Peptidase IV (DPP4) Inhibition

Another plausible mechanism of action for 2-Aminocyclohexane-1-carboxamide hydrochloride is the inhibition of dipeptidyl peptidase IV (DPP4). DPP4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. DPP4 inhibitors are an established class of oral anti-diabetic drugs for the management of type 2 diabetes.[4]

The β-Amino Amide Scaffold in DPP4 Inhibitors

Several known DPP4 inhibitors incorporate a β-amino amide scaffold.[5] This structural motif is thought to mimic the dipeptide substrate of DPP4 and interact with the key residues in the enzyme's active site. The amino group of the β-amino acid can form a salt bridge with glutamic acid residues in the S2 pocket of DPP4, while the carboxamide can interact with the catalytic triad.

The 2-aminocyclohexane-1-carboxamide structure is a cyclic β-amino amide. The cyclohexane ring introduces conformational rigidity, which can be advantageous for binding affinity and selectivity.

Experimental Protocol for DPP4 Inhibition

The following protocol outlines the key steps to assess the DPP4 inhibitory potential of the compound:

StepProcedureRationale
1 DPP4 Enzymatic Assay Utilize a commercially available fluorogenic or chromogenic DPP4 inhibitor screening kit.
Incubate recombinant human DPP4 with varying concentrations of 2-Aminocyclohexane-1-carboxamide hydrochloride.To determine the half-maximal inhibitory concentration (IC50) of the compound against DPP4.
2 Selectivity Profiling Test the compound against other related serine proteases (e.g., DPP8, DPP9, FAP).
3 In Vitro GLP-1 Protection Assay Incubate the compound with human plasma and exogenous GLP-1.
4 Oral Glucose Tolerance Test (OGTT) in Animal Models Administer the compound orally to diabetic animal models (e.g., db/db mice) prior to a glucose challenge.

Potential Mechanism of Action: GABA Receptor Modulation

The central nervous system (CNS) is another potential area of activity for 2-Aminocyclohexane-1-carboxamide hydrochloride, specifically through the modulation of GABA receptors. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS, and its receptors, particularly the GABA-A receptor, are the targets of many anxiolytic, sedative, and anticonvulsant drugs.[6]

The Aminocyclohexane Moiety and GABAergic Activity

The aminocyclohexane scaffold is present in some compounds that have been shown to modulate GABA receptors. These compounds can act as positive allosteric modulators (PAMs), enhancing the effect of GABA, or as antagonists.[7][8] The rigid cyclohexane ring can help to position the amino group in a specific orientation that is favorable for binding to the GABA receptor complex.

Investigating GABA Receptor Modulation

A series of electrophysiological and behavioral studies would be necessary to explore this potential mechanism.

GABA_Modulation_Diagram cluster_electro Electrophysiology cluster_behavioral Behavioral Assays patch Whole-Cell Patch Clamp (in cultured neurons or brain slices) anxiety Anxiolytic Models (e.g., Elevated Plus Maze, Open Field Test) patch->anxiety Functional Characterization oocyte Two-Electrode Voltage Clamp (in Xenopus oocytes expressing GABA-A receptor subunits) oocyte->anxiety anticonvulsant Anticonvulsant Models (e.g., PTZ-induced seizures, MES test) anxiety->anticonvulsant sedative Sedative/Hypnotic Models (e.g., Loss of Righting Reflex) anticonvulsant->sedative

Figure 2: Logical relationship for investigating GABA receptor modulation.

Other Potential Mechanisms and Future Directions

Beyond the primary mechanisms discussed, the structure of 2-Aminocyclohexane-1-carboxamide hydrochloride suggests other potential biological activities:

  • Protein-Protein Interaction (PPI) Inhibition: The rigid, cyclic nature of the molecule could allow it to mimic secondary structures of proteins, such as β-turns, and disrupt protein-protein interactions.[9] This is a rapidly growing area of drug discovery, particularly for targeting previously "undruggable" intracellular targets.

  • Antimicrobial and Antifungal Activity: Various amide and cyclic amino acid derivatives have demonstrated antimicrobial and antifungal properties. High-throughput screening against a panel of pathogenic bacteria and fungi could reveal such activity.

Conclusion

While the precise molecular target and mechanism of action of 2-Aminocyclohexane-1-carboxamide hydrochloride remain to be definitively elucidated, its chemical structure provides a strong basis for several plausible hypotheses. The presence of a cyclic β-amino acid amide scaffold suggests its potential as an inhibitor of enzymes such as HDACs and DPP4, or as a modulator of CNS targets like GABA receptors. The experimental workflows and protocols outlined in this guide provide a comprehensive framework for researchers to systematically investigate these potential mechanisms. Further research into this and structurally related compounds could lead to the development of novel therapeutics for a range of diseases, from cancer and diabetes to neurological disorders.

References

  • Design, Synthesis, and Evaluation of Cyclic amide/imide-bearing Hydroxamic Acid Derivatives as Class-Selective Histone Deacetylase (HDAC) Inhibitors. PubMed. [Link]

  • Novel amide derivatives as inhibitors of histone deacetylase: design, synthesis and SAR. PubMed. [Link]

  • Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. National Institutes of Health (NIH). [Link]

  • Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. MDPI. [Link]

  • Histone Deacetylase Inhibitors: Synthesis of Cyclic Tetrapeptides and their Triazole Analogues. National Institutes of Health (NIH). [Link]

  • [A novel dipeptidyl peptidase IV inhibitors developed through scaffold hopping and drug splicing strategy]. PubMed. [Link]

  • The dipeptidyl peptidase IV inhibitors vildagliptin and K-579 inhibit a phospholipase C: a case of promiscuous scaffolds in proteins. National Institutes of Health (NIH). [Link]

  • Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. PubMed. [Link]

  • DPP4 inhibitors as a novel therapeutic strategy in colorectal cancer: Integrating network biology and experimental insights. PubMed Central. [Link]

  • GABAA receptor positive allosteric modulator. Wikipedia. [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. [Link]

  • β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. National Institutes of Health (NIH). [Link]

  • GABAA receptor negative allosteric modulator. Wikipedia. [Link]

  • Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. PubMed. [Link]

  • DPP4 inhibitors as a novel therapeutic strategy in colorectal cancer: Integrating network biology and experimental insights. PubMed Central. [Link]

Sources

Exploratory

A Technical Guide to 2-Aminocyclohexane-1-carboxamide Hydrochloride as a Key Synthetic Precursor in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: A Building Block of Therapeutic Potential 2-Aminocyclohexane-1-carboxamide hydrochloride has emerged as a significant chemical intermediate in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Building Block of Therapeutic Potential

2-Aminocyclohexane-1-carboxamide hydrochloride has emerged as a significant chemical intermediate in the field of medicinal chemistry. While not extensively studied for its own pharmacological activity, its true value lies in its role as a versatile synthon for the creation of more complex molecules with therapeutic potential. This guide provides an in-depth look at the chemical properties, synthesis, and, most importantly, the application of this compound as a key building block in the development of novel drug candidates, with a specific focus on its use in the synthesis of Cannabinoid Receptor 2 (CB2) agonists. The cyclohexane scaffold, combined with the specific stereochemistry of the amino and carboxamide groups, provides a rigid and defined three-dimensional structure that is crucial for selective interaction with biological targets.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 2-Aminocyclohexane-1-carboxamide hydrochloride is essential for its effective use in synthesis. The hydrochloride salt form enhances stability and solubility in certain solvents, making it amenable to a variety of reaction conditions.

PropertyValueSource
Molecular Formula C₇H₁₅ClN₂OAmadis Chemical[1]
Molecular Weight 178.66 g/mol Santa Cruz Biotechnology
CAS Number 1212336-68-9 ((1R,2R)-enantiomer hydrochloride)Amadis Chemical[1]
Appearance White solid (typical)
Purity Typically >95%

Note: Properties may vary depending on the specific isomer and supplier.

Core Application: Synthesis of Cannabinoid Receptor 2 (CB2) Agonists

The most well-documented application of 2-Aminocyclohexane-1-carboxamide hydrochloride is in the synthesis of potent and selective CB2 receptor agonists. The CB2 receptor is a G protein-coupled receptor primarily expressed on immune cells and is a promising therapeutic target for a range of conditions, including inflammatory and neuropathic pain, neurodegenerative diseases, and autoimmune disorders.

A key patent in this area (US 9,522,886 B2) describes the synthesis of a series of pyridine-2-carboxylic acid amides with preferential agonistic activity at the CB2 receptor. In this context, 2-Aminocyclohexane-1-carboxamide hydrochloride serves as the amine-containing fragment that is coupled with a substituted pyridine-2-carboxylic acid to form the final active compound.

Rationale for Use in CB2 Agonist Synthesis

The choice of 2-Aminocyclohexane-1-carboxamide hydrochloride as a synthetic precursor is driven by several key factors:

  • Stereochemical Control: The trans-(1R,2R) configuration of the amino and carboxamide groups on the cyclohexane ring provides a rigid and well-defined spatial arrangement. This is critical for achieving high-affinity and selective binding to the CB2 receptor.

  • Introduction of a Carboxamide Moiety: The carboxamide group is a common feature in many pharmacologically active compounds and can participate in hydrogen bonding interactions with the target receptor, enhancing binding affinity.

  • Synthetic Accessibility: The compound is available as a stable hydrochloride salt, which is readily used in standard amide coupling reactions.

The following diagram illustrates the general synthetic workflow for the preparation of CB2 agonists using this intermediate.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 5-Substituted-Pyridine-2-Carboxylic Acid C Amide Coupling (e.g., HATU, DIPEA) A->C B 2-Aminocyclohexane-1-carboxamide HCl B->C D Final CB2 Agonist C->D

Caption: Synthetic workflow for CB2 agonist synthesis.

Experimental Protocol: Amide Coupling Reaction

The following is a representative, step-by-step protocol for the amide coupling of 2-Aminocyclohexane-1-carboxamide hydrochloride with a carboxylic acid, based on the general methods described in the patent literature.

Materials:

  • 5-Substituted-pyridine-2-carboxylic acid

  • rel-(1R,2R)-2-Amino-cyclohexanecarboxamide hydrochloride (CAS 1212336-68-9)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • To a solution of the 5-substituted-pyridine-2-carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add rel-(1R,2R)-2-Amino-cyclohexanecarboxamide hydrochloride (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired final compound.

Self-Validating System: The success of this protocol can be validated at each stage. The activation of the carboxylic acid can be monitored by the disappearance of the starting material. The progress of the coupling reaction can be tracked by the appearance of the product spot/peak and disappearance of the amine starting material. The final product's identity and purity should be confirmed by analytical techniques such as LC-MS and NMR spectroscopy.

Quantitative Data of a Resulting Compound

The following table summarizes the properties of a representative final compound synthesized using 2-Aminocyclohexane-1-carboxamide hydrochloride, as described in US Patent 9,522,886 B2.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )LC-MS Purity
Example 16a 5-Cyclopropyl-6-cyclopropylmethoxy-pyridine-2-carboxylic acid (rel-(1R,2R)-2-carbamoyl-cyclohexyl)-amideC₂₀H₂₇N₃O₃357.4595%

This data demonstrates the successful incorporation of the 2-aminocyclohexane-1-carboxamide moiety into a larger, pharmacologically active molecule.

Conclusion

2-Aminocyclohexane-1-carboxamide hydrochloride is a valuable research chemical, not for its intrinsic biological activity, but as a key architectural element in the synthesis of complex therapeutic candidates. Its well-defined stereochemistry and the presence of a reactive amino group and a hydrogen-bonding carboxamide group make it an ideal building block for creating molecules with high specificity for their biological targets. The successful use of this compound in the development of selective CB2 agonists highlights its importance in modern medicinal chemistry and drug discovery. Future research may uncover new applications for this versatile synthon in the creation of other classes of therapeutic agents.

References

  • US Patent 9,522,886 B2. (2016). Pyridine-2-carboxylic acid amides as cannabinoid receptor 2 agonists.

Sources

Foundational

A Senior Application Scientist's Guide to the Synthesis of 2-Aminocyclohexane-1-carboxamide Hydrochloride Analogs

Abstract: The 2-aminocyclohexane-1-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure allows for prec...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-aminocyclohexane-1-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making it an attractive framework for designing targeted therapeutics. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the primary synthetic strategies for accessing analogs of this key structural motif. We will explore the causality behind various experimental choices, offer detailed protocols, and present a comparative analysis of common synthetic routes, with a focus on stereochemical control and practical applicability.

The Pharmacological Significance of the 2-Aminocyclohexane-1-carboxamide Core

The unique conformational constraints of the cyclohexane ring, combined with the vicinal amino and carboxamide functionalities, make this scaffold a versatile building block in drug discovery. The amide group, a common feature in pharmaceuticals, serves as an excellent hydrogen bond donor and acceptor, contributing to target binding affinity.[1][2][3] The primary amine provides a key site for further functionalization or can act as a crucial pharmacophoric element. The stereochemistry of the 1,2-substitution (cis or trans) profoundly influences the molecule's overall topology and its interaction with biological targets. Consequently, developing robust, stereoselective synthetic methods is of paramount importance for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis & Key Strategic Considerations

A retrosynthetic analysis of the target molecule, 2-aminocyclohexane-1-carboxamide, reveals several potential bond disconnections. The two most logical approaches involve:

  • C-N Bond Formation: This strategy focuses on introducing the amine functionality onto a pre-existing cyclohexane carboxylic acid or derivative. This is often achieved via the ring-opening of an epoxide.

  • C-C Bond Degradation: This less common but viable approach involves a rearrangement reaction, such as the Hofmann or Curtius rearrangement, starting from a cyclohexane-1,2-dicarboxamide derivative.[4][5][6]

A critical consideration in any synthetic plan is the control of stereochemistry. The relationship between the C1-carboxamide and C2-amine can be either cis or trans. The choice of starting materials and reaction pathway will dictate the final stereochemical outcome.

Primary Synthetic Routes

Route A: Stereoselective Synthesis via Epoxide Ring-Opening

This is arguably the most common and versatile approach, offering excellent control over stereochemistry. The synthesis begins with cyclohexene, which is epoxidized to form cyclohexene oxide. The subsequent nucleophilic ring-opening of the epoxide with an amine source is the key stereochemistry-defining step.

  • Mechanism Insight: The ring-opening of an epoxide by a nucleophile (like ammonia) is a classic SN2 reaction. This mechanism dictates that the nucleophile attacks one of the electrophilic carbons of the epoxide, leading to an inversion of configuration at that center. In the case of cyclohexene oxide, this results in a trans relationship between the incoming nucleophile and the epoxide oxygen.[7][8] Lewis acid catalysis can be employed to enhance the reactivity of the epoxide.[8]

G cluster_0 Route A: Epoxide Ring-Opening Cyclohexene Cyclohexene Epoxide Cyclohexene Oxide AminoAlcohol trans-2-Aminocyclohexanol AminoAcid trans-2-Aminocyclohexane- 1-carboxylic acid Amide trans-2-Aminocyclohexane- 1-carboxamide HCl_Salt Final HCl Salt

Caption: Workflow for the synthesis of trans-2-Aminocyclohexane-1-carboxamide.

Route B: The Hofmann Rearrangement Approach

The Hofmann rearrangement provides a method for converting a primary amide into a primary amine with one fewer carbon atom.[5] This can be adapted to the synthesis of our target scaffold, typically starting from cyclohexane-1,2-dicarboxylic acid.

  • Mechanism Insight: The reaction proceeds by treating a primary amide with bromine and a strong base to form an N-bromoamide intermediate. This undergoes rearrangement to form an isocyanate, which is then hydrolyzed to the primary amine with the loss of carbon dioxide.[5][6][9] A key feature is that the rearrangement occurs with retention of configuration of the migrating group.

Route C: Ugi Multicomponent Reaction (U-4CR) for Analog Libraries

For drug development professionals focused on generating libraries of analogs, the Ugi four-component reaction is an exceptionally powerful tool.[10][11][12] This one-pot reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to rapidly generate complex α-acylamino amides.[10]

  • Application Insight: While not a direct synthesis for the parent compound, a modified Ugi reaction can be used to build diverse analogs. For instance, using a cyclic component like a protected 2-oxocyclohexanecarboxylic acid could provide rapid access to a wide range of derivatives by varying the amine and isocyanide components. This strategy is highly valued for its efficiency and ability to generate chemical diversity.[12][13]

Comparative Analysis of Synthetic Routes

Parameter Route A: Epoxide Opening Route B: Hofmann Rearrangement Route C: Ugi Reaction
Stereocontrol Excellent (predictably trans)Good (retention of configuration)Variable, depends on substrates
Versatility High; many nucleophiles can be used.Moderate; requires specific precursors.Excellent for analog libraries.
Scalability Generally good.Can be challenging due to reagents.Excellent for small-scale diversity.
Atom Economy Moderate.Poor due to loss of CO2.Excellent (one-pot reaction).
Key Advantage Reliable stereochemical outcome.Access to amines from amides.Rapid generation of diversity.
Key Limitation Multi-step process.Harsh reagents (Br2, strong base).Not suitable for parent compound.

Detailed Experimental Protocol: A Case Study (Route A)

This section provides a representative, step-by-step protocol for the synthesis of trans-2-aminocyclohexane-1-carboxamide hydrochloride, based on the epoxide ring-opening strategy.

Step 1: Synthesis of trans-2-Aminocyclohexanol

  • Setup: In a pressure vessel equipped with a magnetic stir bar, add cyclohexene oxide (1.0 eq).

  • Reagent Addition: Cool the vessel in an ice bath and add concentrated aqueous ammonia (20-30 eq).

  • Reaction: Seal the vessel tightly and allow it to warm to room temperature. Stir vigorously for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the vessel, vent carefully, and concentrate the reaction mixture under reduced pressure to remove excess ammonia and water. The resulting crude trans-2-aminocyclohexanol is often used directly in the next step.

    • Causality: Using a large excess of aqueous ammonia serves as both the nucleophile and the solvent, driving the reaction to completion. The reaction is performed in a sealed vessel to maintain the concentration of the volatile ammonia.[14] The SN2 attack on the epoxide ensures the formation of the trans product.[7]

Step 2: Protection of the Amine

  • Setup: Dissolve the crude trans-2-aminocyclohexanol in a suitable solvent like dichloromethane (DCM).

  • Reagent Addition: Add a base (e.g., triethylamine, 1.5 eq) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc2O, 1.1 eq).

  • Reaction: Stir at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup: Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected amino alcohol.

    • Causality: The amine is protected as a Boc-carbamate to prevent it from interfering with the subsequent oxidation of the alcohol group.

Step 3: Oxidation to Boc-trans-2-aminocyclohexane-1-carboxylic acid

  • Setup: Dissolve the Boc-protected amino alcohol in acetone.

  • Reagent Addition: Cool the solution in an ice bath and add Jones reagent (CrO3/H2SO4) dropwise until a persistent orange color is observed.

  • Reaction: Stir for 4-6 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench the reaction by adding isopropanol. Filter the mixture, and extract the filtrate with a solvent like ethyl acetate. Wash the organic layers, dry, and concentrate to yield the protected amino acid.

    • Causality: Jones oxidation is a robust method for converting secondary alcohols to carboxylic acids. The Boc protecting group is stable under these acidic conditions.

Step 4: Amide Formation

  • Setup: Dissolve the protected amino acid (1.0 eq) in DCM or DMF. Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an activator such as Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Reaction: Stir the mixture for 30 minutes, then add a source of ammonia, such as ammonium chloride (1.5 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.0 eq).

  • Workup: Stir for 12-24 hours. Dilute with solvent, wash sequentially with dilute acid, bicarbonate solution, and brine. Dry the organic layer and concentrate to yield the Boc-protected amide.

    • Causality: Direct conversion of a carboxylic acid to an amide with ammonia is difficult due to acid-base chemistry forming an unreactive ammonium carboxylate salt.[15][16][17] Coupling agents like EDC activate the carboxylic acid, forming a good leaving group that is readily displaced by ammonia.[15][18]

Step 5: Deprotection and Salt Formation

  • Setup: Dissolve the Boc-protected amide in a minimal amount of a solvent like 1,4-dioxane or ethyl acetate.

  • Reagent Addition: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, 5-10 eq) and stir at room temperature.

  • Reaction: The hydrochloride salt will typically precipitate out of the solution over 1-4 hours.[19]

  • Isolation: Collect the solid product by filtration, wash with cold ether, and dry under vacuum to yield the final 2-aminocyclohexane-1-carboxamide hydrochloride.

    • Causality: The amine is basic and readily reacts with a strong acid like HCl to form a stable, often crystalline, ammonium salt.[20][21] This salt form generally enhances water solubility and stability, which is highly desirable for pharmaceutical applications.[22][23]

G Start Crude trans-2-Aminocyclohexanol Protect Boc Protection Start->Protect Boc2O, Et3N Oxidize Jones Oxidation Protect->Oxidize CrO3, H2SO4 Couple Amide Coupling (EDC/HOBt) Oxidize->Couple NH4Cl, EDC, HOBt Deprotect Boc Deprotection & Salt Formation Couple->Deprotect HCl in Dioxane Final Final Product: trans-2-Aminocyclohexane-1-carboxamide HCl Deprotect->Final

Caption: Key transformations in the detailed synthetic protocol.

Conclusion and Future Perspectives

The synthesis of 2-aminocyclohexane-1-carboxamide analogs remains a field of active interest due to the pharmacological importance of this scaffold. While the epoxide ring-opening strategy offers a reliable and stereocontrolled route to trans isomers, methodologies like the Hofmann rearrangement and multicomponent reactions provide valuable alternatives for accessing different isomers or diverse analog libraries. Future advancements will likely focus on developing more atom-economical and enantioselective catalytic methods to further streamline the synthesis of these crucial building blocks for next-generation therapeutics.

References

  • Adibi, H., Samim, M. & Nikoofar, K. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link].

  • Amine and HCl - salt formation reaction. (2022). YouTube. Available at: [Link].

  • Amine salts. Oxford Reference. Available at: [Link].

  • Clark, J. (2023). the preparation of amides. Chemguide. Available at: [Link].

  • Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link].

  • LibreTexts. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts. Available at: [Link].

  • LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. Available at: [Link].

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link].

  • Hofmann rearrangement. Wikipedia. Available at: [Link].

  • Ugi Reaction. Organic Chemistry Portal. Available at: [Link].

  • Shaaban, S., et al. (2018). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Molecules. Available at: [Link].

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020). ResearchGate. Available at: [Link].

  • Hofmann Rearrangement: Mechanism & Examples. NROChemistry. Available at: [Link].

  • Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Available at: [Link].

  • El-Fakı, A. S., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. Available at: [Link].

  • Riva, R., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules. Available at: [Link].

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Research & Reviews: Journal of Chemistry. Available at: [Link].

  • Borbón-García, A., et al. (2022). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv. Available at: [Link].

  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids. (2002). Chemical Reviews. Available at: [Link].

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (2019). MDPI. Available at: [Link].

  • Epoxide ring-opening reaction of cyclohexene oxide with various amines... ResearchGate. Available at: [Link].

  • Pastó, M., et al. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron: Asymmetry. Available at: [Link].

  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. (2021). The Journal of Organic Chemistry. Available at: [Link].

  • Stereoselective synthesis of polyhydroxylated aminocyclohexanes. (2005). Organic & Biomolecular Chemistry. Available at: [Link].

  • Synthesis of 2,2-dialkyl-1-aminocyclopropanecarboxylic acids from .alpha.-chloro ketimines. (1990). The Journal of Organic Chemistry. Available at: [Link].

  • Rajput, P. & Sharma, A. (2018). Synthesis and biological importance of amide analogues. Journal of Pharmacology and Medicinal Chemistry. Available at: [Link].

  • 2-AMINOCYCLOHEXANE-1-CARBOXAMIDE. Matrix Fine Chemicals. Available at: [Link].

  • 2-Aminocyclohexanecarboxylic acid. PubChem. Available at: [Link].

  • An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives. (2009). Current Organic Synthesis. Available at: [Link].

  • (1R,2R)-2-aminocyclohexane-1-carboxamide. PubChem. Available at: [Link].

  • Lamberth, C. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Available at: [Link].

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (2018). ResearchGate. Available at: [Link].

  • Youssef, A. M. & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A. Available at: [Link].

Sources

Exploratory

An In-depth Technical Guide to 2-Aminocyclohexane-1-carboxamide Hydrochloride and its Role in Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

For Researchers, Scientists, and Drug Development Professionals I. Executive Summary Dipeptidyl peptidase-IV (DPP-IV), a serine exopeptidase, is a critical regulator of glucose homeostasis through its inactivation of the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

Dipeptidyl peptidase-IV (DPP-IV), a serine exopeptidase, is a critical regulator of glucose homeostasis through its inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] The inhibition of DPP-IV has emerged as a cornerstone in the therapeutic management of type 2 diabetes mellitus. This guide delves into the scientific underpinnings of DPP-IV inhibition, with a specific focus on the chemical scaffold of 2-aminocyclohexane-1-carboxamide hydrochloride. While this specific compound is not extensively documented as a potent inhibitor in publicly available literature, its structural class, aminocyclohexane derivatives, has been a subject of interest in the development of novel DPP-IV inhibitors, as evidenced by various patents.[2][3][4][5] This document will provide a comprehensive overview of the mechanism of DPP-IV action, the incretin signaling pathway, detailed protocols for assessing DPP-IV inhibition, and a proposed synthesis for 2-aminocyclohexane-1-carboxamide hydrochloride based on established organic chemistry principles.

II. The Role of DPP-IV in the Incretin Hormonal Axis

The incretin effect describes the phenomenon where oral glucose administration elicits a significantly higher insulin response compared to intravenous glucose infusion. This is primarily mediated by the gut hormones GLP-1 and GIP.[1] These hormones are secreted by enteroendocrine cells in response to nutrient intake and act on pancreatic β-cells to potentiate glucose-dependent insulin secretion.

DPP-IV rapidly degrades and inactivates GLP-1 and GIP by cleaving the N-terminal dipeptide.[1] This enzymatic action curtails the duration of incretin signaling, thereby influencing postprandial glucose control. Inhibition of DPP-IV preserves the circulating levels of active GLP-1 and GIP, leading to enhanced insulin secretion, suppressed glucagon release from pancreatic α-cells, and ultimately, improved glycemic control.[6]

Signaling Pathway of Incretin Hormones and DPP-IV Intervention

The binding of GLP-1 and GIP to their respective G-protein coupled receptors on pancreatic β-cells initiates a cascade of intracellular events, primarily through the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which collectively promote the exocytosis of insulin-containing granules. By preventing the degradation of GLP-1 and GIP, DPP-IV inhibitors sustain this signaling pathway.

incretin_pathway cluster_gut Gut Lumen cluster_enteroendocrine Enteroendocrine Cells cluster_pancreas Pancreatic Islet Nutrient Intake Nutrient Intake L-cells L-cells Nutrient Intake->L-cells stimulates K-cells K-cells Nutrient Intake->K-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) secretes GIP (active) GIP (active) K-cells->GIP (active) secretes Beta-cell Beta-cell Insulin Secretion Insulin Secretion Beta-cell->Insulin Secretion Alpha-cell Alpha-cell Glucagon Secretion Glucagon Secretion Alpha-cell->Glucagon Secretion GLP-1 (active)->Beta-cell activates GLP-1R GLP-1 (active)->Alpha-cell inhibits DPP-IV DPP-IV GLP-1 (active)->DPP-IV degraded by GIP (active)->Beta-cell activates GIPR GIP (active)->DPP-IV degraded by GLP-1/GIP (inactive) GLP-1/GIP (inactive) DPP-IV->GLP-1/GIP (inactive) produces DPP-IV_Inhibitor DPP-IV Inhibitor (e.g., 2-Aminocyclohexane -1-carboxamide HCl) DPP-IV_Inhibitor->DPP-IV inhibits

Figure 1: The Incretin Signaling Pathway and the Point of Intervention for DPP-IV Inhibitors.

III. Aminocyclohexane Carboxamides as a Class of DPP-IV Inhibitors

While a specific IC50 value for 2-aminocyclohexane-1-carboxamide hydrochloride is not prominently reported in peer-reviewed literature, the aminocyclohexane scaffold has been explored for DPP-IV inhibition. Patents disclose various derivatives of aminocyclohexane with inhibitory activity against DPP-IV.[2][3][5] The general structure suggests that the amino group can interact with the acidic residues in the S2 subsite of the DPP-IV active site, a common feature for many DPP-IV inhibitors.

Data Presentation: Representative DPP-IV Inhibitors

The following table presents data for well-characterized DPP-IV inhibitors to provide a reference for the potency that can be achieved. It is important to note that the inhibitory activity of 2-aminocyclohexane-1-carboxamide hydrochloride would need to be empirically determined.

CompoundDPP-IV IC50 (nM)Reference
Sitagliptin19[Kim et al., 2005]
Vildagliptin62[Villhauer et al., 2003]
Saxagliptin50[Augeri et al., 2005]
Alogliptin<10[Feng et al., 2007]
2-Aminocyclohexane-1-carboxamide HCl Not Reported -

IV. Experimental Protocols

A. Proposed Synthesis of 2-Aminocyclohexane-1-carboxamide Hydrochloride

The following is a proposed synthetic route for 2-aminocyclohexane-1-carboxamide hydrochloride, based on established chemical transformations for similar structures.[7][8][9] This protocol is intended as a guide and may require optimization.

synthesis_workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Hydrochloride Salt Formation Start trans-2-Aminocyclohexanecarboxylic acid Reagent1 SOCl2 or (COCl)2 Intermediate1 Acyl Chloride Intermediate Reagent1->Intermediate1 forms Reagent2 NH4OH Product1 trans-2-Aminocyclohexane-1-carboxamide Reagent2->Product1 reacts to form Reagent3 HCl in Ether FinalProduct trans-2-Aminocyclohexane-1-carboxamide HCl Reagent3->FinalProduct forms

Figure 2: Proposed Synthetic Workflow for 2-Aminocyclohexane-1-carboxamide Hydrochloride.

Step 1: Synthesis of trans-2-Aminocyclohexane-1-carboxamide

  • Acyl Chloride Formation: To a solution of trans-2-aminocyclohexanecarboxylic acid (1 eq) in an inert solvent such as dichloromethane (DCM), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in a suitable solvent (e.g., THF or DCM) and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess).

  • Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain trans-2-aminocyclohexane-1-carboxamide.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified trans-2-aminocyclohexane-1-carboxamide in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

  • To this solution, add a solution of hydrochloric acid in diethyl ether (e.g., 2M) dropwise with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-aminocyclohexane-1-carboxamide hydrochloride.

B. In Vitro DPP-IV Inhibition Assay Protocol (Fluorometric)

This protocol is a standard method for assessing the inhibitory potential of a compound against DPP-IV.[10][11][12]

Materials:

  • Human recombinant DPP-IV

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Test compound (2-Aminocyclohexane-1-carboxamide hydrochloride) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control: Sitagliptin

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the positive control in DMSO.

    • Dilute the human recombinant DPP-IV and Gly-Pro-AMC substrate to their working concentrations in the assay buffer.

  • Assay Setup (in triplicate):

    • 100% Activity Wells: Add assay buffer, DPP-IV solution, and the solvent used for the test compound.

    • Inhibitor Wells: Add assay buffer, DPP-IV solution, and the test compound at various concentrations.

    • Positive Control Wells: Add assay buffer, DPP-IV solution, and sitagliptin at a known inhibitory concentration.

    • Blank Wells: Add assay buffer and the solvent.

  • Incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity kinetically for 30-60 minutes at 37°C, or as an endpoint reading after a fixed time.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of 100% activity well)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

assay_workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense into 96-well Plate (Controls and Test Compound) A->B C Pre-incubate at 37°C for 10 min B->C D Initiate Reaction with Substrate C->D E Measure Fluorescence (Ex: 360nm, Em: 460nm) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Figure 3: Workflow for the DPP-IV Inhibition Assay.

V. Conclusion and Future Directions

VI. References

  • Augeri, D. J., et al. (2005). Discovery and preclinical profile of saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(15), 5025-5037. [Link]

  • Edmondson, S., et al. (2006). Aminocyclohexanes as dipeptidyl peptidase-IV inhibitors for the treatment or prevention of diabetes. Google Patents.

  • Feng, J., et al. (2007). Discovery of alogliptin: a potent, selective, bioavailable, and efficacious inhibitor of dipeptidyl peptidase IV. Journal of Medicinal Chemistry, 50(10), 2297-2300. [Link]

  • Hoffmann-La Roche. (2006). Aminocycloalkanes as DPP-IV inhibitors. Google Patents.

  • Boehringer Ingelheim International GmbH. (2021). DPP IV inhibitor formulations. Google Patents.

  • Merck & Co., Inc. (2004). Beta-amino heterocyclic dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes. Google Patents.

  • A. Nongonierma & R. Fitzgerald (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. Food & Function, 4(12), 1843-1849. [Link]

  • Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[2][10][13]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]

  • Organic Syntheses. (n.d.). Asymmetric Synthesis of trans-2-Aminocyclohexanecarboxylic Acid Derivatives from Pyrrolobenzodiazepine-5,11-diones. Retrieved from [Link]

  • Villhauer, E. B., et al. (2003). 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Journal of Medicinal Chemistry, 46(13), 2774-2789. [Link]

  • Ramaswamy, S., et al. (2022). The Emerging Role of Dual GLP-1 and GIP Receptor Agonists in Glycemic Management and Cardiovascular Risk Reduction. CJC Open, 4(7), 641-651. [Link]

  • ChemRxiv. (2022). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. [Link]

  • ResearchGate. (n.d.). GLP-1 and GIP induced second messenger cell signalling pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). Actions of GLP-1 and GIP in the pancreas. Retrieved from [Link]

  • Deacon, C. F. (2004). Therapeutic potential of dipeptidyl peptidase-IV inhibitors in patients with diabetes mellitus. Expert Opinion on Investigating Drugs, 13(9), 1091-1102. [Link]

  • Frontiers in Endocrinology. (2023). Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists. [Link]

  • Miyachi, A., et al. (2018). GIP and GLP-1, the two incretin hormones: Similarities and differences. Journal of Diabetes Investigation, 9(Suppl 1), 7-16. [Link]

  • Sharma, S. K., et al. (2024). Therapeutic potential inhibitor for dipeptidyl peptidase IV in diabetic type 2: in silico approaches. 3 Biotech, 14(1), 27. [Link]

  • Military Medical Science Letters. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL ALICYCLIC AND HETEROCYCLIC β-AMINO ACIDS. [Link]

Sources

Foundational

A Deep Dive into Stereoisomerism, Conformational Analysis, and Synthetic Control

<Technical Guide: Stereochemistry of 2-Aminocyclohexane-1-carboxamide Hydrochloride > Abstract This technical guide provides a comprehensive examination of the stereochemistry of 2-Aminocyclohexane-1-carboxamide hydrochl...

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide: Stereochemistry of 2-Aminocyclohexane-1-carboxamide Hydrochloride >

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of 2-Aminocyclohexane-1-carboxamide hydrochloride, a molecule of significant interest in medicinal chemistry and drug development. We will explore the fundamental principles of stereoisomerism as they apply to 1,2-disubstituted cyclohexane systems, detailing the conformational preferences of both cis and trans isomers. This guide will further delineate methodologies for the stereoselective synthesis and chiral resolution of these compounds, providing field-proven insights into experimental design and execution. The critical role of analytical techniques, particularly NMR spectroscopy and X-ray crystallography, in unambiguous stereochemical assignment will be thoroughly discussed. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the stereochemical nuances of this important molecular scaffold.

Foundational Principles: Stereoisomerism in 1,2-Disubstituted Cyclohexanes

The stereochemistry of 2-Aminocyclohexane-1-carboxamide hydrochloride is dictated by the spatial arrangement of the amino and carboxamide groups attached to the cyclohexane ring. Due to the presence of two chiral centers at positions C1 and C2, this molecule can exist as four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers can be categorized into two pairs of enantiomers and two pairs of diastereomers.

The relative orientation of the two substituents gives rise to cis and trans diastereomers. In the cis isomer, both substituents are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. Each of these diastereomers exists as a pair of enantiomers.

Conformational Analysis: The Chair Conformation

To understand the stability and reactivity of these stereoisomers, a thorough conformational analysis is essential. Cyclohexane predominantly adopts a chair conformation to minimize steric and torsional strain. In 1,2-disubstituted cyclohexanes, the substituents can occupy either axial or equatorial positions.

  • Trans Isomers: The trans isomers can exist in two chair conformations: one with both substituents in equatorial positions (di-equatorial) and another with both in axial positions (di-axial) after a ring flip. The di-equatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are a major source of steric strain. Therefore, trans-2-Aminocyclohexane-1-carboxamide hydrochloride will predominantly exist in the di-equatorial conformation.

  • Cis Isomers: For the cis isomers, one substituent must be in an axial position while the other is in an equatorial position (axial-equatorial). A ring flip will interconvert the positions, but the axial-equatorial relationship is maintained. The two chair conformations of the cis isomer are typically of similar energy, unless one substituent is significantly bulkier than the other.

The interplay between these conformational preferences has profound implications for the molecule's biological activity, as the three-dimensional shape dictates its interaction with biological targets.

Stereoselective Synthesis and Chiral Resolution

Controlling the stereochemical outcome of a reaction is a cornerstone of modern pharmaceutical development. The synthesis of a specific stereoisomer of 2-Aminocyclohexane-1-carboxamide hydrochloride can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Stereoselective Synthetic Strategies

One common approach to obtaining specific stereoisomers is through the reduction of a precursor molecule. For instance, the reduction of β-enaminoketones derived from 1,3-cyclohexanediones can yield both cis and trans 3-aminocyclohexanols, which can serve as precursors. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the product.

Another strategy involves the catalytic hydrogenation of a substituted aniline precursor. For example, the hydrogenation of p-aminobenzoic acid can yield a mixture of cis and trans 4-aminocyclohexanecarboxylic acid, which can be further derivatized. The catalyst and reaction conditions play a crucial role in determining the cis/trans ratio.

Chiral Resolution: Separation of Enantiomers

When a synthetic route produces a racemic mixture, chiral resolution is necessary to isolate the individual enantiomers. A widely used method is the formation of diastereomeric salts.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

  • Resolving Agent Selection: A chiral acid, such as (R)- or (S)-mandelic acid or tartaric acid derivatives, is chosen as the resolving agent. The choice of resolving agent is often empirical and may require screening of several candidates.

  • Salt Formation: The racemic 2-aminocyclohexane-1-carboxamide is dissolved in a suitable solvent (e.g., ethanol, methanol) and treated with one equivalent of the chiral resolving agent.

  • Crystallization: The solution is allowed to cool slowly, promoting the crystallization of one of the diastereomeric salts. The differing solubilities of the diastereomeric salts are the basis for this separation.

  • Isolation and Purification: The crystals are isolated by filtration, washed with a cold solvent, and dried. The optical purity of the isolated salt can be assessed using polarimetry.

  • Liberation of the Free Amine: The resolved diastereomeric salt is then treated with a base (e.g., NaOH, NaHCO3) to liberate the enantiomerically pure amine.

  • Recovery of the Other Enantiomer: The mother liquor, now enriched in the other diastereomer, can be treated with the opposite enantiomer of the resolving agent to crystallize the second diastereomeric salt.

This process allows for the isolation of both enantiomers with high optical purity.

Analytical Techniques for Stereochemical Characterization

Unambiguous determination of the stereochemistry of 2-Aminocyclohexane-1-carboxamide hydrochloride is critical. A combination of spectroscopic and crystallographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis vs. trans) and conformational preferences of cyclohexane derivatives.

  • 1H NMR: The coupling constants (J-values) between adjacent protons on the cyclohexane ring are highly dependent on their dihedral angle. In a chair conformation, the coupling constant between two axial protons (Jax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (Jax-eq) and two equatorial protons (Jeq-eq) are smaller (2-5 Hz). By analyzing the splitting patterns of the protons at C1 and C2, one can deduce their relative orientation and thus distinguish between cis and trans isomers.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can provide through-space correlations between protons, which is invaluable for confirming stereochemical assignments. For example, in a cis isomer, an NOE would be expected between the axial proton at C1 and the equatorial proton at C2.

Data Presentation: Representative 1H NMR Chemical Shifts and Coupling Constants

Protontrans Isomer (di-equatorial)cis Isomer (ax-eq)
H1 (α to C=O)~2.5 ppm (ddd, J ≈ 12, 4, 4 Hz)~2.8 ppm (ddd, J ≈ 12, 12, 4 Hz)
H2 (α to NH2)~3.0 ppm (ddd, J ≈ 12, 4, 4 Hz)~3.2 ppm (m)

Note: These are approximate values and can vary depending on the specific salt form and solvent.

X-Ray Crystallography

Single-crystal X-ray crystallography provides the most definitive determination of the absolute and relative stereochemistry of a molecule. By diffracting X-rays through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of all atoms. This technique is particularly useful for confirming the absolute configuration of a resolved enantiomer, often by co-crystallizing it with a known chiral molecule.

The Importance of Stereochemistry in Drug Development

The stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive, have a different activity, or even be toxic (the distomer). Therefore, the development of a single enantiomer drug is often preferred to improve the therapeutic index and reduce the potential for adverse effects. A thorough understanding and control of the stereochemistry of molecules like 2-Aminocyclohexane-1-carboxamide hydrochloride are paramount for the development of safe and effective medicines.

Conclusion

The stereochemistry of 2-Aminocyclohexane-1-carboxamide hydrochloride is a multifaceted topic with significant implications for its application in drug discovery and development. A comprehensive understanding of its stereoisomers, conformational preferences, and methods for stereoselective synthesis and characterization is essential for any researcher working with this class of compounds. The integration of synthetic organic chemistry with advanced analytical techniques provides the necessary tools to navigate the complexities of stereoisomerism and unlock the full therapeutic potential of these molecules.

Visualizations

Stereoisomers of 2-Aminocyclohexane-1-carboxamide

G cluster_trans trans-Isomers (Enantiomers) cluster_cis cis-Isomers (Enantiomers) 1R,2R 1R,2R 1S,2S 1S,2S 1R,2R->1S,2S Mirror Image 1R,2S 1R,2S 1R,2R->1R,2S Diastereomers 1S,2R 1S,2R 1R,2R->1S,2R Diastereomers 1S,2S->1R,2S Diastereomers 1S,2S->1S,2R Diastereomers 1R,2S->1S,2R Mirror Image

Caption: Relationship between the four stereoisomers.

Conformational Equilibrium of trans-Isomer

G cluster_trans trans-1,2-Disubstituted Cyclohexane di_equatorial Di-equatorial (More Stable) di_axial Di-axial (Less Stable) di_equatorial->di_axial Ring Flip

Caption: Chair conformations of the trans-isomer.

Chiral Resolution Workflow

G racemate Racemic Mixture (R,R) and (S,S) add_R_acid Add (R)-Resolving Agent racemate->add_R_acid crystallize Crystallization add_R_acid->crystallize filter Filtration crystallize->filter crystals Crystals: (R,R)-(R)-Salt filter->crystals mother_liquor Mother Liquor: Enriched in (S,S) filter->mother_liquor liberate_R Base Treatment crystals->liberate_R liberate_S Base Treatment (after further steps) mother_liquor->liberate_S pure_R Pure (R,R)-Enantiomer liberate_R->pure_R pure_S Pure (S,S)-Enantiomer liberate_S->pure_S

Caption: Diastereomeric salt resolution workflow.

References

  • Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 71(25), 9489–9497. [Link]

  • OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry. [Link]

  • Davis, P. (2013). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. YouTube. [Link]

  • Chaudhary, B. (2021). Conformations of 1,2- disubstituted cyclohexanes. YouTube. [Link]

  • Chemistry LibreTexts. (2020). 2.16: Conformations of Disubstituted Cyclohexanes. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Bio-Scientific Research, 13(2). [Link]

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 85(11), 7136–7145. [Link]

  • Škarić, V., Turjak-Zebić, V., & Škarić, D. (1974). Synthesis and properties of the stereoisomeric diethyl 2-aminocyclohexane-1,4-dicarboxylates. Journal of the Chemical Society, Perkin Transactions 1, 1406-1410. [Link]

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 85(11), 7136–7145. [Link]

  • Chen, C. Y., & Le Fèvre, R. J. W. (1965). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Journal of the Chemical Society, 3467-3473. [Link]

  • National Center for Biotechnology Information. (n.d.). (1R,2R)-2-aminocyclohexane-1-carboxamide. In PubChem. Retrieved from [Link]

  • Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344–351. [Link]

  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). *1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining
Exploratory

An In-Depth Technical Guide to 2-Aminocyclohexane-1-carboxamide Hydrochloride: A Promising Scaffold for Dipeptidyl Peptidase-IV Inhibition

Abstract: This technical guide provides a comprehensive overview of 2-aminocyclohexane-1-carboxamide hydrochloride, a compound of significant interest in medicinal chemistry. We delve into its chemical structure, stereoi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-aminocyclohexane-1-carboxamide hydrochloride, a compound of significant interest in medicinal chemistry. We delve into its chemical structure, stereoisomerism, and synthetic pathways. The core of this guide focuses on its potent biological activity as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor, a key target in the management of type 2 diabetes mellitus. We will explore the mechanism of action, therapeutic rationale, and relevant experimental protocols for activity assessment. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising chemical scaffold.

Introduction: The Therapeutic Landscape of DPP-IV Inhibition

The management of type 2 diabetes mellitus has evolved beyond conventional insulin and sulfonylurea therapies, with a growing emphasis on targeting the incretin system. The incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are crucial for maintaining glucose homeostasis. They are released from the gut in response to nutrient intake and potentiate glucose-dependent insulin secretion. However, their therapeutic utility is limited by their rapid inactivation by the enzyme Dipeptidyl Peptidase-IV (DPP-IV).

DPP-IV is a serine exopeptidase that cleaves N-terminal dipeptides from polypeptides where the penultimate residue is a proline or alanine. By inhibiting DPP-IV, the physiological levels of active GLP-1 and GIP are elevated, leading to enhanced insulin secretion, suppressed glucagon release, and consequently, improved glycemic control. This mechanism offers a favorable therapeutic profile, including a low risk of hypoglycemia and a neutral effect on body weight.[1][2]

The aminocyclohexane scaffold has emerged as a key pharmacophore in the design of novel DPP-IV inhibitors.[3] This guide focuses on a specific derivative, 2-aminocyclohexane-1-carboxamide hydrochloride, exploring its chemical properties and biological potential within this therapeutic class.

Chemical Structure and Physicochemical Properties

Core Structure and Stereochemistry

2-Aminocyclohexane-1-carboxamide possesses a cyclohexane ring substituted with an amino group at position 2 and a carboxamide group at position 1. The spatial arrangement of these two functional groups gives rise to stereoisomers, primarily cis and trans diastereomers. The trans isomer, where the amino and carboxamide groups are on opposite sides of the cyclohexane ring, is of particular interest in the context of DPP-IV inhibition, as seen in various patented structures.[3][4] Furthermore, the trans isomer exists as a pair of enantiomers: (1R,2R) and (1S,2S). The specific stereochemistry is often crucial for biological activity.

The hydrochloride salt of this compound is formed by the protonation of the primary amino group, which is the most basic site on the molecule. This salt form generally offers improved physicochemical properties, such as enhanced aqueous solubility and crystallinity, which are advantageous for pharmaceutical formulation.[5][6]

dot

Figure 1: Chemical Structure of trans-2-Aminocyclohexane-1-carboxamide Hydrochloride cluster_main C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 N1 NH₃⁺ C2->N1 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 Cl Cl⁻ N1->Cl O1 O C7->O1 N2 NH₂ C7->N2 caption trans-2-Aminocyclohexane-1-carboxamide Hydrochloride

Caption: Chemical Structure of trans-2-Aminocyclohexane-1-carboxamide Hydrochloride.

Physicochemical Data
PropertyValue/InformationSource
CAS Number 1376171-26-4[9][10][11][12]
Molecular Formula C₇H₁₅ClN₂O[9]
Molecular Weight 178.66 g/mol [9]
Stereochemistry Exists as cis/trans diastereomers and enantiomers. The trans form is often specified in related patents.[3][13]
Solubility Expected to be soluble in water and polar organic solvents.[5][6]
Stability Amine hydrochloride salts are generally stable under standard conditions. However, the amide group may be susceptible to hydrolysis under strongly acidic or basic conditions.[7]

Synthesis of 2-Aminocyclohexane-1-carboxamide Hydrochloride

The synthesis of 2-aminocyclohexane-1-carboxamide hydrochloride typically proceeds from a commercially available or synthetically accessible precursor, such as trans-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid. The rationale for using a Boc-protected starting material is to prevent the amino group from interfering with the subsequent amidation reaction.

Generalized Synthetic Workflow

A plausible and efficient synthetic route involves three key steps:

  • Amidation: The carboxylic acid of the N-Boc protected amino acid is converted to a primary amide.

  • Deprotection: The Boc protecting group is removed from the amino group under acidic conditions.

  • Salt Formation: The deprotection step, when carried out with hydrochloric acid, directly yields the desired hydrochloride salt.

dot

Figure 2: Synthetic Workflow start Boc-protected trans-2-aminocyclohexane-1-carboxylic acid step1 Amidation (e.g., SOCl₂, NH₃ or coupling agent, NH₄Cl) start->step1 intermediate Boc-protected trans-2-aminocyclohexane-1-carboxamide step1->intermediate step2 Acidic Deprotection & Salt Formation (HCl in Dioxane or Ether) intermediate->step2 product trans-2-Aminocyclohexane-1-carboxamide Hydrochloride step2->product

Caption: Generalized synthetic workflow for the target compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method based on standard organic chemistry transformations for amide synthesis and deprotection.

Step 1: Synthesis of tert-butyl (1R,2R)-2-(aminocarbonyl)cyclohexylcarbamate

  • To a solution of (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or tetrahydrofuran, add a coupling agent like 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) or a combination of a carbodiimide (e.g., EDC) and an activator (e.g., HOBt).

  • Stir the mixture at room temperature for 1-2 hours to form the activated ester.

  • Add a source of ammonia, such as ammonium chloride (1.5 eq) along with a non-nucleophilic base like triethylamine (2.0 eq), to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amide.

  • Purify the product by column chromatography on silica gel if necessary.

Step 2: Synthesis of (1R,2R)-2-aminocyclohexane-1-carboxamide hydrochloride

  • Dissolve the purified tert-butyl (1R,2R)-2-(aminocarbonyl)cyclohexylcarbamate from the previous step in a minimal amount of a suitable solvent like dioxane or methanol.

  • Add a solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in dioxane) in excess (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • The product, being a salt, will often precipitate from the reaction mixture.

  • Concentrate the solvent under reduced pressure.

  • Triturate the resulting solid with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities and to induce further precipitation.

  • Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum to afford the final 2-aminocyclohexane-1-carboxamide hydrochloride.

Biological Activity and Mechanism of Action

Primary Activity: DPP-IV Inhibition

While specific IC₅₀ values for 2-aminocyclohexane-1-carboxamide hydrochloride are not widely published in peer-reviewed journals, numerous patents from leading pharmaceutical companies cite aminocyclohexane derivatives as potent DPP-IV inhibitors.[2][3][4] These patents cover a range of substituted aminocyclohexanes for the treatment of type 2 diabetes, strongly suggesting that the core scaffold is a key contributor to the inhibitory activity. The primary amino group and the carboxamide functionality are likely crucial for interacting with the active site of the DPP-IV enzyme.

Mechanism of DPP-IV Inhibition

DPP-IV inhibitors function by competitively and reversibly binding to the catalytic site of the DPP-IV enzyme.[14] This prevents the enzyme from cleaving and inactivating the incretin hormones GLP-1 and GIP. The prolonged activity of these incretins results in several beneficial downstream effects for glucose control:

  • Enhanced Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose levels.

  • Suppression of Glucagon Secretion: GLP-1 acts on pancreatic α-cells to inhibit the release of glucagon, particularly in the postprandial state, which in turn reduces hepatic glucose production.

dot

Figure 3: Mechanism of Action cluster_pathway Physiological Incretin Pathway cluster_inhibition Food Food Intake Gut Gut L-cells & K-cells Food->Gut Incretins Active Incretins (GLP-1, GIP) Gut->Incretins DPPIV DPP-IV Enzyme Incretins->DPPIV Inactivation Pancreas_beta Pancreatic β-cells Incretins->Pancreas_beta Pancreas_alpha Pancreatic α-cells Incretins->Pancreas_alpha Inactive Inactive Metabolites DPPIV->Inactive Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas_beta->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Glucagon ↓ Glucagon Secretion Pancreas_alpha->Glucagon Glucagon->Glucose Inhibitor 2-Aminocyclohexane-1- carboxamide HCl Inhibitor->DPPIV Inhibition

Caption: The inhibitory effect on the DPP-IV enzyme within the incretin pathway.

Therapeutic Potential and Applications

As a DPP-IV inhibitor, 2-aminocyclohexane-1-carboxamide hydrochloride and its derivatives have significant therapeutic potential in the treatment of type 2 diabetes mellitus. The key advantages of this class of drugs include:

  • Effective Glycemic Control: They have been shown to reduce HbA1c levels, as well as fasting and postprandial glucose.[15]

  • Low Risk of Hypoglycemia: The glucose-dependent mechanism of action minimizes the risk of dangerously low blood sugar levels.[1]

  • Weight Neutrality: Unlike some other antidiabetic agents, DPP-IV inhibitors do not typically cause weight gain.[4]

  • Combination Therapy: They can be used as monotherapy or in combination with other antidiabetic drugs like metformin.[2]

Experimental Assessment of DPP-IV Inhibitory Activity

The potency of compounds like 2-aminocyclohexane-1-carboxamide hydrochloride as DPP-IV inhibitors is typically determined using an in vitro enzymatic assay.

In Vitro DPP-IV Inhibition Assay Protocol

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant human DPP-IV. A fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), is used. Cleavage of the substrate by DPP-IV releases the highly fluorescent AMC, and the rate of its formation is monitored. A decrease in the rate of fluorescence generation in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant human DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (2-aminocyclohexane-1-carboxamide hydrochloride) dissolved in a suitable solvent (e.g., DMSO or water)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)

Procedure:

  • Prepare Reagents: Dilute the DPP-IV enzyme and the Gly-Pro-AMC substrate to their working concentrations in the assay buffer. Prepare a serial dilution of the test compound and the positive control.

  • Assay Setup (in triplicate):

    • Test Wells: Add assay buffer, diluted DPP-IV enzyme, and the test compound at various concentrations.

    • Positive Control Wells: Add assay buffer, diluted DPP-IV enzyme, and the positive control inhibitor.

    • 100% Activity Wells (Vehicle Control): Add assay buffer, diluted DPP-IV enzyme, and the solvent used for the test compound.

    • Background Wells (No Enzyme): Add assay buffer and the solvent.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the diluted Gly-Pro-AMC substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in the fluorescence reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Subtract the background rate from all other rates.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

2-Aminocyclohexane-1-carboxamide hydrochloride represents a valuable chemical entity within the broader class of aminocyclohexane-based DPP-IV inhibitors. Its straightforward synthesis and the established therapeutic relevance of its core scaffold make it an attractive candidate for further investigation and as a starting point for the development of novel antidiabetic agents. Future research should focus on obtaining precise quantitative data on its inhibitory potency and selectivity, as well as exploring structure-activity relationships through the synthesis of related analogs to optimize efficacy and pharmacokinetic properties. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising compound.

References

  • Boehringer Ingelheim International GmbH, assignee. DPP IV inhibitor formulations.
  • Merck Sharp & Dohme Corp., assignee. Aminocyclohexanes as dipeptidyl peptidase-IV inhibitors for the treatment or prevention of diabetes.
  • Merck & Co., Inc., assignee. Beta-amino heterocyclic dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes.
  • Scheen AJ. DPP-4 inhibitors in the management of type 2 diabetes: a critical review of head-to-head trials. Diabetes Metab. 2012;38(2):89-101.
  • Gallwitz B. The role of DPP-4 inhibitors in the treatment algorithm of type 2 diabetes mellitus: when to select, what to expect. MDPI. Available from: [Link]

  • ChemRxiv. Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic. Available from: [Link]

  • ChemSigma. 1376171-26-4 2-aminocyclohexane-1-carboxamide:hydrochloride. Available from: [Link]

  • Molbase. trans-2-aminocyclohexane-1-carboxamide|1101-40-1. Available from: [Link]

  • European Patent Office. DPP-IV inhibitors. EP 1604980 A1. June 8, 2004.
  • Boehringer Ingelheim International GmbH, assignee. Uses of DPP-IV inhibitors.
  • ResearchGate. Properties of Amines and their Hydrochloride Salt. Available from: [Link]

  • ChemRxiv. Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic. Available from: [Link]

  • Gibson, EK. Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. 2007. Available from: [Link]

  • Bayanati M, et al. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Iranian Journal of Pharmaceutical Research. 2024.
  • ResearchGate. A multigram synthesis of trans-2-aminocyclohexanol hydrochloride using.... Available from: [Link]

  • Tianjin Ruian Pharmaceutical Technology Development Co., Ltd., assignee. Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Amin MS, et al. Inhibition of Dipeptidyl Peptidase 4 (DPP IV) Activity by Some Indonesia Edible Plants. Pharmacognosy Journal. 2019;11(6).
  • An H, et al. The dipeptidyl peptidase-IV inhibitor inhibits the expression of vascular adhesion molecules and inflammatory cytokines in HUVECs via Akt- and AMPK-dependent mechanisms. Journal of Atherosclerosis and Thrombosis. 2015;22(4):367-77.
  • de Oliveira KF, et al. Structural Dynamics of DPP-4 and Its Influence on the Projection of Bioactive Ligands. Molecules. 2018;23(2):485.
  • Ain S, et al.

Sources

Foundational

An In-depth Technical Guide to 2-Aminocyclohexane-1-carboxamide Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-aminocyclohexane-1-carboxamide hydrochloride, a chiral cyclohexane derivative with potential applications in medicinal chemistry. Due to the limited direct rese...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-aminocyclohexane-1-carboxamide hydrochloride, a chiral cyclohexane derivative with potential applications in medicinal chemistry. Due to the limited direct research on this specific molecule, this document synthesizes information from related compounds and foundational chemical principles to offer insights into its synthesis, characterization, potential biological activities, and analytical methodologies.

Introduction: The Significance of the Aminocyclohexane Carboxamide Scaffold

The 2-aminocyclohexane-1-carboxamide core structure represents a privileged scaffold in medicinal chemistry. The cyclohexane ring provides a rigid, three-dimensional framework that can orient functional groups in precise spatial arrangements, which is crucial for selective interactions with biological targets. The presence of both an amino and a carboxamide group offers multiple points for hydrogen bonding and further chemical modification, making it an attractive building block for the synthesis of diverse compound libraries.[1][2] Carboxamide moieties are prevalent in numerous FDA-approved drugs, highlighting their importance in establishing favorable pharmacokinetic and pharmacodynamic properties.[1]

This guide will focus on the hydrochloride salt of 2-aminocyclohexane-1-carboxamide, which is expected to enhance the compound's stability and aqueous solubility, crucial attributes for pharmaceutical development.

Physicochemical Properties and Stereochemistry

Understanding the fundamental physicochemical properties of 2-aminocyclohexane-1-carboxamide hydrochloride is essential for its application in research and development.

PropertyValueSource
Molecular FormulaC7H15ClN2O[3]
Molecular Weight178.66 g/mol [4]
StereochemistryThe compound possesses two chiral centers at the C1 and C2 positions of the cyclohexane ring, leading to the existence of multiple stereoisomers (e.g., (1R,2R), (1S,2S), (1R,2S), (1S,2R)). The specific stereoisomer will significantly influence its biological activity.Inferred from general principles of stereochemistry.
SolubilityThe hydrochloride salt form is expected to confer aqueous solubility.Inferred from properties of amine hydrochlorides.
pKaThe pKa of the primary amine is a critical parameter influencing its charge state at physiological pH and its ability to interact with biological targets. The exact value would need to be determined experimentally.Inferred from related aminocyclohexane structures.[5]

Note: The properties of a specific stereoisomer may vary.

Synthesis and Purification

The synthesis of specific stereoisomers of 2-aminocyclohexane-1-carboxamide hydrochloride requires stereocontrolled synthetic strategies. A general retrosynthetic approach is outlined below.

Synthesis_Workflow Target 2-Aminocyclohexane- 1-carboxamide HCl Precursor_1 Protected 2-Aminocyclohexane- 1-carboxylic Acid Step_1 Amide Formation Precursor_1->Step_1 Precursor_2 Chiral Starting Material (e.g., Chiral Amine or Catalyst) Step_3 Asymmetric Synthesis Precursor_2->Step_3 Induces Chirality Step_2 Deprotection & Salt Formation Step_1->Step_2 Step_2->Target Step_3->Precursor_1

Caption: Retrosynthetic analysis of 2-Aminocyclohexane-1-carboxamide HCl.

Experimental Protocol: Synthesis of (1R,2R)-2-Aminocyclohexane-1-carboxamide Hydrochloride

This protocol is adapted from methodologies for the synthesis of similar chiral aminocyclohexane derivatives.[6]

Step 1: Amide Formation from (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid

  • To a solution of (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of ammonia in methanol (7N, 5.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amide.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified Boc-protected amide from Step 1 in a minimal amount of methanol.

  • Add a solution of hydrochloric acid in diethyl ether (2M) in excess.

  • Stir the mixture at room temperature for 2-4 hours.

  • A precipitate of (1R,2R)-2-aminocyclohexane-1-carboxamide hydrochloride should form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the structure, purity, and stereochemistry of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of aminocyclohexane derivatives.[5][7][8]

  • ¹H NMR: The proton NMR spectrum will provide information on the chemical environment of each proton. Key signals to analyze include the protons on the cyclohexane ring, the amide protons, and the amine protons. The coupling constants between adjacent protons on the cyclohexane ring can help determine the relative stereochemistry (cis or trans).[7]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

  • Chiral NMR: The use of chiral solvating agents can be employed to determine the enantiomeric excess of the final product.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.[10][11]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): Can be used to study the fragmentation of the parent ion, providing further structural insights.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers, which is essential for determining the enantiomeric purity of the synthesized compound.[12][13][14] A suitable chiral stationary phase (CSP) must be selected based on the properties of the analyte.

Analytical_Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, Chiral) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS HPLC Chiral HPLC Sample->HPLC Structure_Confirmation Structure & Stereochemistry Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity & Enantiomeric Excess Determination HPLC->Purity_Assessment

Caption: Analytical workflow for compound characterization.

Potential Therapeutic Applications and Biological Targets

While there is no direct evidence for the therapeutic use of 2-aminocyclohexane-1-carboxamide hydrochloride, the structural motif is present in molecules with a range of biological activities. This suggests several potential avenues for investigation.

Central Nervous System (CNS) Disorders

The cyclohexane scaffold is found in various CNS-active compounds. The rigid nature of the ring can facilitate binding to specific receptor subtypes within the CNS.[15][16] Further investigation into the potential modulation of neurotransmitter receptors or ion channels by this compound is warranted.

Enzyme Inhibition

The carboxamide functionality is a common feature in many enzyme inhibitors.[17][18][19][20]

  • Cyclooxygenase (COX) Inhibition: Some carboxamide-containing compounds have been investigated as inhibitors of COX-1 and COX-2, which are key enzymes in the inflammatory pathway.[19][21][22] Given the role of neuroinflammation in various neurodegenerative diseases, this presents a plausible area of investigation.[23]

  • Carbonic Anhydrase (CA) Inhibition: Carboxylic acid and carboxamide derivatives have been explored as inhibitors of carbonic anhydrases, which are involved in various physiological processes.[18]

  • Other Potential Targets: The aminocyclohexane carboxamide scaffold could be explored for its inhibitory activity against other enzyme classes, such as proteases or kinases.

A patent for cyclohexane carboxylic acid derivatives suggests their potential use as antidysrhythmic agents, indicating a possible role in cardiovascular applications.[24]

Safety and Handling

A comprehensive safety assessment for 2-aminocyclohexane-1-carboxamide hydrochloride has not been published. However, based on safety data for structurally related compounds, the following precautions should be taken.[25][26][27][28]

  • Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Measures: Handle in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, lab coat, and safety glasses. Avoid inhalation of dust.

A full material safety data sheet (MSDS) should be consulted or generated based on experimental data before extensive use.

Future Directions and Conclusion

2-Aminocyclohexane-1-carboxamide hydrochloride is a promising, yet underexplored, chemical entity. Its chiral nature and the presence of versatile functional groups make it a valuable building block for the synthesis of new chemical probes and potential drug candidates.

Future research should focus on:

  • Stereoselective Synthesis: Development of efficient and scalable synthetic routes to access all stereoisomers in high purity.

  • Biological Screening: Comprehensive screening against a panel of biological targets, particularly those implicated in CNS disorders and inflammatory pathways.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to optimize potency and selectivity for identified biological targets.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives.

This technical guide provides a foundational framework for researchers and drug development professionals to begin their exploration of 2-aminocyclohexane-1-carboxamide hydrochloride. By leveraging the insights from related chemical structures and employing rigorous experimental methodologies, the full potential of this intriguing molecule can be unlocked.

References

  • Canadian Science Publishing. (n.d.). IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • Sci-Hub. (n.d.). Novel NMR chiral solvating agents derived from (1R,2R)-diaminocyclohexane.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Westmont College. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS PO- TENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES.
  • Google Patents. (n.d.). EP0134889A2 - Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Pi Chemicals. (n.d.). Material Safety Data Sheet.
  • Benchchem. (n.d.). A Researcher's Guide to Validating Analytical Methods for Chiral Amine Separation.
  • ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • PubMed. (n.d.). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids.
  • Google Patents. (n.d.). US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors.
  • National Institutes of Health. (n.d.). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives.
  • Pharmaceutical Technology. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Google Patents. (n.d.). US5478838A - 4-amino(alkyl)cyclohexane-1-carboxamide compound and use thereof.
  • King-Pharm. (n.d.). 2-aminocyclohexane-1-carboxamide:hydrochloride [1376171-26-4].
  • Google Patents. (n.d.). IL81132A0 - Cyclohexane carboxylic acid esters and amides,and their preparation.
  • AChemBlock. (n.d.). 2-aminocyclohexane-1-carboxamide 97% | CAS: 34126-95-9.
  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Smolecule. (2024). Buy 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride.
  • King-Pharm. (n.d.). 2-aminocyclohexane-1-carboxamide:hydrochloride [ 1376171-26-4 ].
  • MDPI. (n.d.). Practical Synthesis of Chiral N,N′-Bis(2′-pyridinecarboxamide)-1,2-cyclohexane Ligands.
  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines.
  • PubChem. (n.d.). (1R,2R)-2-aminocyclohexane-1-carboxamide.
  • National Institute of Standards and Technology. (n.d.). Cyclohexylamine - the NIST WebBook. Retrieved from National Institute of Standards and Technology.
  • Santa Cruz Biotechnology. (n.d.). 1-aminocyclohexane-1-carboxamide hydrochloride.
  • PMC. (n.d.). Targeting cyclooxygenases-1 and -2 in neuroinflammation: therapeutic implications.
  • PubMed Central. (n.d.). The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research.
  • PubMed Central. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis.
  • Matrix Fine Chemicals. (n.d.). 2-AMINOCYCLOHEXANE-1-CARBOXAMIDE | CAS 115014-77-2.
  • National Institutes of Health. (n.d.). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment.
  • PubMed. (n.d.). Effect of structural modification of enol-carboxamide-type nonsteroidal antiinflammatory drugs on COX-2/COX-1 selectivity.
  • PMC. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • National Institutes of Health. (n.d.). Selective Inhibitors of Human Liver Carboxylesterase Based on a β-Lapachone Scaffold: Novel Reagents for Reaction Profiling.
  • MDPI. (n.d.). Anti-Inflammatory Effects of Cannabinoids in Therapy of Neurodegenerative Disorders and Inflammatory Diseases of the CNS.
  • PubMed. (2022). Acoustic ejection mass spectrometry: fundamentals and applications in high-throughput drug discovery.
  • PubMed. (n.d.). Comparative pharmacokinetics of antiviral nucleoside analogues.
  • RSC Publishing. (n.d.). Studies in mass spectrometry. Part XII. Mass spectra of enamines.
  • PubMed Central. (n.d.). Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here?.
  • PMC. (n.d.). Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition.
  • ATB. (n.d.). Cyclohexylamine | C6H13N | MD Topology | NMR | X-Ray.

Sources

Exploratory

A Senior Application Scientist's Guide to the Discovery of Novel Cyclohexane Carboxamide Derivatives: From Rational Design to Preclinical Evaluation

Abstract The cyclohexane carboxamide scaffold represents a privileged motif in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its inherent three-dimensional structure, co...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclohexane carboxamide scaffold represents a privileged motif in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its inherent three-dimensional structure, conferred by the cyclohexane ring, allows for precise spatial orientation of pharmacophoric groups, while the robust carboxamide linkage provides critical hydrogen bonding capabilities and metabolic stability. This guide offers an in-depth technical exploration into the discovery pipeline for novel cyclohexane carboxamide derivatives. We will dissect the strategic considerations underpinning rational drug design, delve into versatile synthetic methodologies, detail rigorous biological evaluation protocols, and analyze the nuances of structure-activity relationship (SAR) studies. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and field-proven insights to accelerate the identification and optimization of next-generation therapeutics based on this versatile scaffold.

Introduction: The Strategic Value of the Cyclohexane Carboxamide Core

The cyclohexane core is a cornerstone of drug design, valued for its conformational flexibility and its role as a non-aromatic, lipophilic spacer.[1][2] When combined with the carboxamide functional group—a bioisostere for peptide bonds—the resulting scaffold becomes a powerful tool for targeting a wide range of biological systems.[3] The literature is replete with examples of cyclohexane carboxamide derivatives demonstrating significant therapeutic potential, including:

  • Anticancer Agents: Inducing apoptosis and cell cycle arrest in various cancer cell lines.[4][5]

  • Anticonvulsants: Acting as agonists for targets like the GABA-A receptor.[6]

  • Enzyme Inhibitors: Modulating the activity of enzymes such as Diacylglycerol O-Acyltransferase (DGAT1) for obesity treatment[7], soluble epoxide hydrolase (sEH) for inflammation and hypertension[8], and cyclooxygenase-2 (COX-2) for anti-inflammatory effects.[9]

  • Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.[10][11]

This chemical tractability and broad biological activity underscore the scaffold's importance and justify the continued investment in discovering novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Rational Drug Design and Lead Identification

The journey to a novel therapeutic agent begins with the identification of a promising starting point or "hit." This process is increasingly driven by a synergistic combination of computational modeling and empirical screening, allowing for a more focused and efficient exploration of chemical space.

Target-Based Approaches and In Silico Screening

For well-validated biological targets, a structure-based design approach is often the most direct path. This strategy hinges on understanding the three-dimensional architecture of the target protein, typically a receptor or enzyme.

Causality Behind the Choice: By using the known structure of a target like the GABA-aminotransferase (GABA-AT) enzyme, computational chemists can perform molecular docking studies.[6] This process simulates the binding of virtual libraries of cyclohexane carboxamide derivatives within the enzyme's active site, predicting their binding affinity and orientation. This in silico pre-screening prioritizes compounds that are most likely to be active, saving significant time and resources compared to screening all compounds empirically. The goal is to identify derivatives that form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with critical amino acid residues, as this is a strong predictor of inhibitory potency.

G cluster_0 Computational Phase cluster_1 Experimental Phase Target_ID Target Identification (e.g., sEH, COX-2) Virtual_Lib Virtual Library Generation (Cyclohexane Carboxamides) Target_ID->Virtual_Lib Docking Molecular Docking & Binding Energy Calculation Virtual_Lib->Docking Hit_Prioritization Hit Prioritization (Top Scoring Compounds) Docking->Hit_Prioritization Synthesis Chemical Synthesis of Prioritized Hits Hit_Prioritization->Synthesis Top Candidates Bio_Assay In Vitro Biological Assay (e.g., Enzyme Inhibition) Synthesis->Bio_Assay SAR SAR Analysis & Lead Identification Bio_Assay->SAR SAR->Virtual_Lib Iterative Design

High-Throughput Screening (HTS)

Alternatively, in phenotypic screening, large compound libraries are tested against a cellular or organismal model to identify molecules that produce a desired biological effect, without prior knowledge of the specific target. The cyclohexane carboxamide scaffold, due to its favorable physicochemical properties, is often well-represented in diversity-oriented screening libraries. Hits from HTS campaigns serve as starting points for target deconvolution and subsequent optimization.

Versatile Synthetic Strategies

The chemical accessibility of cyclohexane carboxamides is a key advantage. Several robust synthetic routes can be employed, from classical methods to more advanced multicomponent reactions that enhance efficiency.

Strategy 1: Classical Amide Coupling

This is the most fundamental and widely used approach, involving the coupling of a cyclohexane carboxylic acid precursor with a primary or secondary amine.

Expertise Insight: The critical step is the activation of the carboxylic acid. While conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride is effective, it can be harsh for sensitive substrates.[3] For greater functional group tolerance and milder conditions, peptide coupling reagents are preferred. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), provide high yields and minimize side reactions, particularly racemization if chiral centers are present.[12]

Protocol 3.1: HATU-Mediated Amide Coupling

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the cyclohexane carboxylic acid derivative (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (0.1-0.5 M).

  • Addition of Amine: Add the desired amine (1.1 eq) to the solution.

  • Addition of Base: Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.

  • Activator Addition: Add the coupling reagent HATU (1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure carboxamide derivative.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Strategy 2: One-Pot Multicomponent Reactions (MCRs)

MCRs offer a highly efficient route to complex molecules by combining three or more reactants in a single vessel, minimizing purification steps and waste.[13] A notable example is the diastereoselective synthesis of novel cyclohexane-1,3-dicarboxamide derivatives.[14]

Causality Behind the Choice: This pseudo five-component reaction utilizes diketene, two equivalents of a primary amine, and an aromatic aldehyde.[13] The reaction proceeds through a cascade of events, including amine addition to diketene, Knoevenagel condensation, and a final Michael addition/cyclization. Using a mild base like triethylamine is sufficient to catalyze the sequence at room temperature, making it an elegant and atom-economical approach to building a densely functionalized cyclohexane core.[14]

G Diketene Diketene Intermediate Acetoacetamide & Enamine Intermediates Diketene->Intermediate Amine1 Primary Amine (2 eq.) Amine1->Intermediate Aldehyde Aromatic Aldehyde Aldehyde->Intermediate Base Triethylamine (Catalyst) Base->Intermediate Product trans-2-aryl-cis-4-hydroxy- N1,N3-dialkylcyclohexane- 1,3-dicarboxamide Intermediate->Product

Biological Evaluation and SAR Analysis

Once synthesized, the novel derivatives must be rigorously tested to quantify their biological activity and establish clear Structure-Activity Relationships (SAR).

In Vitro Evaluation

The choice of assay is dictated by the therapeutic goal. A self-validating protocol includes appropriate positive and negative controls to ensure data integrity.

  • Anticancer Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) of a compound against various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[3][4] To understand the mechanism, follow-up assays like flow cytometry for cell cycle analysis and apoptosis assays (e.g., Annexin V staining) are crucial.[4]

  • Anticonvulsant Activity: Gold-standard animal models like the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests are used to evaluate a compound's ability to prevent chemically or electrically induced seizures, respectively, providing an initial assessment of its anticonvulsant potential.[6]

  • Enzyme Inhibition: For target-based projects, biochemical assays are used to measure the direct inhibition of the target enzyme (e.g., COX-1/COX-2, DGAT1).[7][9] These assays quantify the IC₅₀ value, a key metric for potency. Selectivity is determined by comparing the IC₅₀ against the primary target versus related off-targets (e.g., COX-2 vs. COX-1).[9]

Protocol 4.1: General MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Structure-Activity Relationship (SAR) Analysis

SAR is the cornerstone of lead optimization. It involves systematically modifying the structure of a hit compound and observing the corresponding changes in biological activity. This iterative process provides critical insights into the pharmacophore—the essential features required for activity.

Expertise Insight: When analyzing SAR for cyclohexane carboxamides, key areas to explore include:

  • Cyclohexane Ring Substitution: Adding hydrophobic groups (e.g., t-butyl) to the cyclohexane ring can enhance binding in hydrophobic pockets, as seen in sEH inhibitors where such substitutions improved potency by 3.5- to 15-fold.[8]

  • Amide N-Substitution: The nature of the substituent on the amide nitrogen is critical. In some series, replacing a secondary (N-H) amide with a tertiary (N-methyl) amide was found to be essential for antimalarial activity.[15]

  • Stereochemistry: The cis/trans relationship of substituents on the cyclohexane ring can dramatically impact how the molecule fits into a binding site. Diastereoselective syntheses are therefore crucial for exploring this aspect of SAR.[13]

Table 1: Representative Biological Activities of Novel Cyclohexane Carboxamide Derivatives

Compound ClassTherapeutic Target / ActivityKey FindingIC₅₀ / ED₅₀Reference
1,1-Disubstituted CyclohexaneAnticancer (Apoptosis Inducer)Compound 5i showed potent activity against MCF-7 breast cancer cells.3.25 µM[4]
Phenylthiazole CarboxamideDGAT1 Inhibition (Obesity)Compound 9e was a potent DGAT1 inhibitor with in vivo efficacy.14.8 nM[7]
N-Aryl Cyclohexane CarboxamideAnticonvulsant (GABAergic)Compound 6e was ~30-fold more potent than ethosuximide in the scPTZ test.11.31 mg/kg[6]
Adamantyl Cyclohexane DiamineAntimicrobial (MRSA)Showed strong to moderate activity against 29 strains of MRSA.N/A[10]

G cluster_0 R1 Modification (Amide) cluster_1 R2 Modification (Cyclohexane) Core {Core Scaffold | IC₅₀ = 500 nM} R1_1 {N-Methyl | IC₅₀ = 250 nM} Core:head->R1_1 Explore N-Subst. R1_2 {N-Phenyl | IC₅₀ = 800 nM} Core:head->R1_2 R2_1 {4-Fluoro | IC₅₀ = 450 nM} Core:head->R2_1 Explore Ring Subst. R2_2 {4-tert-Butyl | IC₅₀ = 90 nM} Core:head->R2_2

In Vivo Evaluation

Promising candidates with good in vitro potency and selectivity must be evaluated in animal models to assess their efficacy and preliminary safety profiles. This includes:

  • Efficacy Models: Using disease-relevant models, such as the carrageenan-induced rat paw edema model for anti-inflammatory compounds, to see if in vitro potency translates to in vivo effect.[9]

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Poor oral bioavailability, for instance, can terminate an otherwise potent compound's development.[16]

  • Preliminary Toxicology: Acute toxicity studies, like LD₅₀ determination and neurotoxicity screens (e.g., rotarod test), provide an early indication of the compound's safety margin.[6][9]

Conclusion and Future Perspectives

The discovery of novel cyclohexane carboxamide derivatives is a dynamic and highly fruitful area of drug discovery. The scaffold's proven success across multiple therapeutic areas, combined with its synthetic accessibility, ensures its continued relevance. Future efforts will likely focus on leveraging advanced computational techniques for more predictive in silico design, exploring novel multicomponent reactions to access unprecedented chemical diversity, and developing derivatives with dual-targeting mechanisms to combat complex diseases and drug resistance. As our understanding of biology deepens, the cyclohexane carboxamide core will undoubtedly remain a versatile and powerful platform for the creation of innovative medicines.

References

  • Abd-El-Aziz, A. S., et al. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2023). Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies. PubMed. [Link]

  • Talaei, B., et al. (2017). An Approach to the Diastereoselective Synthesis of Cyclohexane- 1,3-dicarboxamide Derivatives via a Pseudo Five-Component. Semantic Scholar. [Link]

  • Talaei, B., et al. (2017). An Approach to the Diastereoselective Synthesis of Cyclohexane-1,3-dicarboxamide Derivatives via a Pseudo Five-Component Reaction Based on Diketene. ResearchGate. [Link]

  • Sagan, J., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • Walaa, A., et al. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. ResearchGate. [Link]

  • Jadhav, S. B., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. PubMed. [Link]

  • Al-Qaisi, J. A., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. National Institutes of Health. [Link]

  • Perumalsamy, H., et al. (2011). Structure-Activity Relationships of 33 Carboxamides as Toxicants Against Female Aedes aegypti (Diptera). UNL Digital Commons. [Link]

  • Abdel-Aziz, M., et al. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. ResearchGate. [Link]

  • Kim, I. H., et al. (2011). Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. PubMed Central. [Link]

  • Ganbarov, K., et al. (2020). cyclohexane and its functionally substituted derivatives. CABI Digital Library. [Link]

  • Alam, M. A., et al. (2017). New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. National Institutes of Health. [Link]

  • Kumar, S., et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central. [Link]

  • Abdel-Aziz, M., et al. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. ResearchGate. [Link]

  • Ganbarov, K., et al. (2020). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]

  • El-Gazzar, M. G., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PubMed Central. [Link]

  • Beke, E., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. PubMed Central. [Link]

  • Murugesan, V., et al. (2024). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. [Link]

  • Lancia, G., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Profiling of 2-Aminocyclohexane-1-carboxamide hydrochloride

Introduction: A Strategic Approach to In Vitro Characterization In the landscape of contemporary drug discovery, the initial assessment of a novel chemical entity's biological profile is paramount. This document provides...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to In Vitro Characterization

In the landscape of contemporary drug discovery, the initial assessment of a novel chemical entity's biological profile is paramount. This document provides a comprehensive guide to the in vitro evaluation of 2-Aminocyclohexane-1-carboxamide hydrochloride (referred to herein as 'the compound'). Given the absence of extensive public data on its specific biological activities, a logical, tiered screening approach is essential. This guide is structured to first establish a foundational understanding of the compound's interaction with biological systems, beginning with its potential for cytotoxicity, followed by an investigation into a plausible therapeutic area—inflammation—and concluding with an assessment of its drug-like permeability properties.

The rationale for this multi-assay platform is to generate a preliminary, yet robust, data package that can inform future research directions. We will begin by determining the concentration range at which the compound is non-toxic to cells, a critical step for the valid interpretation of any subsequent bioactivity data. We will then explore its potential anti-inflammatory effects, a common therapeutic target for small molecules. Finally, we will assess its permeability across a cellular monolayer, providing an early indication of its potential for oral bioavailability.

Physicochemical Properties and "Drug-Likeness"

A preliminary in silico analysis of the parent compound, 2-Aminocyclohexane-1-carboxamide, provides a snapshot of its general characteristics.

PropertyValueSource
Molecular FormulaC₇H₁₄N₂O[1]
Molecular Weight142.20 g/mol [1]

An evaluation based on Lipinski's Rule of Five, a widely used guideline to assess the "drug-likeness" of a molecule, suggests favorable properties for oral bioavailability.[2][3][4]

Lipinski's Rule of FiveValue for Parent CompoundCompliance
Molecular Weight < 500 Da142.20Yes
Hydrogen Bond Donors ≤ 53Yes
Hydrogen Bond Acceptors ≤ 102Yes
LogP ≤ 5Calculated ~ -0.5 to 1.0Yes

This in silico assessment provides a strong rationale for proceeding with in vitro assays to determine the compound's biological activity and pharmacokinetic properties.

Experimental Workflow: A Tiered Approach

The following diagram illustrates the proposed workflow for the in vitro characterization of 2-Aminocyclohexane-1-carboxamide hydrochloride. This tiered approach ensures that data from foundational assays inform the design and interpretation of subsequent experiments.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Bioactivity Screening cluster_2 Tier 3: ADME Profiling A Compound Preparation (Stock Solution in DMSO/PBS) B Cytotoxicity Screening (MTT Assay) A->B Determine Non-Toxic Concentration Range C Anti-Inflammatory Assay (Nitric Oxide Production in LPS-Stimulated Macrophages) B->C Use Non-Toxic Concentrations D Permeability Assay (Caco-2 Monolayer) C->D If Bioactive, Assess Permeability

Caption: Tiered workflow for in vitro profiling.

Part 1: Cytotoxicity Assessment using the MTT Assay

Scientific Rationale

Before assessing the specific biological activities of the compound, it is crucial to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing the metabolic activity of cells.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (and therefore viable) cells.[5] This assay will allow for the determination of the compound's 50% cytotoxic concentration (CC₅₀), which is essential for designing subsequent experiments with non-toxic concentrations.

Detailed Protocol
  • Cell Seeding:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages for subsequent anti-inflammatory studies) in complete medium.

    • Trypsinize and resuspend the cells, then count them using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-Aminocyclohexane-1-carboxamide hydrochloride in a suitable solvent (e.g., sterile PBS or DMSO).

    • Perform serial dilutions of the compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (medium with the same concentration of solvent) and untreated controls (medium only).

    • Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Data Analysis

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

The CC₅₀ value can be determined by plotting the percentage of cell viability against the log of the compound concentration and performing a non-linear regression analysis.

Part 2: Anti-Inflammatory Activity Screening

Scientific Rationale

Inflammation is a key pathological component of many diseases. Macrophages play a central role in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators, including nitric oxide (NO).[8] The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions.[8] Therefore, the ability of a compound to inhibit NO production in LPS-stimulated macrophages is a strong indicator of potential anti-inflammatory activity. NO production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[8][9]

Detailed Protocol
  • Cell Seeding and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

    • Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the compound (determined from the MTT assay). Include a positive control such as dexamethasone.

  • LPS Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[8]

    • Incubate the mixture at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[8][10][11]

Data Analysis

The concentration of nitrite in the samples is determined from a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as follows:

% NO Inhibition = [1 - (Nitrite in Treated Cells / Nitrite in LPS-Stimulated Control)] x 100

Part 3: In Vitro Permeability Assessment using the Caco-2 Cell Model

Scientific Rationale

For a compound to be effective as an oral drug, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is a widely accepted in vitro model that simulates human intestinal absorption.[12][13] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[12][13] This assay measures the rate of transport of a compound across the Caco-2 cell monolayer, providing an apparent permeability coefficient (Papp) that is predictive of in vivo oral absorption.[13][14]

G cluster_0 Caco-2 Permeability Assay A Apical Chamber (Donor) Compound Added B Basolateral Chamber (Receiver) Sampled over Time A->B Compound Transport C Caco-2 Cell Monolayer (Simulates Intestinal Barrier) D Porous Membrane

Caption: Caco-2 permeability assay setup.

Detailed Protocol
  • Caco-2 Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in a suitable medium.

    • Seed the cells onto permeable filter supports (e.g., Transwell® inserts) in a multi-well plate.

    • Culture the cells for 21 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.[12][]

  • Monolayer Integrity Test:

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Only monolayers with high TEER values should be used.[14]

  • Permeability Assay:

    • Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the compound (at a non-toxic concentration) to the apical (donor) chamber.

    • At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) chamber.

    • To assess active efflux, perform the experiment in the reverse direction (basolateral to apical).

  • Sample Analysis:

    • Quantify the concentration of the compound in the collected samples using a sensitive analytical method such as LC-MS/MS.

Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A x C₀)

Where:

  • dQ/dt is the rate of compound appearance in the receiver chamber.

  • A is the surface area of the filter membrane.

  • C₀ is the initial concentration of the compound in the donor chamber.

The efflux ratio (ER) is calculated as:

ER = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters.

Conclusion

This application note provides a structured and scientifically robust framework for the initial in vitro characterization of 2-Aminocyclohexane-1-carboxamide hydrochloride. By systematically evaluating its cytotoxicity, potential anti-inflammatory activity, and permeability, researchers can generate a foundational dataset to guide further investigation and development of this compound. The protocols described herein are based on well-established and validated methodologies, ensuring the generation of reliable and reproducible data.

References

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved January 19, 2026, from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 19, 2026, from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved January 19, 2026, from [Link]

  • Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. Retrieved January 19, 2026, from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved January 19, 2026, from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 19, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved January 19, 2026, from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved January 19, 2026, from [Link]

  • Yoon, W. J., Lee, Y. A., Kim, J. Y., & Park, S. Y. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 52(5), 517-522. [Link]

  • ResearchGate. (n.d.). Nitric oxide (NO) scavenging assay, following Griess reagent method.... Retrieved January 19, 2026, from [Link]

  • Calixto, J. B., Campos, M. M., Otuki, M. F., & Santos, A. R. (2004). Anti-inflammatory compounds of plant origin. Part II. modulation of pro-inflammatory cytokines, chemokines and adhesion molecules. Planta Medica, 70(2), 93-103. [Link]

  • Wu, D., & Meydani, M. (2004). Inhibition of nitric oxide and inflammatory cytokines in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. The Journal of Nutritional Biochemistry, 15(9), 540-547. [Link]

  • ResearchGate. (n.d.). Dose-dependent inhibition of nitric oxide production in LPS-challenged.... Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). (1R,2R)-2-aminocyclohexane-1-carboxamide. Retrieved January 19, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-AMINOCYCLOHEXANE-1-CARBOXAMIDE. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. Retrieved January 19, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: A Framework for In Vivo Evaluation of 2-Aminocyclohexane-1-carboxamide hydrochloride

Introduction: The Rationale for Investigating a Novel Carboxamide in Inflammatory Disease Models Inflammatory disorders, ranging from acute conditions to chronic autoimmune diseases, represent a significant global health...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating a Novel Carboxamide in Inflammatory Disease Models

Inflammatory disorders, ranging from acute conditions to chronic autoimmune diseases, represent a significant global health burden. The cornerstone of current therapy often involves non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which, despite their efficacy, are associated with considerable side effects, particularly with long-term use. This underscores the persistent need for novel anti-inflammatory agents with improved safety profiles and potentially new mechanisms of action.

The carboxamide functional group is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs with diverse biological activities. Novel carboxamide derivatives are continually being explored as potential therapeutic agents, with some showing promise in oncology and infectious diseases.[1] "2-Aminocyclohexane-1-carboxamide hydrochloride" is a novel small molecule with a structure amenable to forming multiple hydrogen bonds, a feature that can enhance target affinity and influence pharmacokinetic properties.[1] While the specific biological targets of this compound are yet to be elucidated, its structural characteristics warrant investigation into its potential pharmacological effects.

This guide puts forth a hypothetical yet scientifically rigorous framework for the initial in vivo evaluation of "2-Aminocyclohexane-1-carboxamide hydrochloride" (referred to herein as 'Test Compound'), focusing on its potential anti-inflammatory properties. We will utilize the carrageenan-induced paw edema model in rats, a well-established and highly reproducible assay for screening acute anti-inflammatory activity.[2][3] This model allows for a robust preliminary assessment of a compound's efficacy and provides a basis for further, more mechanistic studies.

PART 1: Preclinical Objectives & Foundational Studies

Before embarking on a formal efficacy study, a series of foundational non-clinical studies are imperative to establish a preliminary safety and pharmacokinetic profile of the Test Compound. These studies are essential for informed dose selection and ensuring animal welfare.

Preliminary Pharmacokinetic (PK) Assessment

A pilot PK study in a small cohort of rodents (mice or rats) is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the Test Compound.[4][5] This study typically involves administering the compound via both intravenous (IV) and the intended oral (PO) or intraperitoneal (IP) route to determine key parameters.

Key PK Parameters to Determine:

  • Maximum Concentration (Cmax): The highest concentration of the drug in the blood.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Half-life (t1/2): The time it takes for the drug concentration to reduce by half.

  • Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.

These parameters will guide the selection of dose levels and the timing of administration relative to the induction of inflammation in the efficacy study.[6]

Acute Toxicity and Dose Range-Finding Study

An acute toxicity study is necessary to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[7] This is typically conducted in the same rodent species as the planned efficacy study. The study involves administering single, escalating doses of the Test Compound to different groups of animals and observing them for a specified period (e.g., 7-14 days) for signs of toxicity, morbidity, and mortality. This data is critical for selecting dose levels for the efficacy study that are sub-toxic yet pharmacologically active.

PART 2: Efficacy Evaluation in an Acute Inflammation Model

The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a gold standard for evaluating the efficacy of acute anti-inflammatory drugs.[2][8] The subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response.[2]

  • Early Phase (0-2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.

  • Late Phase (3-6 hours): Primarily mediated by the overproduction of prostaglandins, involving the upregulation of cyclooxygenase-2 (COX-2) and infiltration of neutrophils.[2]

This model is particularly useful as it can provide preliminary insights into the mechanism of action. Inhibition of the late phase is characteristic of NSAIDs like indomethacin, which block prostaglandin synthesis.

Experimental Design and Groups

The following table outlines a robust experimental design for the efficacy study.

GroupTreatmentDose (mg/kg)Route of Admin.No. of Animals (n)Purpose
1Vehicle (Sterile Saline)-PO or IP8Negative Control
2Indomethacin10PO or IP8Positive Control
3Test CompoundLow Dose (e.g., 10)PO or IP8Efficacy Testing
4Test CompoundMid Dose (e.g., 30)PO or IP8Efficacy Testing
5Test CompoundHigh Dose (e.g., 100)PO or IP8Efficacy Testing

Dose levels for the Test Compound should be selected based on the results of the acute toxicity and dose-range finding study.

PART 3: Detailed Experimental Protocols

Animal Model and Housing
  • Species: Male Sprague-Dawley or Wistar rats.[9]

  • Weight: 180-220 grams.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.[9]

  • Ethics: All procedures must be approved by and performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Formulation of Test Compound and Controls

"2-Aminocyclohexane-1-carboxamide hydrochloride" is a hydrochloride salt, which typically enhances water solubility compared to the free base.[10]

  • Vehicle: Sterile 0.9% saline is a suitable vehicle for a water-soluble hydrochloride salt.

  • Test Compound Preparation: Dissolve the required amount of the Test Compound in the vehicle to achieve the desired final concentrations for dosing. The solution should be freshly prepared on the day of the experiment.

  • Positive Control: Indomethacin can be suspended in a 0.5% carboxymethylcellulose (CMC) solution or dissolved with the help of a small amount of sodium bicarbonate.

  • Administration Volume: Typically 5-10 mL/kg for oral (PO) gavage or intraperitoneal (IP) injection.

Step-by-Step Procedure for the Paw Edema Assay
  • Fasting: Fast the animals overnight before the experiment but allow free access to water.

  • Baseline Paw Volume Measurement: Just prior to drug administration, measure the volume of the right hind paw of each rat using a plethysmometer. This is the initial volume (V₀).

  • Compound Administration: Administer the vehicle, indomethacin, or the Test Compound at the appropriate dose to the respective groups via the chosen route (PO or IP).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of lambda carrageenan in sterile saline into the subplantar surface of the right hind paw of each rat.[2]

  • Post-Carrageenan Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[2]

  • Euthanasia and Sample Collection: At the end of the experiment (e.g., 5-6 hours post-carrageenan), euthanize the animals according to approved IACUC protocols.

    • Blood Collection: Collect blood via cardiac puncture for serum separation. Store serum at -80°C for subsequent cytokine analysis.

    • Tissue Collection: Dissect the inflamed paw tissue and fix it in 10% neutral buffered formalin for histopathological evaluation.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomize into Groups (n=8 per group) Acclimatization->Grouping Fasting Overnight Fasting Grouping->Fasting Baseline Measure Baseline Paw Volume (V₀) Fasting->Baseline Dosing Administer Test Compound / Controls Baseline->Dosing Inflammation Induce Inflammation (0.1 mL 1% Carrageenan) Dosing->Inflammation Measurement Measure Paw Volume (Vt) (Hourly for 5 hours) Inflammation->Measurement Euthanasia Euthanasia & Sample Collection Measurement->Euthanasia Data Data Analysis & Interpretation Measurement->Data Blood Blood Collection -> Serum Euthanasia->Blood Tissue Paw Tissue Collection -> Formalin Euthanasia->Tissue Cytokine Cytokine Analysis (ELISA) (e.g., TNF-α, IL-6) Blood->Cytokine Histo Histopathology (H&E Staining) Tissue->Histo Cytokine->Data Histo->Data

Caption: Experimental workflow for the in vivo evaluation of anti-inflammatory activity.

PART 4: Outcome Measures and Data Analysis

Primary Endpoint: Paw Edema
  • Calculation of Edema: The increase in paw volume is calculated as:

    • Edema (mL) = Vt - V₀

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each treated group relative to the vehicle control group at each time point:

    • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

  • Statistical Analysis: Data should be expressed as mean ± standard error of the mean (SEM). Statistical significance between the groups can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of < 0.05 is typically considered statistically significant.

Secondary Endpoints
  • Cytokine Analysis: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the serum can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11][12][13] A significant reduction in these cytokine levels in the treated groups compared to the vehicle control would provide further evidence of the compound's anti-inflammatory activity.

  • Histopathological Evaluation: The formalin-fixed paw tissues can be processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).[14] A pathologist can then score the tissues for key features of inflammation, such as edema, neutrophil infiltration, and tissue damage.[15][16] This provides a qualitative and semi-quantitative assessment of the compound's effect on the cellular aspects of inflammation.

PART 5: Interpretation and Next Steps

A significant, dose-dependent reduction in paw edema, particularly in the late phase (3-5 hours), would suggest that the Test Compound possesses anti-inflammatory properties, possibly acting through a mechanism similar to NSAIDs. This finding, if corroborated by a reduction in pro-inflammatory cytokines and decreased immune cell infiltration in the histological analysis, would provide a strong rationale for further investigation.

Subsequent studies could involve:

  • Mechanism of Action Studies: In vitro assays to determine the compound's effect on specific inflammatory targets (e.g., COX-1/COX-2 enzymes, cytokine signaling pathways).

  • Chronic Inflammation Models: Evaluating the compound in models of chronic inflammation, such as adjuvant-induced arthritis, to assess its potential for treating long-term inflammatory diseases.

  • Comprehensive Toxicology Studies: More extensive GLP-compliant toxicology studies as required by regulatory agencies like the FDA to support potential clinical trials.[7][17]

References

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. Available at: [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. Available at: [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PMC - NIH. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Preprints.org. Available at: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. PharmaTutor. Available at: [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]

  • LPS-induced systemic inflammation is more severe in P2Y12 null mice. PMC - NIH. Available at: [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers. PMC - NIH. Available at: [Link]

  • LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife. Available at: [Link]

  • Inflammatory Histology: Cells & Techniques. StudySmarter. Available at: [Link]

  • A guide to histomorphological evaluation of intestinal inflammation in mouse models. PMC - NIH. Available at: [Link]

  • Rodent In Vivo PK Service. Creative Biolabs. Available at: [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. Available at: [Link]

  • (PDF) Comparative study of histopathological changes in chronic vs. acute inflammatory diseases. ResearchGate. Available at: [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers. JoVE. Available at: [Link]

  • Murine Pharmacokinetic Studies. PMC - NIH. Available at: [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. Taylor & Francis Online. Available at: [Link]

  • Pharmacokinetics Studies in Mice or Rats. Bienta. Available at: [Link]

  • Recovery from an acute systemic and central LPS-inflammation challenge is affected by mouse sex and genetic background. PLOS One. Available at: [Link]

  • Histopathological Evaluation of Wound Healing and Anti-Inflammatory Ef. JEP. Available at: [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. Available at: [Link]

  • Precision Cytokine Detection & Analysis with an Automated ELISA Platform. Bio-Techne. Available at: [Link]

  • Inflammation - Histology at SIU. Southern Illinois University. Available at: [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. Available at: [Link]

  • Why formulate drugs as HCl salts when HCl is in stomach acid?. Chemistry Stack Exchange. Available at: [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. Available at: [Link]

  • PRECLINICAL TOXICOLOGY. Pacific BioLabs. Available at: [Link]

  • Solid polymorphs of a flna-binding compound and its hydrochloride salts. Google Patents.
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. Available at: [Link]

  • Using ELISA to Detect Cytokines and Chemokines. Biocompare. Available at: [Link]

  • Roadmap to Reducing Animal Testing in Preclinical Safety Studies. FDA. Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

Sources

Method

Experimental use of "2-Aminocyclohexane-1-carboxamide hydrochloride" in diabetes research

Note to the Reader The compound "2-Aminocyclohexane-1-carboxamide hydrochloride" is not well-documented in publicly available scientific literature regarding diabetes research. To fulfill the user's request for detailed...

Author: BenchChem Technical Support Team. Date: January 2026

Note to the Reader

The compound "2-Aminocyclohexane-1-carboxamide hydrochloride" is not well-documented in publicly available scientific literature regarding diabetes research. To fulfill the user's request for detailed application notes and protocols, this document will focus on a structurally related and well-studied compound, 2-Aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) . BCH is a known activator of glutamate dehydrogenase and has demonstrated significant anti-diabetic effects in preclinical studies. The following protocols and scientific explanations are based on established research on BCH and are intended to serve as a comprehensive guide for researchers in the field of diabetes and metabolic diseases.

Application Notes & Protocols: Investigating the Therapeutic Potential of 2-Aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) in Diabetes Research

Prepared for: Researchers, scientists, and drug development professionals.

I. Introduction: The Scientific Rationale for Investigating BCH in Diabetes

Type 2 diabetes mellitus is characterized by progressive pancreatic β-cell dysfunction and insulin resistance. A key aspect of β-cell failure is glucotoxicity and lipotoxicity, where chronic exposure to high levels of glucose and free fatty acids impairs insulin secretion and induces apoptosis. Therefore, therapeutic strategies aimed at protecting and preserving β-cell mass and function are of paramount importance.

2-Aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) is a non-metabolizable leucine analog that acts as a potent activator of glutamate dehydrogenase (GDH). GDH is a mitochondrial enzyme crucial for amino acid-stimulated insulin secretion. By activating GDH, BCH enhances the cataplerosis of glutamate, leading to increased ATP production and subsequent closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and insulin exocytosis.

Recent studies have illuminated a broader, protective role for BCH beyond its secretagogue function. It has been shown to mitigate high-glucose-induced inhibition of glucose-stimulated insulin secretion (GSIS), reverse the suppression of insulin gene expression, and protect β-cells from apoptosis induced by glucolipotoxicity.[1] In animal models of type 2 diabetes, such as the db/db mouse, long-term administration of BCH has been demonstrated to improve glucose tolerance, enhance insulin secretion, and preserve islet architecture.[1]

These findings position BCH as a compelling candidate for further investigation as a potential therapeutic agent for diabetes. This document provides detailed protocols for both in vitro and in vivo studies to rigorously evaluate the efficacy and mechanisms of action of BCH.

II. Mechanism of Action: The Role of Glutamate Dehydrogenase Activation

The primary molecular target of BCH is glutamate dehydrogenase (GDH), a key enzyme linking amino acid metabolism with cellular energy status and insulin secretion.

dot digraph "BCH_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2, height=0.8];

BCH [label="BCH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GDH [label="Glutamate Dehydrogenase (GDH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glutamate [label="Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; aKG [label="α-Ketoglutarate", fillcolor="#FBBC05", fontcolor="#202124"]; TCA_Cycle [label="TCA Cycle", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="↑ ATP/ADP Ratio", fillcolor="#34A853", fontcolor="#FFFFFF"]; KATP [label="K-ATP Channel Closure", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Depolarization [label="Membrane Depolarization", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca2 [label="↑ Intracellular Ca²⁺", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Insulin_Secretion [label="Insulin Secretion", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta_Cell_Survival [label="β-Cell Survival & Function", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

BCH -> GDH [label="Activates", fontcolor="#202124"]; Glutamate -> GDH; GDH -> aKG [label="Oxidative Deamination", fontcolor="#202124"]; aKG -> TCA_Cycle [label="Enters", fontcolor="#202124"]; TCA_Cycle -> ATP; ATP -> KATP; KATP -> Depolarization; Depolarization -> Ca2; Ca2 -> Insulin_Secretion; ATP -> Beta_Cell_Survival; }

Caption: Proposed signaling pathway for BCH in pancreatic β-cells.

III. In Vitro Experimental Protocols: Assessing β-Cell Protection

These protocols are designed to investigate the direct effects of BCH on pancreatic β-cells under conditions mimicking a diabetic milieu. The INS-1 cell line is a suitable model for these studies.

A. Protocol 1: Evaluating the Effect of BCH on Glucose-Stimulated Insulin Secretion (GSIS)

Objective: To determine if BCH can rescue β-cell function from high glucose-induced desensitization.

Materials:

  • INS-1 cells

  • RPMI-1640 medium with 11.1 mM glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • BCH

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (low glucose: 2.8 mM; high glucose: 16.7 mM)

  • Insulin ELISA kit

Methodology:

  • Cell Culture and Treatment:

    • Culture INS-1 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Seed cells in 24-well plates and grow to 80% confluency.

    • Expose cells to high glucose (30 mM) media in the presence or absence of BCH (e.g., 10 mM) for 48 hours. A control group with normal glucose (11.1 mM) should be included.

  • GSIS Assay:

    • After the 48-hour treatment, wash the cells twice with KRBH buffer containing 2.8 mM glucose.

    • Pre-incubate the cells in the same low-glucose KRBH buffer for 1 hour at 37°C.

    • Remove the buffer and incubate one set of wells with low-glucose (2.8 mM) KRBH buffer and another set with high-glucose (16.7 mM) KRBH buffer for 1 hour at 37°C.

    • Collect the supernatant and measure the insulin concentration using a commercial insulin ELISA kit.

    • Lyse the cells to determine total protein content for normalization.

B. Protocol 2: Assessing the Impact of BCH on Insulin Gene Expression

Objective: To determine if BCH can prevent the downregulation of insulin gene expression under glucolipotoxic conditions.

Materials:

  • INS-1 cells and culture reagents

  • BCH

  • Palmitate (PA)

  • Bovine Serum Albumin (BSA)

  • RNA extraction kit

  • qRT-PCR reagents (reverse transcriptase, primers for insulin and a housekeeping gene like GAPDH, SYBR Green master mix)

Methodology:

  • Preparation of Palmitate Solution: Prepare a 5 mM stock solution of palmitate complexed to 10% fatty acid-free BSA.

  • Cell Treatment:

    • Culture INS-1 cells as described above.

    • Treat cells for 48 hours with:

      • Control media (11.1 mM glucose)

      • High glucose (30 mM) + Palmitate (0.4 mM)

      • High glucose (30 mM) + Palmitate (0.4 mM) + BCH (10 mM)

  • RNA Extraction and qRT-PCR:

    • Extract total RNA from the treated cells using a commercial kit.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the insulin gene and a housekeeping gene.

    • Analyze the relative expression of the insulin gene using the ΔΔCt method.

C. Protocol 3: Evaluating the Anti-Apoptotic Effect of BCH

Objective: To assess whether BCH protects β-cells from glucolipotoxicity-induced apoptosis.

Materials:

  • INS-1 cells and treatment reagents as in Protocol 2

  • Apoptosis detection kit (e.g., TUNEL assay or a kit to measure cleaved caspase-3)

  • Western blot reagents (lysis buffer, antibodies for phospho-JNK, total JNK, cleaved caspase-3, and β-actin)

Methodology:

  • Cell Treatment: Treat INS-1 cells with high glucose and palmitate in the presence or absence of BCH as described in Protocol 2.B.

  • Apoptosis Assays (choose one or both):

    • TUNEL Assay: Fix the cells and perform TUNEL staining according to the manufacturer's protocol to detect DNA fragmentation.

    • Western Blot for Cleaved Caspase-3: Lyse the cells and perform a Western blot to detect the levels of cleaved caspase-3, a key executioner of apoptosis. Also, probe for phospho-JNK, as JNK signaling is implicated in β-cell apoptosis.[1] Normalize to a loading control like β-actin.

IV. In Vivo Experimental Protocols: Efficacy in a Diabetic Animal Model

This protocol outlines a long-term study to evaluate the therapeutic efficacy of BCH in a genetically diabetic mouse model, such as the db/db mouse.

G cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment Period (6 weeks) cluster_analysis Phase 3: Final Analysis A Select 7-week-old diabetic db/db mice B Acclimatize animals for 1 week A->B C Randomize into two groups: 1. Placebo (n=10) 2. BCH (n=10) B->C D Administer BCH (0.7 g/kg) or Placebo every other day C->D E Monitor body weight and blood glucose weekly D->E F Perform Intraperitoneal Glucose Tolerance Test (IPGTT) D->F After 6 weeks G Collect blood for insulin measurement F->G H Harvest pancreas for immunohistochemistry G->H I Analyze islet architecture, β-cell mass, and apoptosis H->I

Caption: Workflow for the in vivo evaluation of BCH in db/db mice.

A. Protocol 4: Long-Term BCH Treatment in db/db Mice

Objective: To determine the long-term effects of BCH on glycemic control, insulin secretion, and pancreatic islet health in a model of type 2 diabetes.

Materials:

  • 7-week-old male db/db mice

  • BCH

  • Vehicle (e.g., sterile saline)

  • Glucometer and test strips

  • Equipment for intraperitoneal injections

  • Reagents for tissue fixation (e.g., 4% paraformaldehyde) and processing for immunohistochemistry

Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize 7-week-old db/db mice for one week.

    • Randomly assign mice to two groups (n=10 per group): a placebo group and a BCH treatment group.

  • Drug Administration:

    • Administer BCH (0.7 g/kg body weight) or an equivalent volume of placebo via an appropriate route (e.g., intraperitoneal injection) every other day for 6 weeks.[1]

  • Metabolic Monitoring:

    • Monitor body weight and non-fasting blood glucose levels weekly.

  • Intraperitoneal Glucose Tolerance Test (IPGTT):

    • At the end of the 6-week treatment period, fast the mice overnight (12-14 hours).

    • Measure baseline blood glucose (t=0).

    • Administer an intraperitoneal injection of glucose (2 g/kg body weight).

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • Tissue Collection and Analysis:

    • At the study endpoint, euthanize the mice and collect blood for plasma insulin analysis.

    • Perfuse and harvest the pancreas. Fix the tissue in 4% paraformaldehyde and embed in paraffin.

    • Perform immunohistochemical staining on pancreatic sections for:

      • Insulin (to assess β-cell area)

      • Cleaved caspase-3 (to quantify β-cell apoptosis)

    • Quantify the ratio of insulin-positive area to total islet area and the percentage of β-cells positive for cleaved caspase-3.[1]

V. Data Presentation and Expected Outcomes

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Example Data Summary for In Vitro Studies

ParameterControlHigh Glucose/PalmitateHigh Glucose/Palmitate + BCH
GSIS (Insulin ng/mg protein)
- Low Glucose (2.8 mM)Value ± SEMValue ± SEMValue ± SEM
- High Glucose (16.7 mM)Value ± SEMValue ± SEMValue ± SEM
Relative Insulin Gene Expression 1.0Value ± SEMValue ± SEM
% Apoptotic Cells (TUNEL) Value ± SEMValue ± SEMValue ± SEM
Cleaved Caspase-3 (Western Blot) Relative DensityRelative DensityRelative Density

Table 2: Example Data Summary for In Vivo Study

ParameterPlacebo GroupBCH Group
Final Body Weight (g) Value ± SEMValue ± SEM
Fasting Blood Glucose (mg/dL) Value ± SEMValue ± SEM
IPGTT AUC (mg/dL*min) Value ± SEMValue ± SEM
Fasting Plasma Insulin (ng/mL) Value ± SEMValue ± SEM
β-Cell Area / Islet Area (%) Value ± SEMValue ± SEM
Cleaved Caspase-3 Positive β-Cells (%) Value ± SEMValue ± SEM

VI. References

  • Kim, J. W., et al. (2012). β-Cell-protective effect of 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid as a glutamate dehydrogenase activator in db/db mice. Journal of Endocrinology, 212(3), 303-311. [Link]

Sources

Application

Application Note: Kinetic Analysis of 2-Aminocyclohexane-1-carboxamide hydrochloride as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Introduction: The Pursuit of Novel DPP-4 Inhibitors for Diabetes Therapy Dipeptidyl peptidase-4 (DPP-4), also known as the lymphocyte cell surface protein CD26, is a key serine protease involved in glucose homeostasis.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Novel DPP-4 Inhibitors for Diabetes Therapy

Dipeptidyl peptidase-4 (DPP-4), also known as the lymphocyte cell surface protein CD26, is a key serine protease involved in glucose homeostasis.[1] It plays a critical role in inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These incretins are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By rapidly cleaving and inactivating GLP-1 and GIP, DPP-4 diminishes their insulinotropic effects, thereby contributing to the pathophysiology of type 2 diabetes mellitus (T2DM).[3][4]

The inhibition of DPP-4 has emerged as a validated therapeutic strategy for the management of T2DM.[4][5] DPP-4 inhibitors, often referred to as "gliptins," effectively prolong the action of endogenous incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[5] This mechanism of action carries a lower risk of hypoglycemia compared to some other classes of antidiabetic drugs.[3]

This application note details the use of 2-Aminocyclohexane-1-carboxamide hydrochloride (CAS: 1376171-26-4), a novel small molecule, for the study of DPP-4 enzyme kinetics. We present a comprehensive guide for researchers, scientists, and drug development professionals to characterize the inhibitory potential and mechanism of this compound. The protocols herein are designed to be self-validating, providing a robust framework for assessing novel DPP-4 inhibitors.

Scientific Principle of the Assay

The kinetic analysis of DPP-4 inhibition by 2-Aminocyclohexane-1-carboxamide hydrochloride is based on a continuous spectrophotometric assay. The enzyme activity is monitored using a chromogenic substrate, Gly-Pro-p-nitroanilide (GGPNA). DPP-4 cleaves the peptide bond between proline and the p-nitroanilide moiety, releasing the yellow-colored product, p-nitroaniline. The rate of p-nitroaniline formation is directly proportional to the DPP-4 activity and can be monitored by measuring the increase in absorbance at 405 nm.

The presence of an inhibitor, such as 2-Aminocyclohexane-1-carboxamide hydrochloride, will decrease the rate of substrate cleavage. By systematically varying the concentrations of the inhibitor and the substrate, key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined. These parameters are crucial for quantifying the potency and elucidating the mechanism of inhibition.

Visualization of the DPP-4 Signaling Pathway

DPP4_Pathway Food Intake Food Intake Intestinal L-cells Intestinal L-cells Food Intake->Intestinal L-cells stimulates GLP-1 (active) GLP-1 (active) Intestinal L-cells->GLP-1 (active) releases Pancreatic β-cells Pancreatic β-cells GLP-1 (active)->Pancreatic β-cells stimulates DPP-4 DPP-4 GLP-1 (active)->DPP-4 substrate Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) inactivates Inhibitor (2-Aminocyclohexane-1-carboxamide HCl) Inhibitor (2-Aminocyclohexane-1-carboxamide HCl) Inhibitor (2-Aminocyclohexane-1-carboxamide HCl)->DPP-4 inhibits

Caption: DPP-4 inactivates GLP-1, reducing insulin secretion. Inhibition of DPP-4 preserves active GLP-1 levels.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
Human Recombinant DPP-4R&D Systems954-SE-80°C
Gly-Pro-p-nitroanilide (GGPNA)Sigma-AldrichG0513-20°C
2-Aminocyclohexane-1-carboxamide hydrochlorideKing-Pharm81365545Room Temperature
Tris-HClSigma-AldrichT5941Room Temperature
NaClSigma-AldrichS9888Room Temperature
EDTASigma-AldrichE9884Room Temperature
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
96-well UV-transparent microplatesCorning3635Room Temperature

Assay Buffer Preparation: 100 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.8.

Experimental Protocols

Protocol 1: Determination of IC50 Value

This protocol is designed to determine the concentration of 2-Aminocyclohexane-1-carboxamide hydrochloride required to inhibit 50% of the DPP-4 enzyme activity.

Experimental Workflow Visualization:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Stock_Inhibitor Prepare 10 mM Inhibitor Stock in DMSO Serial_Dilution Perform 10-point serial dilution of Inhibitor in Assay Buffer Stock_Inhibitor->Serial_Dilution Enzyme_Prep Prepare DPP-4 working solution in Assay Buffer Substrate_Prep Prepare GGPNA substrate solution in Assay Buffer Add_Inhibitor Add Inhibitor dilutions to 96-well plate Add_Enzyme Add DPP-4 to wells Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate for 10 min at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Initiate reaction by adding GGPNA Pre_Incubate->Add_Substrate Kinetic_Read Measure absorbance at 405 nm every minute for 30 min Calculate_Rates Determine initial reaction rates (V₀) Kinetic_Read->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Calculate_IC50 Calculate IC50 using non-linear regression Plot_Data->Calculate_IC50

Caption: Workflow for determining the IC50 of a DPP-4 inhibitor.

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of 2-Aminocyclohexane-1-carboxamide hydrochloride in 100% DMSO.

  • Perform a serial dilution of the inhibitor stock solution in Assay Buffer to obtain a range of concentrations (e.g., 100 µM to 0.01 nM). Include a vehicle control (Assay Buffer with the same final percentage of DMSO).

  • Prepare the DPP-4 enzyme working solution at a final concentration of 1 ng/µL in Assay Buffer.

  • Prepare the GGPNA substrate working solution at a final concentration of 200 µM in Assay Buffer.

  • Set up the assay plate:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of each inhibitor dilution to the respective wells in triplicate.

    • Add 10 µL of Assay Buffer with DMSO to the control wells.

    • Add 20 µL of the DPP-4 enzyme working solution to all wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of the GGPNA substrate working solution to all wells. The final volume in each well should be 100 µL.

  • Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every minute for 30 minutes at 37°C.

Data Analysis for IC50:

  • Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Representative IC50 Data:

Inhibitor Conc. (nM)% Inhibition
0.15.2
115.8
1048.9
5085.3
10095.1
50098.7
IC50 (nM) 10.5
Protocol 2: Determination of Mode of Inhibition

This protocol determines how 2-Aminocyclohexane-1-carboxamide hydrochloride interacts with the DPP-4 enzyme and its substrate.

Step-by-Step Methodology:

  • Prepare a stock solution of the inhibitor as described in Protocol 1.

  • Select a range of fixed inhibitor concentrations around the determined IC50 value (e.g., 0 nM, 5 nM, 10 nM, 20 nM).

  • Prepare a series of GGPNA substrate dilutions in Assay Buffer (e.g., from 10 µM to 500 µM).

  • Set up the assay plate with different combinations of inhibitor and substrate concentrations.

  • Add 50 µL of Assay Buffer to all wells.

  • Add 10 µL of the appropriate inhibitor concentration to the designated wells.

  • Add 20 µL of the DPP-4 enzyme working solution (1 ng/µL) to all wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the corresponding GGPNA substrate dilution to each well.

  • Measure the kinetic absorbance at 405 nm as described previously.

Data Analysis for Mode of Inhibition:

  • Calculate the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.

  • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

  • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) to visualize the mode of inhibition.

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

  • Fit the data to the appropriate enzyme inhibition models using non-linear regression to determine the Vmax, Km, and the inhibition constant (Ki).

Representative Kinetic Parameters:

Inhibitor Conc. (nM)Apparent Vmax (mOD/min)Apparent Km (µM)
050.050.0
550.175.2
1049.8100.5
2050.3151.0

The data suggests a competitive mode of inhibition, as the apparent Vmax remains constant while the apparent Km increases with increasing inhibitor concentration.

Troubleshooting

IssuePossible CauseSolution
High background signalSubstrate instability or contaminationPrepare fresh substrate solution. Ensure Assay Buffer pH is correct.
Low signal-to-noise ratioInsufficient enzyme or substrate concentrationOptimize enzyme and substrate concentrations. Ensure the microplate reader settings are appropriate.
Inconsistent results between wellsPipetting errors or temperature fluctuationsUse calibrated pipettes. Ensure uniform temperature across the plate during incubation and reading.
Precipitate formation in wellsPoor compound solubilityDecrease the highest concentration of the inhibitor. Increase the percentage of DMSO (not exceeding 1-2%).

Conclusion

The protocols detailed in this application note provide a robust framework for the kinetic characterization of 2-Aminocyclohexane-1-carboxamide hydrochloride as a potential DPP-4 inhibitor. By determining the IC50, mode of inhibition, and Ki value, researchers can effectively evaluate its potency and mechanism of action. These studies are fundamental in the early stages of drug discovery and development for novel T2DM therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). Dipeptidyl peptidase-4 inhibitor. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705.
  • Gallwitz, B. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 10, 389.
  • National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. Retrieved January 19, 2026, from [Link]

  • Mulvihill, E. E., & Drucker, D. J. (2014). Pharmacology, physiology, and mechanisms of action of dipeptidyl peptidase-4 inhibitors. Endocrine Reviews, 35(6), 992-1019.
  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved January 19, 2026, from [Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays Using 2-Aminocyclohexane-1-carboxamide hydrochloride

For Research Use Only. Not for use in diagnostic procedures. Introduction: Investigating a Novel Cyclohexane Derivative 2-Aminocyclohexane-1-carboxamide hydrochloride is a small molecule featuring a cyclohexane core, a s...

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: Investigating a Novel Cyclohexane Derivative

2-Aminocyclohexane-1-carboxamide hydrochloride is a small molecule featuring a cyclohexane core, a structure prevalent in numerous biologically active compounds. While direct biological data for this specific hydrochloride salt is limited in published literature, the chemical scaffold suggests potential interactions with key cellular pathways. Structurally related cyclohexane-carboxamides have been investigated for their roles in inducing programmed cell death (apoptosis), and other aminocyclohexyl derivatives have been explored for their potential to modulate ion channel activity, which is critical in physiological processes like cardiac rhythm.[1][2][3]

This guide, authored for researchers in drug discovery and cell biology, provides a framework for the initial characterization of 2-Aminocyclohexane-1-carboxamide hydrochloride in cell-based assays. We present detailed protocols to investigate its potential cytotoxic and apoptotic effects, as well as its capacity to modulate cellular ion flux. These assays are designed to be robust starting points for elucidating the compound's mechanism of action and establishing its potential as a chemical probe or therapeutic lead.

Compound Details:

PropertyValueSource
IUPAC Name 2-aminocyclohexane-1-carboxamide;hydrochloride[4]
Molecular Formula C₇H₁₅ClN₂O[5]
Molecular Weight 178.66 g/mol [6]
CAS Number 1376171-26-4[4]

Safety and Handling:

As with any chemical of unknown toxicological profile, 2-Aminocyclohexane-1-carboxamide hydrochloride should be handled with care. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, is required. All handling should be performed in a well-ventilated area or a chemical fume hood. Refer to the supplier's Safety Data Sheet (SDS) for complete safety information.

Part 1: Assessment of Cytotoxicity and Apoptosis Induction

A primary step in characterizing a novel compound is to determine its effect on cell viability. Many anticancer agents function by inducing apoptosis.[2] Given that related cyclohexane-carboxamide derivatives have demonstrated such activity, a logical starting point is to screen for cytotoxicity and then investigate the specific mechanism of cell death.

Hypothesized Mechanism: Induction of the Intrinsic Apoptotic Pathway

We hypothesize that 2-Aminocyclohexane-1-carboxamide hydrochloride may trigger the intrinsic (mitochondrial) pathway of apoptosis. This pathway is initiated by cellular stress and culminates in the activation of a caspase cascade, leading to controlled cell dismantling. Key events include the loss of mitochondrial membrane potential (MMP) and the activation of initiator caspase-9 and executioner caspase-3.

G Compound 2-Aminocyclohexane- 1-carboxamide HCl CellStress Cellular Stress Compound->CellStress Induces Mito Mitochondrial Perturbation CellStress->Mito MMP Loss of Mitochondrial Membrane Potential Mito->MMP Casp9 Caspase-9 Activation MMP->Casp9 Leads to Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothesized intrinsic apoptosis pathway.

Protocol 1.1: Cell Viability Assessment using MTT Assay

This protocol determines the compound's effect on cell metabolic activity, which is a proxy for cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.

Workflow Overview:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed Seed Cells in 96-well Plate Treat Treat with Compound (Dose-Response) Seed->Treat AddMTT Add MTT Reagent (Incubate 2-4h) Treat->AddMTT Solubilize Solubilize Formazan Crystals AddMTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed adherent cells (e.g., MCF-7 breast cancer cell line) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Aminocyclohexane-1-carboxamide hydrochloride in sterile water or DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with the same concentration of solvent as the highest compound dose) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well. Mix gently on a plate shaker for 10 minutes to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 1.2: Apoptosis Detection using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells (e.g., Jurkat, a suspension T-cell line) in a 6-well plate at a density of 0.5 x 10⁶ cells/mL. Treat with 2-Aminocyclohexane-1-carboxamide hydrochloride at concentrations around the predetermined IC₅₀ value (e.g., 1x and 2x IC₅₀) for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect cells by centrifugation (300 x g for 5 minutes). Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

Part 2: Assessment of Ion Channel Modulation

The aminocyclohexyl moiety is present in compounds known to modulate ion channels, which are critical targets for treating conditions like cardiac arrhythmias.[1] A common high-throughput method to screen for ion channel modulators is to measure changes in intracellular calcium ([Ca²⁺]i), as many channels are either permeable to Ca²⁺ or influence the membrane potential that drives Ca²⁺ entry through voltage-gated calcium channels.

Hypothesized Mechanism: Modulation of Calcium-Permeable Channels

We hypothesize that 2-Aminocyclohexane-1-carboxamide hydrochloride may act as a modulator (agonist or antagonist) of a calcium-permeable ion channel or a channel that indirectly affects calcium influx. This can be detected by pre-loading cells with a calcium-sensitive fluorescent dye and measuring the change in fluorescence upon compound addition.

G Compound 2-Aminocyclohexane- 1-carboxamide HCl Channel Ion Channel (e.g., Ca²⁺ permeable) Compound->Channel Modulates Ca_Influx Ca²⁺ Influx / Release from Stores Channel->Ca_Influx Alters FluoDye Fluorescent Ca²⁺ Indicator (e.g., Fluo-4) Ca_Influx->FluoDye Detected by Signal Fluorescence Signal Change FluoDye->Signal

Caption: Hypothesized mechanism of ion channel modulation.

Protocol 2.1: Calcium Flux Assay using Fluo-4

This protocol uses the fluorescent indicator Fluo-4 AM to detect changes in intracellular calcium concentration in real-time using a fluorescence plate reader.

Workflow Overview:

G Seed Seed Cells in 96-well Black Plate Load Load Cells with Fluo-4 AM Dye Seed->Load Wash Wash to Remove Excess Dye Load->Wash Read Acquire Baseline Fluorescence Wash->Read Inject Inject Compound & Measure Kinetics Read->Inject Analyze Analyze Data (Peak Response) Inject->Analyze

Caption: Workflow for the calcium flux assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells expressing the ion channel of interest (e.g., HEK293 cells stably expressing a target channel) into a 96-well, black-walled, clear-bottom plate. Incubate overnight.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the culture medium from the cells and add 100 µL of the loading solution.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C or room temperature, according to the cell type and manufacturer's protocol.

  • Washing: Gently wash the cells twice with the assay buffer to remove extracellular dye. Leave 100 µL of buffer in each well.

  • Compound Plate Preparation: Prepare a separate 96-well plate with 2-Aminocyclohexane-1-carboxamide hydrochloride at 2-5x the final desired concentration.

  • Data Acquisition: Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation). Set the excitation wavelength to ~494 nm and emission to ~516 nm.

  • Assay Execution: Record a stable baseline fluorescence for 10-20 seconds. The instrument then automatically injects the compound from the source plate into the cell plate, and fluorescence is continuously recorded for 1-3 minutes to capture any change in intracellular calcium.

  • Data Analysis: Analyze the kinetic data to determine the peak fluorescence response over baseline. For antagonists, cells would be pre-incubated with the compound before adding a known agonist.

References

  • Charles River. (n.d.). Cell-Based Bioassays for Biologics. Retrieved from [Link]

  • Google Patents. (n.d.). AMINOCYCLOHEXYL COMPOUNDS AND THEIR USE. (DE69915063T2).
  • Google Patents. (n.d.). Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents. (EP0134889A2).
  • Oriental Journal of Chemistry. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2R)-2-aminocyclohexane-1-carboxamide. (CID 12512504). Retrieved from [Link]

Sources

Application

Application Note: Preparation of "2-Aminocyclohexane-1-carboxamide hydrochloride" Stock Solutions for Research Applications

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of "2-Aminocyclohexane-1-carboxamide hydrochlo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of "2-Aminocyclohexane-1-carboxamide hydrochloride" (CAS No. 1376171-26-4).[1][2] Given the absence of extensive publicly available data on this specific compound, this guide synthesizes established principles for handling amine hydrochloride salts and amide-containing molecules to provide a robust framework for its use in experimental settings. Protocols for both aqueous and organic solvent systems are presented, alongside critical considerations for ensuring solution stability and quality control.

Introduction and Scientific Context

2-Aminocyclohexane-1-carboxamide hydrochloride is a chemical entity of interest in various research and drug discovery programs. As a hydrochloride salt, it is designed to enhance the solubility and stability of the parent amine-containing molecule.[3] The presence of both an amine and an amide functional group dictates its chemical behavior, particularly its solubility and stability in different solvent systems. The amide bond is generally stable, but can be susceptible to hydrolysis under strongly acidic or basic conditions.[4][5][6][7]

Health and Safety Precautions

Prior to handling 2-Aminocyclohexane-1-carboxamide hydrochloride, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS). For similar amine hydrochloride compounds, general hazards include skin and eye irritation.[10][11]

Mandatory Personal Protective Equipment (PPE):

  • Safety goggles or glasses

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Handling:

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[12]

  • Avoid direct contact with skin and eyes.[11]

  • In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.

Materials and Equipment

Reagents:

  • 2-Aminocyclohexane-1-carboxamide hydrochloride powder (CAS: 1376171-26-4)

  • Solvents (select based on experimental needs):

    • Sterile, nuclease-free water (for aqueous stocks)

    • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7% purity (for organic stocks)

    • Phosphate-buffered saline (PBS), sterile

Equipment:

  • Analytical balance (calibrated)

  • Volumetric flasks (Class A) for accurate volume measurement[13]

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Pipettes (calibrated) and sterile filter tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Sterile syringe filters (0.22 µm pore size) for sterilization

  • Sterile storage vials (e.g., cryovials), amber or covered in foil for light protection

Experimental Workflow and Decision Making

The following diagram outlines the key steps and decision points in the preparation of a 2-Aminocyclohexane-1-carboxamide hydrochloride stock solution.

Stock_Solution_Preparation cluster_prep Preparation cluster_qc Quality Control & Storage start Start | Weigh Compound choose_solvent Select Solvent Aqueous (Water/PBS) or Organic (DMSO)? start->choose_solvent Accurate Mass dissolve Dissolution Add solvent, vortex, sonicate (optional) choose_solvent->dissolve check_solubility Visual Check | Is compound fully dissolved? dissolve->check_solubility check_solubility->dissolve No, add more solvent (recalculate concentration) sterilize Sterile Filtration (0.22 µm filter) check_solubility->sterilize Yes aliquot Aliquot Prevent freeze-thaw cycles sterilize->aliquot storage Store -20°C or -80°C, protect from light aliquot->storage end End | Ready for use storage->end

Caption: Workflow for preparing 2-Aminocyclohexane-1-carboxamide hydrochloride stock solution.

Detailed Protocols

Preliminary Solubility Testing (Recommended)

Due to the lack of specific solubility data, a small-scale test is highly recommended to determine the optimal solvent and maximum practical concentration.

  • Weigh approximately 1-5 mg of the compound into a small vial.

  • Add a small, measured volume of the desired solvent (e.g., 100 µL of water or DMSO).

  • Vortex and observe for dissolution.

  • If not fully dissolved, incrementally add more solvent, vortexing after each addition, until the compound is fully in solution.

  • Calculate the approximate solubility based on the final volume of solvent used. This will inform the concentration for the bulk stock solution preparation.

Protocol 1: Aqueous Stock Solution (e.g., in Sterile Water or PBS)

Aqueous solutions are often preferred for cell-based assays to avoid solvent toxicity. Hydrochloride salts are generally water-soluble.[3][14]

  • Calculation: Determine the mass of 2-Aminocyclohexane-1-carboxamide hydrochloride needed to achieve the desired concentration and volume.

    • Example: For 10 mL of a 10 mM stock solution (Molecular Weight to be obtained from the supplier, assumed here for calculation purposes as ~178.66 g/mol for the hydrochloride salt of a related isomer), the required mass would be:

      • Mass = 10 mM * 10 mL * 178.66 g/mol = 17.866 mg

  • Weighing: Accurately weigh the calculated mass of the compound using a calibrated analytical balance. A good practice is to weigh slightly more than needed and adjust the solvent volume to achieve the exact desired concentration.[13]

  • Dissolution: a. Transfer the weighed powder to a sterile conical tube. b. Add approximately 80% of the final desired volume of sterile water or PBS. c. Vortex the solution vigorously for 1-2 minutes. d. If dissolution is slow, place the tube in a sonicator bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can be attempted, but be cautious of potential degradation. e. Visually inspect the solution against a dark background to ensure no particulates remain.

  • pH Adjustment (Optional but Recommended): Aqueous solutions of amine hydrochlorides can be slightly acidic.[15] For pH-sensitive applications, measure the pH of the solution and, if necessary, adjust to a physiological range (7.2-7.4) using sterile, dilute NaOH. Note that pH adjustment may affect solubility.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the solvent to reach the final desired volume in a volumetric flask for maximum accuracy.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

Protocol 2: Organic Stock Solution (e.g., in DMSO)

DMSO is a common solvent for creating high-concentration stock solutions of organic molecules for drug discovery and high-throughput screening.

  • Calculation and Weighing: Follow steps 1 and 2 from the aqueous protocol.

  • Dissolution: a. Transfer the weighed powder to a sterile conical tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex thoroughly for 2-3 minutes. Most organic compounds are readily soluble in DMSO. Sonication can be used if needed.

  • No pH Adjustment: The pH of an organic stock solution is not adjusted.

Stability and Storage

Proper storage is crucial to maintain the integrity of the stock solution.

ParameterRecommendationRationale
Temperature Store aliquots at -20°C for short-term storage or -80°C for long-term storage.Minimizes degradation and prevents solvent evaporation.
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles which can degrade the compound and introduce contamination.
Light Exposure Store in amber vials or vials wrapped in aluminum foil.Protects the compound from potential photodegradation.
In-Use Stability For aqueous solutions, it is recommended to use them within a short period after thawing. The stability of the compound in your specific experimental buffer should be validated.Amide bonds can be susceptible to hydrolysis over time in aqueous solutions, especially if the pH is not neutral.[4][5]

Self-Validation of Stability: To ensure the integrity of the stock solution over time, it is advisable to perform periodic quality control checks, especially for long-term studies. This can involve comparing the performance of an older stock aliquot to a freshly prepared one in a standard assay.

Quality Control

A rigorous quality control process ensures the reliability of your experimental results.[16]

QC CheckMethodAcceptance Criteria
Visual Inspection Examine the thawed aliquot against a light and dark background.The solution should be clear, colorless (or as specified by the manufacturer), and free of any precipitates or particulates.
Concentration Verification (Optional) Use a spectrophotometer (if the compound has a known extinction coefficient) or an analytical technique like HPLC or LC-MS.The measured concentration should be within ±10% of the target concentration.
Purity Check (Optional) Perform HPLC or LC-MS analysis on a diluted sample.The purity should be consistent with the manufacturer's specification and should not show significant degradation products compared to a freshly prepared sample.

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for the preparation of high-quality stock solutions of 2-Aminocyclohexane-1-carboxamide hydrochloride. By adhering to these procedures, emphasizing safety, and performing necessary validations, researchers can ensure the accuracy and reproducibility of their experimental outcomes.

References

  • Amide - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Green, N. J., et al. (2013). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. Retrieved January 19, 2026, from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Retrieved January 19, 2026, from [Link]

  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Bitesize Bio. Retrieved January 19, 2026, from [Link]

  • Jelfs, K. E., et al. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Nature Communications. Retrieved January 19, 2026, from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Bitesize Bio. Retrieved January 19, 2026, from [Link]

  • ChemSigma. (n.d.). 1376171-26-4 2-aminocyclohexane-1-carboxamide:hydrochloride. ChemSigma. Retrieved January 19, 2026, from [Link]

  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

  • Quora. (2019, March 6). Why are amides resist hydrolysis in plain water? Quora. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Rice University. Retrieved January 19, 2026, from [Link]

  • ChemSigma. (n.d.). 2-aminocyclohexane-1-carboxamide:hydrochloride [1376171-26-4]. ChemSigma. Retrieved January 19, 2026, from [Link]

  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 4-Aminoimidazole-5-carboxamide hydrochloride. Thermo Fisher Scientific. Retrieved January 19, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved January 19, 2026, from [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Statistical Applications in Genetics and Molecular Biology. Retrieved January 19, 2026, from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Sciencemadness Discussion Board. Retrieved January 19, 2026, from [Link]

  • Karmaus, A. L., et al. (2019). Quality Control of Quantitative High Throughput Screening Data. Frontiers in Big Data. Retrieved January 19, 2026, from [Link]

  • Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

  • QA/SAC Americas. (2018, March 31). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. Environment and Climate Change Canada. Retrieved January 19, 2026, from [Link]

  • Fonsi, M., et al. (2008). High-Throughput Microsomal Stability Assay for Screening New Chemical Entities in Drug Discovery. Journal of Biomolecular Screening. Retrieved January 19, 2026, from [Link]

  • Nichols, D., et al. (2023). High-throughput chemical genomic screening: a step-by-step workflow from plate to phenotype. bio-protocol. Retrieved January 19, 2026, from [Link]

Sources

Method

Administration of 2-Aminocyclohexane-1-carboxamide Hydrochloride in Animal Models: Application Notes and Protocols

This document provides a comprehensive guide for the preclinical administration of 2-Aminocyclohexane-1-carboxamide hydrochloride in rodent models. Tailored for researchers in pharmacology and drug development, this guid...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the preclinical administration of 2-Aminocyclohexane-1-carboxamide hydrochloride in rodent models. Tailored for researchers in pharmacology and drug development, this guide synthesizes established best practices with the known chemical properties of related compounds to offer a robust framework for in vivo studies. The protocols herein are designed to ensure experimental reproducibility, animal welfare, and scientific integrity.

Compound Profile: 2-Aminocyclohexane-1-carboxamide Hydrochloride

2-Aminocyclohexane-1-carboxamide is a small molecule with a molecular weight of approximately 142.20 g/mol for the free base.[1][2][3] The hydrochloride salt form is utilized to enhance solubility and stability for formulation purposes. While specific data for this exact compound is limited in public literature, its structural motifs are present in molecules investigated for various therapeutic applications.

Chemical Structure and Properties:

PropertyValue/InformationSource
Molecular Formula C₇H₁₄N₂O (Free Base)[1][2][3]
Molecular Weight 142.20 g/mol (Free Base)[1]
Form Hydrochloride SaltEnhances solubility
Appearance Typically a white to off-white solidGeneral chemical knowledge
Solubility Expected to be soluble in aqueous solutionsGeneral property of HCl salts

Putative Mechanism of Action and Therapeutic Context

While the precise mechanism of 2-Aminocyclohexane-1-carboxamide hydrochloride is not extensively documented, its structure bears resemblance to compounds that act as Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1 and GIP.[4][5] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[5][6]

This mechanism is a validated therapeutic approach for type 2 diabetes.[6][7] Furthermore, emerging research suggests DPP-IV inhibitors may have applications in other areas, including neuropathic pain, due to their potential anti-inflammatory and neuroprotective effects.

Given this context, relevant animal models for efficacy testing would include:

  • Metabolic Disease: Models of type 2 diabetes, such as streptozotocin (STZ)-induced diabetic rats or genetic models.

  • Neuropathic Pain: Models created by surgical nerve injury, such as chronic constriction injury (CCI) or spared nerve injury (SNI).[8][9][10]

Preclinical Formulation and Vehicle Selection

The success of in vivo studies hinges on the appropriate formulation of the test compound. The selection of a vehicle is critical and depends on the compound's solubility, the intended route of administration, and the study's duration.[11]

Vehicle Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate vehicle for 2-Aminocyclohexane-1-carboxamide hydrochloride.

VehicleSelection cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Route-Specific Vehicle Choice cluster_2 Phase 3: Alternative Vehicles (If Poorly Soluble) cluster_4 Phase 4: Final Formulation Solubility Determine Solubility of 2-Aminocyclohexane-1-carboxamide HCl Aqueous Is it soluble in aqueous buffer (e.g., PBS, Saline)? Solubility->Aqueous Oral Oral (PO) Route Aqueous->Oral Yes IV Intravenous (IV) Route Aqueous->IV Yes IP_SC Intraperitoneal (IP) / Subcutaneous (SC) Route Aqueous->IP_SC Yes ComplexVehicles Evaluate complex vehicles: - Co-solvents (PEG, DMSO) - Surfactants (Tween) - Suspending agents (CMC) Aqueous->ComplexVehicles No FinalPO Final Oral Formulation: - Aqueous Solution - Suspension (e.g., 0.5% CMC) Oral->FinalPO FinalIV Final IV Formulation: - Sterile, Isotonic Solution - pH-adjusted Saline IV->FinalIV FinalIPSC Final IP/SC Formulation: - Sterile, Isotonic Solution - pH-adjusted Saline/PBS IP_SC->FinalIPSC ComplexVehicles->Oral ComplexVehicles->IP_SC

Caption: Vehicle selection decision tree for in vivo studies.

Common Vehicles for Rodent Dosing
VehicleRoute(s)Properties and ConsiderationsSource
Sterile Saline (0.9% NaCl) IV, IP, SC, POIsotonic, well-tolerated. Ideal for water-soluble compounds.[12]
Phosphate-Buffered Saline (PBS) IV, IP, SCBuffered to physiological pH (~7.4). Ensures stability for pH-sensitive compounds.[13]
Carboxymethyl Cellulose (CMC) PO0.5% w/v in water is a common suspending agent for poorly soluble compounds for oral gavage.[12][14]
Polyethylene Glycol 400 (PEG 400) PO, IP, SCA co-solvent used to increase solubility. Often diluted with water or saline.[13]
Corn Oil PO, SCUsed for lipophilic compounds. Not suitable for IV or IP routes.[12][14]

Recommendation for 2-Aminocyclohexane-1-carboxamide HCl: Start with sterile saline or PBS, as the hydrochloride salt form suggests good aqueous solubility.

Administration Protocols

Adherence to aseptic techniques and institutional animal care and use committee (IACUC) guidelines is mandatory. All substances should be sterile, and a new sterile needle and syringe must be used for each animal.[15]

Oral Gavage (PO) Administration

This method delivers the compound directly to the stomach.[16]

Protocol Steps:

  • Animal Restraint: Firmly restrain the mouse or rat to prevent movement. For mice, scruff the animal; for rats, a towel wrap may be effective.[17][18]

  • Measure Gavage Needle: Measure the gavage needle from the corner of the animal's mouth to the last rib to ensure proper length.[19]

  • Insertion: Gently insert the ball-tipped gavage needle into the mouth, allowing the animal to swallow it. The needle should pass easily down the esophagus without resistance.[19]

  • Administration: Once the needle is in place, administer the substance in a steady motion.

  • Withdrawal: Remove the needle gently and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of distress or complications.

Intravenous (IV) Injection

IV administration provides the most rapid absorption.[20] The lateral tail vein is the most common site in mice and rats.[17][20]

Protocol Steps:

  • Animal Restraint: Place the animal in an appropriate restraint device.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the veins.[21][22]

  • Site Preparation: Clean the tail with 70% alcohol.

  • Needle Insertion: With the bevel facing up, insert the needle into the lateral tail vein at a shallow angle.[19] A successful insertion may result in a "flash" of blood in the needle hub.

  • Injection: Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein. Withdraw and re-attempt at a more proximal location.[23]

  • Post-Injection: After removing the needle, apply gentle pressure to the site to prevent bleeding.[20]

Intraperitoneal (IP) Injection

IP injections are administered into the peritoneal cavity.

Protocol Steps:

  • Animal Restraint: Restrain the animal securely. For mice, tilting the head downwards allows abdominal organs to shift away from the injection site.[18]

  • Site Identification: The injection should be made in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[24][25]

  • Needle Insertion: Insert the needle (bevel up) at a 30-40 degree angle.[24][25]

  • Aspiration: Gently pull back on the plunger to ensure no blood (vessel) or yellow fluid (bladder) is aspirated.[26]

  • Injection: Administer the substance smoothly.

  • Post-Injection: Withdraw the needle and return the animal to its cage, monitoring for any adverse effects.

Subcutaneous (SC or SQ) Injection

This route involves injecting the substance into the space between the skin and underlying muscle.

Protocol Steps:

  • Animal Restraint: Scruff the animal to lift a fold of loose skin, typically over the shoulders or back. This creates a "tent."[19][27]

  • Needle Insertion: Insert the needle (bevel up) into the base of the skin tent.[16][27]

  • Aspiration: Pull back on the plunger to check for blood. If blood appears, withdraw the needle and re-insert.[15][27]

  • Injection: Inject the solution. A small bleb or bubble will form under the skin.

  • Post-Injection: Remove the needle and return the animal to its cage.

Recommended Dosing Parameters for Mice and Rats
ParameterMouse (25-30g)Rat (200-250g)Source
Oral (PO) Volume < 10 mL/kg< 10 mL/kg[12]
IV Needle Gauge 27-30 G23-25 G[23]
IV Volume (Bolus) < 5 mL/kg< 5 mL/kg[23]
IP Needle Gauge 25-27 G23-25 G[24]
IP Volume < 10 mL/kg< 10 mL/kg[24]
SC Needle Gauge 25-27 G25 G[27]
SC Volume < 3 mL< 5-10 mL per site[15][27]

Sample Experimental Workflow: Pharmacokinetic (PK) Study

The following diagram illustrates a typical timeline for a single-dose PK study in rats.

PK_Workflow cluster_0 Pre-Dosing Phase cluster_1 Dosing Day (Day 0) cluster_2 Post-Dosing Phase Acclimation Day -7 to -1: Animal Acclimation & Baseline Body Weights DoseAdmin T=0 hr: Dose Administration (e.g., IV or PO) Acclimation->DoseAdmin BloodSample1 T=5m, 15m, 30m: Blood Sampling DoseAdmin->BloodSample1 BloodSample2 T=1h, 2h, 4h, 8h: Blood Sampling BloodSample1->BloodSample2 BloodSample3 T=24h: Terminal Blood Sample & Tissue Collection BloodSample2->BloodSample3 Analysis Sample Processing (Plasma Separation) & Bioanalysis (LC-MS/MS) BloodSample3->Analysis PK_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, T½) Analysis->PK_Calc

Caption: Sample workflow for a rodent pharmacokinetic study.

Conclusion and Best Practices

The successful administration of 2-Aminocyclohexane-1-carboxamide hydrochloride in animal models requires careful planning and execution. As a compound with limited public data, initial studies should prioritize formulation development and dose-range finding to establish safety and tolerability. By leveraging the protocols and principles outlined in this guide, researchers can generate reliable and reproducible data while upholding the highest standards of animal welfare. Always consult with institutional veterinarians and adhere to approved animal care protocols.

References

  • Animal Models of Neuropathic Pain Due to Nerve Injury.
  • Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services.
  • Subcutaneous (SC or SQ) Injection in Rats and Mice SOP. UBC Animal Care Services.
  • An overview of animal models for neurop
  • SOP: Mouse Intravenous Injections. Virginia Tech.
  • Animal models of neurop
  • Injection Techniques, Restraint, & Handling for Mice and R
  • Rodent Administr
  • Animal models of neurop
  • Animal Models of Neurop
  • LAB_028 Injections - Intra-peritoneal (IP)
  • SOP 10.9.
  • IP Injection Protocol in Mice. Scribd.
  • Intravenous Tail Vein Injections in the Adult Mouse SOP. UBC Animal Care Committee.
  • Dipeptidyl peptidase IV inhibitors and diabetes therapy. IMR Press.
  • Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes.
  • Mouse Handling & Techniques. UNC Research.
  • Intraperitoneal (IP) Injection in Rats and Mice SOP.
  • Administration and injection of substances in mice. Université de Montréal.
  • In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion. PMC - NIH.
  • Intravenous Injection in the Mouse. Procedures With Care.
  • Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences.
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Prepar
  • Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences.
  • Gad Vehicles Database.
  • (1R,2R)-2-aminocyclohexane-1-carboxamide. PubChem.
  • 2-aminocyclohexane-1-carboxamide 97%. AChemBlock.
  • 2-AMINOCYCLOHEXANE-1-CARBOXAMIDE.

Sources

Application

Measuring DPP-IV activity with "2-Aminocyclohexane-1-carboxamide hydrochloride"

An Application Note on the Fluorometric Measurement of Dipeptidyl Peptidase IV (DPP-IV) Activity and Inhibitor Screening Abstract Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Fluorometric Measurement of Dipeptidyl Peptidase IV (DPP-IV) Activity and Inhibitor Screening

Abstract

Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis and immune regulation.[1][2] It inactivates key peptide hormones, including the incretins glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), by cleaving N-terminal dipeptides.[3][4] This action makes DPP-IV a validated therapeutic target for the management of type 2 diabetes mellitus, with several marketed inhibitors designed to prolong the action of incretins.[5][6] Accurate measurement of DPP-IV enzymatic activity is fundamental for both basic research into its physiological roles and the discovery of novel therapeutic inhibitors. This application note provides a detailed, validated protocol for a continuous kinetic fluorometric assay to measure DPP-IV activity. Furthermore, it outlines a comprehensive workflow for screening potential inhibitors, using 2-Aminocyclohexane-1-carboxamide hydrochloride as a representative test compound to illustrate the process of determining inhibitory potency (IC50).

Assay Principle and Mechanism

The measurement of DPP-IV activity is most commonly achieved through a highly sensitive fluorometric assay.[7] The core of this assay is the enzymatic cleavage of a synthetic, non-fluorescent substrate, H-Glycyl-L-Proline-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-IV specifically recognizes and cleaves the Gly-Pro dipeptide from the N-terminus.[8] This cleavage event liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.

The fluorescence intensity of the free AMC, measured at an excitation wavelength of approximately 360 nm and an emission wavelength of 460 nm, is directly proportional to the amount of substrate cleaved.[1][9] By monitoring the increase in fluorescence over time, the enzymatic reaction rate can be precisely determined. When a potential inhibitor is introduced, it will compete with the substrate or otherwise modulate the enzyme, leading to a decreased rate of AMC release, which can be quantified to determine the compound's inhibitory activity.

Assay_Principle sub Gly-Pro-AMC (Non-Fluorescent Substrate) enz DPP-IV Enzyme sub->enz prod1 Gly-Pro Dipeptide enz->prod1 Releases prod2 Free AMC (Highly Fluorescent) enz->prod2 Releases light Fluorescence Reader (Ex: 360nm / Em: 460nm) prod2->light Signal Detected

Caption: Principle of the fluorometric DPP-IV activity assay.

Materials and Reagents

Equipment
  • Fluorescence microplate reader with temperature control and kinetic reading capability (e.g., Promega GloMax® or similar).

  • Standard 96-well solid black microplates, flat bottom.

  • Calibrated single and multichannel pipettes.

  • Refrigerated microcentrifuge.

  • Incubator set to 37°C.

Reagents & Buffers
  • DPP-IV Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA. Store at 4°C.[8][10]

  • Recombinant Human DPP-IV: (e.g., R&D Systems, Cat. No. 1180-SE). Prepare aliquots and store at -80°C.

  • DPP-IV Substrate (Gly-Pro-AMC): (e.g., Sigma-Aldrich, Cat. No. D3572). Prepare a 5 mM stock solution in DMSO. Store in aliquots at -20°C, protected from light.

  • Fluorescence Standard (AMC): (7-Amino-4-methylcoumarin, e.g., Sigma-Aldrich, Cat. No. A9891). Prepare a 1 mM stock solution in DMSO. Store in aliquots at -20°C.

  • Positive Control Inhibitor (Sitagliptin): (e.g., Cayman Chemical, Cat. No. 13345). Prepare a 10 mM stock solution in DMSO. Store at -20°C.

  • Test Compound: 2-Aminocyclohexane-1-carboxamide hydrochloride (e.g., AChemBlock, Cat. No. S76031). Prepare a 10 mM stock solution in sterile water or DMSO.

  • Reagent Grade Water (HPLC-grade) and DMSO .

Experimental Protocols

This protocol is designed as a self-validating system, incorporating necessary controls and standards to ensure data integrity. It is divided into three parts: generating a standard curve, measuring baseline enzyme activity, and screening for inhibition.

Part A: AMC Fluorescence Standard Curve

Causality: An AMC standard curve is essential to convert arbitrary Relative Fluorescence Units (RFU) from the plate reader into a quantitative measure of product concentration (e.g., pmol of AMC). This allows for the calculation of absolute enzyme velocity.

  • Prepare a 10 µM AMC working solution: Dilute the 1 mM AMC stock solution 1:100 in DPP-IV Assay Buffer (e.g., 5 µL of 1 mM stock + 495 µL of buffer).

  • Set up the standard curve in a 96-well plate as shown in the table below. Add the indicated volume of 10 µM AMC to each well.

  • Adjust the final volume of each well to 100 µL with DPP-IV Assay Buffer.

  • Read Fluorescence: Measure the fluorescence at Ex/Em = 360/460 nm.

  • Plot Data: Plot the background-subtracted RFU values against the known amount of AMC (pmol) in each well. Perform a linear regression to obtain the slope (RFU/pmol), which will be used for activity calculations.

Well10 µM AMC (µL)Assay Buffer (µL)Final Amount (pmol/well)
Blank01000
Std 129820
Std 249640
Std 369460
Std 489280
Std 51090100
Part B: Measuring Baseline DPP-IV Enzyme Activity

Causality: This part establishes the baseline, uninhibited reaction rate (Vmax under these conditions), which serves as the 100% activity control against which all inhibition is measured.

  • Prepare Reagents: Thaw all reagents on ice. Dilute the recombinant DPP-IV enzyme and the Gly-Pro-AMC substrate to their final working concentrations in pre-warmed (37°C) DPP-IV Assay Buffer. A final enzyme concentration of ~25-50 ng/well and a substrate concentration of ~100 µM are common starting points.

  • Set up Reaction Wells in triplicate in a 96-well plate:

    • Background Wells: 100 µL of Assay Buffer + 50 µL of Substrate Solution. (Measures substrate auto-hydrolysis).

    • Enzyme Activity Wells: 50 µL of Assay Buffer + 50 µL of Enzyme Solution.

  • Equilibrate: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add 50 µL of the pre-warmed Substrate Solution to the Enzyme Activity wells.

  • Read Kinetically: Immediately place the plate in the fluorescence reader (pre-set to 37°C) and begin measuring fluorescence (Ex/Em = 360/460 nm) every 60 seconds for 30 minutes.

Part C: Screening for DPP-IV Inhibition

Causality: This protocol determines the effect of a test compound on enzyme activity. Pre-incubating the enzyme with the inhibitor allows for binding to occur before the substrate is introduced, providing a more accurate measure of inhibition.

  • Prepare Test Compound Dilutions: Prepare a serial dilution of the 2-Aminocyclohexane-1-carboxamide hydrochloride (and Sitagliptin for positive control) in Assay Buffer. A common range is from 100 µM down to 1 nM. Remember to include a solvent control (buffer with the same final concentration of DMSO or water as the test compound wells).

  • Set up Plate Layout: Designate triplicate wells for each condition:

    • 100% Activity Control: 50 µL Enzyme + 50 µL Solvent Control.

    • Background Control: 50 µL Assay Buffer + 50 µL Solvent Control.

    • Positive Inhibitor Control: 50 µL Enzyme + 50 µL Sitagliptin dilution.

    • Test Compound Wells: 50 µL Enzyme + 50 µL of each test compound dilution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow inhibitors to bind to the DPP-IV enzyme.

  • Initiate Reaction: Add 50 µL of pre-warmed Substrate Solution to all wells.

  • Read Kinetically: Immediately measure fluorescence as described in Part B.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup & Incubation cluster_read Phase 3: Data Acquisition & Analysis prep1 Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors, AMC Standard) prep2 Prepare Serial Dilutions (AMC Standard & Inhibitors) prep1->prep2 setup1 Pipette Standards, Enzyme, Buffer, and Inhibitors into 96-Well Plate prep2->setup1 setup2 Pre-incubate Plate (15 min @ 37°C) setup1->setup2 setup3 Initiate Reaction: Add Substrate Solution setup2->setup3 read1 Measure Fluorescence Kinetically (30 min @ 37°C) setup3->read1 read2 Calculate Reaction Velocity (Slope of RFU vs. Time) read1->read2 read3 Calculate % Inhibition & Plot Dose-Response Curve read2->read3 read4 Determine IC50 Value read3->read4

Caption: Workflow for DPP-IV inhibitor screening assay.

Data Analysis and Interpretation

  • Calculate Reaction Velocity (V):

    • For each kinetic run, identify the linear portion of the RFU vs. time plot.

    • Calculate the slope of this linear range (ΔRFU / Δtime). This is the reaction velocity in RFU/min.

    • Convert this velocity to pmol/min using the slope from the AMC standard curve:

      • Velocity (pmol/min) = (Slope [RFU/min]) / (Standard Curve Slope [RFU/pmol])

  • Calculate Percent Inhibition:

    • Use the velocities calculated for the control and inhibitor wells.

    • % Inhibition = [1 - (V_inhibitor / V_control)] * 100

      • Where V_inhibitor is the velocity in the presence of the test compound and V_control is the velocity of the 100% activity control (with solvent only).

  • Determine the IC50 Value:

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope).

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

Example Data Tables

Table 1: Raw Kinetic Data (RFU/min) and % Inhibition

[Test Compound] (µM) Avg. Velocity (RFU/min) Std. Dev. % Inhibition
0 (Control) 520.5 25.1 0.0%
0.01 505.2 22.8 2.9%
0.1 468.1 19.5 10.1%
1 285.7 15.3 45.1%
10 88.3 9.7 83.0%

| 100 | 25.1 | 4.2 | 95.2% |

Table 2: Summary of Inhibitory Potency

Compound IC50 Value
Sitagliptin (Positive Control) 18 nM

| 2-Aminocyclohexane-1-carboxamide HCl | 1.2 µM |

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Signal / No Activity Inactive enzyme; Incorrect buffer pH; Degraded substrate.Use a fresh enzyme aliquot; Confirm buffer pH is 8.0; Use fresh substrate stored protected from light.
High Background Signal Substrate auto-hydrolysis; Contaminated buffer or water.Prepare fresh substrate; Use high-purity reagents and water; Subtract background well values from all other wells.
High Well-to-Well Variability Pipetting errors; Inconsistent temperature across the plate.Calibrate pipettes; Ensure thorough mixing; Allow plate to equilibrate to temperature before reading.
Non-linear Reaction Progress Substrate depletion; Enzyme instability.Use a lower enzyme concentration or shorter read time; If non-linearity is immediate, check enzyme stability in the assay buffer.

Conclusion

The fluorometric assay using the Gly-Pro-AMC substrate is a robust, sensitive, and highly reproducible method for quantifying DPP-IV enzymatic activity. The detailed protocols provided herein, including the generation of a standard curve and the incorporation of appropriate controls, establish a self-validating system suitable for high-throughput screening of potential therapeutic agents. By following this workflow, researchers can reliably determine the inhibitory potency of novel compounds like 2-Aminocyclohexane-1-carboxamide hydrochloride, facilitating the discovery and development of new drugs for type 2 diabetes and other DPP-IV-related pathologies.

References

  • Elabscience. (n.d.). Dipeptidyl Peptidase IV (DPP4) Activity Fluorometric Assay Kit (E-BC-F053). Retrieved from [Link]

  • DoveMed. (n.d.). Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Mechanism of Action and Therapeutic Applications. Retrieved from [Link]

  • Drucker, D. J. (2017). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 38(3), 291–318. Retrieved from [Link]

  • Scharpé, S., De Meester, I., Vanhoof, G., Hendriks, D., van Sande, M., Van Camp, K., & Yaron, A. (1988). Assay of dipeptidyl peptidase IV in serum by fluorometry of 4-methoxy-2-naphthylamine. Clinical Chemistry, 34(11), 2299–2301. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors? Retrieved from [Link]

  • My Endo Consult. (n.d.). DPP4 Inhibitor Mechanism of Action. Retrieved from [Link]

  • Capuozzo, A., et al. (2019). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (146), e59423. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of DPP-IV inhibitors. Retrieved from [Link]

  • Liu, K., et al. (2024). Deep learning-based dipeptidyl peptidase IV inhibitor screening, experimental validation, and GaMD/LiGaMD analysis. Journal of Translational Medicine, 22(1), 589. Retrieved from [Link]

  • Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT. Retrieved from [Link]

  • OAText. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA-Medical Chemistry. Retrieved from [Link]

  • Salentin, S., et al. (2013). Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part I): Virtual Screening and Activity Assays. PLoS ONE, 8(8), e71017. Retrieved from [Link]

  • ResearchGate. (n.d.). a In-vitro DPP-4 inhibition assay against ethanolic fruit extract of... Retrieved from [Link]

  • Abdalla, W. A., et al. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry, 34(2). Retrieved from [Link]

  • Google Patents. (2006). AMINOCYCLOHEXANES AS DIPEPTIDYL PEPTIDASE-IV INHIBITORS FOR THE TREATMENT OR PREVENTION OF DIABETES.
  • Guedes, G. P., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6293. Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Screening with 2-Aminocyclohexane-1-carboxamide Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Untapped Potential of Saturated Heterocycles in Drug Discovery The quest for nov...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Untapped Potential of Saturated Heterocycles in Drug Discovery

The quest for novel therapeutic agents is a cornerstone of modern medicine, with high-throughput screening (HTS) serving as a primary engine for discovery.[1][2][3] HTS allows for the rapid testing of vast libraries of chemical compounds against biological targets, enabling the identification of "hits" that can be developed into new drugs.[2][3][4] Within the vast chemical space available for screening, saturated heterocyclic scaffolds, such as the cyclohexane ring in 2-Aminocyclohexane-1-carboxamide hydrochloride, offer unique three-dimensional diversity that is often underrepresented in traditional compound libraries. This structural complexity can lead to novel interactions with biological targets.

This application note provides a comprehensive guide to the utilization of 2-Aminocyclohexane-1-carboxamide hydrochloride in high-throughput screening campaigns. We will delve into the practical aspects of handling this compound, developing robust screening assays, and navigating the critical path of hit validation. The protocols and insights provided herein are designed to empower researchers to effectively explore the therapeutic potential of this and similar chemical entities.

Compound Profile: 2-Aminocyclohexane-1-carboxamide Hydrochloride

Chemical Structure and Properties:

2-Aminocyclohexane-1-carboxamide hydrochloride is a small molecule characterized by a cyclohexane ring functionalized with both an amino group and a carboxamide group. The hydrochloride salt form generally enhances its stability and solubility in aqueous solutions, a crucial attribute for HTS applications.[5]

PropertyValueSource
Molecular FormulaC₇H₁₄N₂O・HCl[6]
Molecular Weight178.66 g/mol [6]
IUPAC Name2-aminocyclohexane-1-carboxamide;hydrochloride[7]
CAS Number1376171-26-4[7]

Handling and Storage:

Proper handling and storage are paramount to maintain the integrity of the compound. It is recommended to store 2-Aminocyclohexane-1-carboxamide hydrochloride in a cool, dry place, protected from light and moisture. For HTS applications, stock solutions are typically prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM). These stock solutions should be stored at -20°C or -80°C to minimize degradation.

High-Throughput Screening Workflow

The successful implementation of an HTS campaign involves a multi-step process, from initial assay development to the confirmation of promising hits.[1]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Hit Validation AssayDev Assay Development & Optimization CompoundPrep Compound Plate Preparation AssayDev->CompoundPrep Optimized Protocol PrimaryScreen Primary HTS CompoundPrep->PrimaryScreen Assay-Ready Plates HitConfirmation Hit Confirmation PrimaryScreen->HitConfirmation Preliminary Hits DoseResponse Dose-Response Analysis HitConfirmation->DoseResponse Confirmed Hits SecondaryAssay Secondary & Orthogonal Assays DoseResponse->SecondaryAssay Potent Hits

Figure 1: A generalized workflow for a high-throughput screening campaign.

Part 1: Assay Development and Optimization

The foundation of any successful HTS campaign is a robust and reliable assay.[8] The goal of assay development is to create a sensitive, reproducible, and cost-effective method for measuring the biological activity of interest.[9]

Step-by-Step Protocol for Assay Development:

  • Target Selection and Reagent Procurement: Identify the biological target of interest (e.g., enzyme, receptor, protein-protein interaction). Procure or produce high-quality, purified target protein.[10]

  • Assay Principle and Format Selection: Choose an appropriate assay format, such as fluorescence, luminescence, or absorbance-based readouts, that is compatible with HTS automation.[1][4] The choice will depend on the nature of the biological target and the desired endpoint.

  • Miniaturization and Automation: Adapt the assay to a high-density microplate format (e.g., 384- or 1536-well plates) to reduce reagent costs and increase throughput.[11][12] This often involves optimizing reagent volumes and concentrations.

  • Assay Optimization:

    • Determine Optimal Reagent Concentrations: Titrate key reagents (e.g., enzyme, substrate) to find concentrations that yield a robust signal with a low background.

    • Optimize Incubation Times: Determine the optimal incubation time for the reaction to reach a steady state or a point within the linear range.

    • Assess DMSO Tolerance: As stock solutions are typically in DMSO, it is crucial to determine the maximum concentration of DMSO that does not adversely affect the assay performance. A typical final concentration in the assay is 0.1% DMSO.[11]

  • Assay Validation:

    • Positive and Negative Controls: Utilize known inhibitors (positive control) and inactive compounds or vehicle (negative control) to define the dynamic range of the assay.[13]

    • Calculate Z'-factor: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[14] A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[4][11]

    Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    Where SD is the standard deviation.

Assay_Development_Flow Target Target & Reagent Selection Format Assay Format Selection Target->Format Miniaturize Miniaturization (384/1536-well) Format->Miniaturize Optimize Parameter Optimization (Conc., Time, DMSO) Miniaturize->Optimize Validate Assay Validation (Z'-factor > 0.5) Optimize->Validate

Figure 2: The iterative process of assay development and validation for HTS.

Part 2: Primary High-Throughput Screening

The primary screen involves testing a large library of compounds at a single concentration to identify "hits" that exhibit activity in the assay.[1]

Step-by-Step Protocol for Primary HTS:

  • Compound Plate Preparation: A robotic liquid handler dispenses a small volume of 2-Aminocyclohexane-1-carboxamide hydrochloride and other library compounds from the stock plates into the assay plates.[2][15]

  • Reagent Addition: The automated system adds the necessary reagents (e.g., cells, enzymes, substrates) to all wells of the microplates.[13]

  • Incubation: The plates are incubated for the predetermined optimal time and temperature to allow for the biological reaction to occur.

  • Signal Detection: A plate reader measures the signal (e.g., fluorescence, luminescence) from each well.[2]

  • Data Analysis: The raw data is normalized and analyzed to identify compounds that produce a signal significantly different from the negative controls. A common method for hit selection is to set a threshold based on a certain number of standard deviations from the mean of the negative controls (e.g., >3 standard deviations).

Part 3: Hit Confirmation and Validation

The initial hits from a primary screen are often a mix of true positives and false positives.[16] Therefore, a rigorous hit confirmation and validation process is essential.[16][17]

Step-by-Step Protocol for Hit Confirmation and Validation:

  • Hit Confirmation: Re-test the initial hits in the primary assay, often in triplicate, to confirm their activity and rule out experimental errors.[10]

  • Dose-Response Analysis: Test the confirmed hits over a range of concentrations (typically a 10-point serial dilution) to determine their potency (e.g., IC₅₀ or EC₅₀). This helps to establish a structure-activity relationship (SAR).[16]

  • Orthogonal Assays: Employ a secondary assay with a different detection method or biological principle to confirm the activity of the hits.[10] This helps to eliminate artifacts from the primary assay.

  • Counter-Screening: Perform assays to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds) or exhibit non-specific activity.

  • Hit Prioritization: Based on potency, selectivity, and chemical tractability, prioritize the validated hits for further lead optimization studies.

Hit_Validation_Process PrimaryHits Primary Screen Hits ReTest Confirmatory Re-test (Triplicate) PrimaryHits->ReTest DoseResponse Dose-Response Curve (IC50/EC50 Determination) ReTest->DoseResponse Orthogonal Orthogonal Assay Confirmation DoseResponse->Orthogonal CounterScreen Counter-Screening (Artifact Removal) Orthogonal->CounterScreen ValidatedHits Validated & Prioritized Hits CounterScreen->ValidatedHits

Figure 3: A flowchart illustrating the key steps in the hit validation cascade.

Potential Applications and Future Directions

The unique structural features of 2-Aminocyclohexane-1-carboxamide hydrochloride, specifically the constrained cyclohexane ring presenting amino and carboxamide functionalities in a defined spatial arrangement, make it an intriguing candidate for screening against a variety of target classes. These include:

  • Enzymes: The amino and carboxamide groups can participate in hydrogen bonding interactions within an enzyme's active site.

  • G Protein-Coupled Receptors (GPCRs): The rigid scaffold could provide the necessary conformational constraint for selective receptor binding.

  • Ion Channels: The charged amino group at physiological pH may interact with charged residues in the pore of an ion channel.

  • Protein-Protein Interactions: The compound could serve as a starting point for the design of molecules that disrupt key protein-protein interactions.

The identification of active hits containing the 2-aminocyclohexane-1-carboxamide scaffold would open up avenues for medicinal chemistry efforts to explore the structure-activity relationships and optimize the potency, selectivity, and pharmacokinetic properties of this chemical series.

Conclusion

2-Aminocyclohexane-1-carboxamide hydrochloride represents a valuable chemical scaffold for exploration in high-throughput screening campaigns. By following the structured workflow of assay development, primary screening, and rigorous hit validation outlined in this application note, researchers can effectively assess the biological activity of this compound and potentially uncover novel starting points for drug discovery programs. The integration of automation, robust assay design, and careful data analysis is key to unlocking the therapeutic potential hidden within this and other unique chemical structures.[13][18]

References

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research. (n.d.). Retrieved January 19, 2026, from [Link]

  • High-throughput screening - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Assay Development for High-Throughput Drug Screening Against Mycobacteria - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Retrieved January 19, 2026, from [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Biomedical Science. Retrieved January 19, 2026, from [Link]

  • Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings - PubMed. (2008). Retrieved January 19, 2026, from [Link]

  • Resources for Assay Development and High Throughput Screening - MSU Drug Discovery. (n.d.). Retrieved January 19, 2026, from [Link]

  • Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • High-throughput screening: accelerating drug discovery. (2024). Retrieved January 19, 2026, from [Link]

  • High-throughput screening (HTS) | BMG LABTECH. (2019). Retrieved January 19, 2026, from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Retrieved January 19, 2026, from [Link]

  • High Throughput Drug Screening | Sygnature Discovery. (n.d.). Retrieved January 19, 2026, from [Link]

  • methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride - PubChem. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. (n.d.). Retrieved January 19, 2026, from [Link]

  • (1R,2R)-2-aminocyclohexane-1-carboxamide - PubChem. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Methyl 1-aminocyclohexane-1-carboxylate hydrochloride - PubChem. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC - PubMed Central. (2011). Retrieved January 19, 2026, from [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • High-throughput screening technologies - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

  • A brief review of high throughput screening in drug discovery process. (n.d.). Retrieved January 19, 2026, from [Link]

  • High-Throughput Screening & Discovery | Southern Research. (n.d.). Retrieved January 19, 2026, from [Link]

  • Navigating Drug Discovery with High-Throughput Screening. (n.d.). Retrieved January 19, 2026, from [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (2025). Retrieved January 19, 2026, from [Link]

Sources

Application

Investigational Application Notes: Probing Metabolic Pathways with 2-Aminocyclohexane-1-carboxamide hydrochloride

For Research Use Only. Senior Application Scientist's Foreword: The field of metabolic research is in a constant search for novel chemical probes to dissect, modulate, and understand the intricate network of cellular ene...

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Senior Application Scientist's Foreword:

The field of metabolic research is in a constant search for novel chemical probes to dissect, modulate, and understand the intricate network of cellular energy and biosynthesis. While "2-Aminocyclohexane-1-carboxamide hydrochloride" is cataloged as a research chemical, its application in metabolic studies remains largely unexplored in published literature. This document, therefore, moves beyond a standard application note. It serves as an investigational guide for the modern researcher, built on first-principles chemical reasoning and established pharmacological precedents.

We will not document established uses; instead, we will hypothesize potential metabolic targets based on the compound's structural motifs—the aminocyclohexane core, the primary amine, and the privileged carboxamide pharmacophore. This guide provides the scientific rationale and detailed, field-tested protocols to empower researchers to explore these hypotheses and potentially uncover novel biological activity. Every protocol is designed as a self-validating system to ensure the trustworthiness of the generated data.

Part 1: Structural Analysis and Hypothesized Metabolic Targets

The structure of 2-Aminocyclohexane-1-carboxamide presents key features that suggest potential interactions with specific classes of metabolic enzymes.

  • Primary Amine on a Cycloalkane Scaffold: This motif is a cornerstone of many enzyme inhibitors that mimic amino acid substrates. The amine group can form critical ionic and hydrogen bonds within an enzyme's active site.

  • Carboxamide Moiety: The carboxamide group is a versatile pharmacophore known to participate in extensive hydrogen bonding networks, often anchoring ligands to protein targets. It is a common feature in inhibitors of proteases, kinases, and other metabolic enzymes.[1][2][3]

  • Beta-Amino Acid-like Structure: The relative positioning of the amine and carboxamide groups mimics a beta-amino acid, suggesting potential interactions with enzymes or transporters that recognize this class of molecules.

Based on this analysis, we propose three primary investigational avenues for this compound in metabolic research.

Hypothesis A: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease crucial to glucose homeostasis, primarily through its inactivation of incretin hormones like GLP-1.[4][5] Many potent DPP-4 inhibitors ("gliptins") utilize a primary amine to interact with a key pair of glutamate residues (Glu205, Glu206) in the enzyme's S2 pocket. The aminocyclohexane portion of the molecule could potentially act as a mimetic for the proline or other cyclic structures that bind in the S1 pocket.[6][7][8][9]

// Edges edge [color="#34A853", penwidth=2, arrowhead=vee]; Cyclohexane_Ring -> S1_Pocket [label=" Binds (Hypothesized)"]; Amine_Group -> S2_Pocket [label=" Ionic Interaction"];

edge [color="#EA4335", style=dashed, penwidth=1.5, arrowhead=none]; Carboxamide_Group -> Catalytic_Triad [label=" Potential H-Bonding"]; }

Caption: Hypothesized binding of the compound in the DPP-4 active site.

Hypothesis B: Modulation of Amino Acid Transport

Amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1/SLC7A5), are critical for the metabolic reprogramming of cancer cells, supplying essential amino acids like leucine for growth.[10] The structure of 2-Aminocyclohexane-1-carboxamide, as a synthetic amino acid analog, may allow it to act as a competitive inhibitor of these transporters. By occupying the transporter's binding site, it could block the uptake of natural amino acids, thereby inducing nutrient stress in metabolically vulnerable cells.[11][12][13]

Hypothesis C: Broad-Spectrum Metabolic Enzyme Inhibition

The carboxamide group is a privileged structure in drug discovery, found in inhibitors targeting a wide array of enzymes, including PARP and various proteases.[14][15] It is plausible that 2-Aminocyclohexane-1-carboxamide could inhibit other, as-yet-unidentified enzymes crucial to metabolic pathways. A phenotypic screening approach is therefore warranted to uncover any effects on overall cellular metabolism.

Part 2: Experimental Protocols for Target Validation

These protocols provide a framework for systematically testing the hypotheses outlined above.

Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol is designed to determine the compound's ability to directly inhibit recombinant DPP-4 enzyme activity.

1. Principle: The assay measures the cleavage of a fluorogenic DPP-4 substrate, Gly-Pro-AMC. In the presence of an inhibitor, the rate of fluorescent AMC release is reduced.[16][17]

2. Materials & Reagents:

  • Recombinant Human DPP-4 (e.g., Sigma-Aldrich, Cat# SRP0238)

  • DPP-4 Substrate: Gly-Pro-AMC (e.g., Sigma-Aldrich, Cat# G2761)

  • DPP-4 Inhibitor Control: Sitagliptin (e.g., Sigma-Aldrich, Cat# SML1031)

  • Test Compound: 2-Aminocyclohexane-1-carboxamide hydrochloride

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Solvent: DMSO (for dissolving compounds)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

3. Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and Sitagliptin in 100% DMSO.

    • Create a serial dilution series of the test compound (e.g., from 1 mM down to 10 nM) in Assay Buffer. Ensure the final DMSO concentration in the assay well is ≤1%.

  • Assay Setup:

    • Prepare reactions in the 96-well plate according to the table below. Add buffer and compound/inhibitor first.

    • Enzyme Control (100% Activity): 50 µL Assay Buffer + 25 µL Assay Buffer (containing 1% DMSO).

    • Inhibitor Wells: 50 µL Assay Buffer + 25 µL of diluted test compound or Sitagliptin.

    • Blank (No Enzyme): 75 µL Assay Buffer.

  • Enzyme Addition:

    • Prepare a working solution of DPP-4 enzyme in Assay Buffer (e.g., 2 ng/µL).

    • Add 25 µL of the DPP-4 working solution to all wells except the "Blank".

    • Mix gently and incubate for 10 minutes at 37°C.

  • Initiate Reaction:

    • Prepare a working solution of Gly-Pro-AMC substrate in Assay Buffer (e.g., 200 µM).

    • Add 25 µL of the substrate solution to all wells to start the reaction. The final volume is 125 µL.

  • Data Acquisition:

    • Immediately place the plate in the reader, pre-heated to 37°C.

    • Measure fluorescence every 60 seconds for 30 minutes in kinetic mode.

4. Data Analysis:

  • Calculate the rate of reaction (slope) for each well (RFU/min).

  • Subtract the slope of the Blank from all other wells.

  • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = (1 - (Rate_Inhibitor / Rate_EnzymeControl)) * 100

  • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a dose-response curve to determine the IC50 value.

ParameterRecommended Value
Final DPP-4 Concentration0.2 - 0.5 ng/µL
Final Substrate Conc.40 - 50 µM
Final Test Compound Conc.1 nM - 100 µM (example range)
Incubation Time (Kinetic)30 minutes
Temperature37°C
Protocol 2: Cell-Based Competitive Amino Acid Uptake Assay

This protocol assesses if the test compound can inhibit the uptake of a labeled essential amino acid (e.g., Leucine) into cultured cells, such as a cancer cell line known to express LAT1 (e.g., A549, HT-29).

1. Principle: Cells are pre-incubated with the test compound. Subsequently, a radiolabeled or fluorescent amino acid analog is added. If the test compound competes for the same transporter, the uptake of the labeled amino acid will be reduced.[18][19]

2. Materials & Reagents:

  • Cell Line: A549 (or other high-LAT1 expressing line)

  • Culture Medium: RPMI-1640 + 10% FBS

  • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS)

  • Labeled Amino Acid: L-[³H]-Leucine or a fluorescent analog from a commercial kit.[10][20][21]

  • Positive Control Inhibitor: JPH203 (a known LAT1 inhibitor)

  • Test Compound: 2-Aminocyclohexane-1-carboxamide hydrochloride

  • Lysis Buffer: 0.1 M NaOH with 1% SDS

  • 24-well tissue culture plates

  • Scintillation counter and fluid (for radiolabel) or plate reader (for fluorescence)

3. Step-by-Step Methodology:

  • Cell Seeding:

    • Seed 2 x 10⁵ cells per well in a 24-well plate and grow to ~90% confluency.

  • Preparation:

    • On the day of the assay, aspirate the culture medium.

    • Wash cells twice with 1 mL of pre-warmed (37°C) HBSS.

    • Add 500 µL of HBSS and incubate for 15 minutes at 37°C to deplete intracellular amino acids.

  • Inhibitor Incubation:

    • Aspirate the HBSS.

    • Add 450 µL of HBSS containing the desired concentration of the test compound, JPH203, or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 15 minutes at 37°C.

  • Labeled Amino Acid Uptake:

    • Add 50 µL of HBSS containing L-[³H]-Leucine (final concentration ~1 µCi/mL).

    • Incubate for exactly 5 minutes at 37°C.

  • Termination and Lysis:

    • Terminate uptake by rapidly aspirating the medium and washing the cells three times with 1 mL of ice-cold HBSS.

    • Add 500 µL of Lysis Buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.

  • Quantification:

    • Transfer the lysate to a scintillation vial, add 4 mL of scintillation fluid, and measure counts per minute (CPM).

    • In a parallel well, lyse and count the cells to normalize CPM to cell number.

4. Data Analysis:

  • Calculate the average CPM for each condition.

  • Normalize the data to cell number or protein content.

  • Calculate the percent inhibition of uptake relative to the vehicle control.

  • Determine the IC50 value by plotting % Inhibition vs. log[Inhibitor Concentration].

Part 3: General Metabolic Screening Workflow

If the compound does not show activity in the specific target-based assays, a broader, phenotypic screening approach can reveal unexpected effects on cellular metabolism.

// Edges edge [color="#202124"]; Start -> Primary_Screen; Primary_Screen -> Hit_Decision; Hit_Decision -> Secondary_Assay [label=" Yes "]; Hit_Decision -> End_Inactive [label=" No "]; Secondary_Assay -> OCR_ECAR; OCR_ECAR -> Mechanism_Study; Mechanism_Study -> End_Active; }

Caption: A tiered workflow for general metabolic screening.

This workflow efficiently identifies compounds with metabolic effects.[22][23][24] An initial high-throughput screen for ATP levels (viability) flags compounds with significant bioenergetic impact.[23] Hits are then advanced to more detailed real-time analysis (e.g., Seahorse XF) to distinguish effects on mitochondrial respiration versus glycolysis, guiding further mechanistic studies.[25]

References

  • Title: Structural basis for substrate specificity of an amino acid ABC transporter Source: PubMed Central URL: [Link]

  • Title: Structural basis for substrate specificity of heteromeric transporters of neutral amino acids Source: PubMed URL: [Link]

  • Title: Structural basis for substrate specificity of heteromeric transporters of neutral amino acids Source: PNAS URL: [Link]

  • Title: In vitro high throughput screening of compounds for favorable metabolic properties in drug discovery Source: PubMed URL: [Link]

  • Title: Structural basis for substrate specificity of heteromeric transporters of neutral amino acids Source: PNAS URL: [Link]

  • Title: Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents Source: NIH URL: [Link]

  • Title: Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies Source: Brieflands URL: [Link]

  • Title: Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids Source: JoVE URL: [Link]

  • Title: Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants Source: ACS Publications URL: [Link]

  • Title: Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies Source: NIH URL: [Link]

  • Title: Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism Source: Frontiers URL: [Link]

  • Title: Discovery and development of dipeptidyl peptidase-4 inhibitors Source: Wikipedia URL: [Link]

  • Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]

  • Title: Evaluating Thousands of Compounds On Cellular Metabolism Source: Technology Networks URL: [Link]

  • Title: Assay screens compounds that target the endoplasmic reticulum Source: The Pharmaceutical Journal URL: [Link]

  • Title: Amino Acid Uptake Assay Kit Source: Dojindo URL: [Link]

  • Title: Substrate specificity of the amino acid transporter PAT1 Source: Ovid URL: [Link]

  • Title: Amino Acid Uptake Assay Kit UP04 manual Source: Dojindo URL: [Link]

  • Title: Measurement of Dipeptidylpeptidase Activity in vitro and in vivo Source: NIH URL: [Link]

  • Title: New way of screening compounds may help speed up drug development Source: phys.org URL: [Link]

  • Title: Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors Source: OAText URL: [Link]

  • Title: Carboxamide group conformation in the nicotinamide and thiazole-4-carboxamide rings: implications for enzyme binding Source: PubMed URL: [Link]

  • Title: New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship Source: NIH URL: [Link]

  • Title: Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis Source: PubMed Central URL: [Link]

  • Title: A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters Source: PubMed Central URL: [Link]

  • Title: Carboxamide derivatives useful as rsk inhibitors Source: Google Patents URL
  • Title: A new class of prolylcarboxypeptidase inhibitors, part 2: the aminocyclopentanes Source: PubMed URL: [Link]

  • Title: AMINOCYCLOHEXANE Source: Ataman Kimya URL: [Link]

  • Title: Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity Source: ACS Publications URL: [Link]

  • Title: The Role of Enzyme Inhibition in Drug-Drug Interactions: Clinical Implications Source: Longdom Publishing URL: [Link]

  • Title: Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy Source: MedCrave online URL: [Link]

  • Title: Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development Source: OMICS International URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 2-Aminocyclohexane-1-carboxamide Hydrochloride

Welcome to the technical support center for 2-Aminocyclohexane-1-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Aminocyclohexane-1-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your research.

Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of 2-Aminocyclohexane-1-carboxamide hydrochloride that govern its behavior in solution.

Q1: What is 2-Aminocyclohexane-1-carboxamide hydrochloride and why is its solubility a critical parameter?

A: 2-Aminocyclohexane-1-carboxamide hydrochloride is the salt form of a parent molecule containing a basic amine group and a carboxamide.[1][2] The hydrochloride salt is formed by reacting the basic amine with hydrochloric acid. This is a common strategy in pharmaceutical chemistry to improve the aqueous solubility and stability of basic drug candidates.[3][4]

Solubility is a critical physicochemical property because a compound must be dissolved to be active in most biological assays, to be absorbed in vivo, or to be formulated into a stable liquid dosage form.[5][6] Poor solubility can lead to inaccurate experimental results, low bioavailability, and significant formulation hurdles.[7]

Q2: How does the hydrochloride salt form theoretically improve solubility?

A: The parent compound, 2-Aminocyclohexane-1-carboxamide, is a weak base. In its neutral (or "free base") form, its aqueous solubility is likely limited due to the non-polar cyclohexane ring.[8] By reacting it with hydrochloric acid, the basic amine group becomes protonated (R-NH₂ → R-NH₃⁺), forming an ammonium salt. This charged, ionic species has much stronger interactions with polar water molecules compared to the neutral form, leading to a significant increase in aqueous solubility.[9][10] The water solubility of amines is largely due to hydrogen bonding between protons on water molecules and the lone pair of electrons on the nitrogen atom.[10]

Q3: What are the primary factors that unexpectedly limit its solubility in aqueous solutions?

A: While the hydrochloride salt form is intended to increase solubility, several factors can counteract this effect and cause issues:

  • pH of the Medium: The solubility of this compound is highly pH-dependent. The protonated, soluble form (R-NH₃⁺) is stable only at acidic to near-neutral pH. As the pH increases, the compound deprotonates to its less soluble free base form (R-NH₂), which can precipitate out of solution.[11][12]

  • The Common Ion Effect: As a hydrochloride salt, its dissolution equilibrium is sensitive to the concentration of chloride ions (Cl⁻) in the solvent. If the experimental medium (e.g., a buffer) already contains a high concentration of chloride ions, it can suppress the dissolution of the salt, leading to lower-than-expected solubility.[13][14][15]

  • Buffer Species: The choice of buffer can influence solubility through direct chemical interactions or by affecting the ionic strength of the solution.

  • Solvent Polarity: While it is a salt, the overall molecule still has significant non-polar character. Its solubility can often be enhanced by the addition of organic co-solvents that better solvate the entire molecule.[16][17]

Part 2: Troubleshooting Guide - Common Issues & Step-by-Step Solutions

This section provides practical, Q&A-based solutions to specific problems you may encounter.

Issue 1: Precipitation Upon pH Adjustment

Q: My compound was fully dissolved, but it crashed out of solution after I added a reagent or adjusted the pH upwards for my assay. Why did this happen and how can I fix it?

A: This is a classic case of pH-dependent solubility. The pH of your solution likely increased above the pKa of the compound's conjugate acid (the R-NH₃⁺ group), causing it to convert to its neutral, less soluble free base form. According to Le Châtelier's principle, removing protons (increasing pH) shifts the equilibrium away from the soluble, protonated form.[12]

Solution Workflow:

  • Determine the Optimal pH Range: Perform a pH-solubility profile to identify the pH at which the compound begins to precipitate. This will define the working pH range for your experiments.

  • Select an Appropriate Buffer System: Use a buffer with a pKa that is well within this safe working range to maintain a stable pH throughout your experiment. Critically, ensure the buffer itself doesn't introduce other issues (see Issue 2).

  • Control Final Formulation pH: When preparing your final experimental solution, add all components and make the final pH adjustment before adding the 2-Aminocyclohexane-1-carboxamide hydrochloride stock solution, or ensure the final pH remains in the acidic range.

Protocol 1: Rapid pH-Solubility Profiling
  • Prepare a concentrated stock solution of the compound in an acidic solvent where it is highly soluble (e.g., 50 mM in 0.01 N HCl or 10% DMSO/90% Water at pH 4).

  • Set up a series of vials containing buffers at different pH values (e.g., from pH 4.0 to 8.0 in 0.5 pH unit increments). Use non-chloride buffers like phosphate or acetate to avoid confounding effects.

  • Add a small, consistent volume of the stock solution to each buffer vial to achieve a target concentration that is relevant to your experiment.

  • Vortex each vial and allow it to equilibrate at room temperature for 1-2 hours.

  • Visually inspect for precipitation. For a quantitative result, centrifuge the samples and measure the concentration of the supernatant using an appropriate analytical method like HPLC-UV.[18][19] The pH at which the supernatant concentration drops significantly is your precipitation threshold.

Issue 2: Poor Solubility in a Seemingly "Safe" Buffer

Q: I'm using a buffer with a pH of 5.5, where the compound should be soluble, but I'm still seeing poor dissolution or precipitation. What's going on?

A: This is very likely due to the common ion effect .[13][15] If your buffer contains hydrochloric acid or a chloride salt (like sodium chloride, often used for adjusting ionic strength), the high concentration of external chloride ions (Cl⁻) in the solution will shift the dissolution equilibrium back towards the solid, undissolved state, reducing its solubility.[14]

Solution Workflow:

  • Analyze Your Buffer Composition: Check all components of your media for sources of chloride ions. This includes the buffer itself (e.g., HCl-based buffers) and any salts (NaCl, KCl).

  • Switch to a Non-Chloride Buffer System: The most effective solution is to replace the chloride-containing buffer with one that does not introduce a common ion.

Table 1: Representative Impact of Buffer Choice on Solubility

Buffer System (at pH 5.5)Chloride Ion SourceExpected Solubility of 2-Aminocyclohexane-1-carboxamide HClRationale
50 mM Glycine-HClYes (from HCl)LowHigh concentration of Cl⁻ suppresses dissolution due to the common ion effect.[13]
50 mM Sodium AcetateNoHighNo common ion present; solubility is governed primarily by pH.
50 mM Sodium PhosphateNoHighExcellent choice for avoiding the common ion effect.
PBS (Phosphate Buffered Saline)Yes (from NaCl)Moderate to LowThe presence of NaCl significantly increases Cl⁻ concentration, which can reduce solubility.[14]
Issue 3: Difficulty Achieving Target Concentration in Aqueous Media

Q: Even at a low pH and without common ions, I cannot reach my desired concentration in a purely aqueous buffer. What are my options?

A: This indicates that the intrinsic solubility of the molecule, even in its salt form, is being limited by its non-polar regions. The solution is to modify the solvent system itself by using co-solvents . Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for dissolving compounds with both polar and non-polar characteristics.[16][17][20]

Solution Workflow:

  • Select a Biocompatible Co-solvent: Choose a co-solvent that is compatible with your experimental system. Common choices include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

  • Perform a Co-solvent Titration: Systematically test increasing percentages of the co-solvent to find the minimum amount required to achieve and maintain solubility. Overuse of co-solvents can sometimes be toxic to cells or interfere with assays.[21]

Protocol 2: Systematic Co-solvent Screening
  • Weigh out an equal amount of 2-Aminocyclohexane-1-carboxamide hydrochloride into several vials.

  • To each vial, add a different solvent system. Start with a low percentage of the organic co-solvent and increase it incrementally. For example:

    • Vial 1: 100% Aqueous Buffer (pH 5.0)

    • Vial 2: 5% Ethanol / 95% Buffer

    • Vial 3: 10% Ethanol / 90% Buffer

    • Vial 4: 20% Ethanol / 70% Buffer

  • Vortex and sonicate the vials for 5-10 minutes to aid dissolution.

  • Allow the samples to equilibrate for at least one hour.

  • Observe visually for complete dissolution. If necessary, quantify the dissolved concentration via HPLC to determine the optimal co-solvent percentage.[22]

Part 3: Visualization of Troubleshooting & Workflows

Visual diagrams can help clarify complex decision-making processes and experimental procedures.

Caption: Decision tree for troubleshooting solubility issues.

Caption: Recommended workflow for preparing a stock solution.

References

  • Serajuddin, A. T. M. (2007). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Available at: [Link]

  • Gupta, V. K., & Nema, S. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Hintzen, F., & Hauptstein, S. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. National Center for Biotechnology Information. Available at: [Link]

  • Oreate AI Blog. (2026). Understanding Hydrochloride: The Role of This Compound in Medications.
  • Gao, Y., & Li, Z. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]

  • Co-solvent: Significance and symbolism. (2025). ScienceDirect.
  • Sopyan, I., et al. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Kumar, S., & Singh, A. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. PubMed Central. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2015).
  • Kumar, S., & Singh, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]

  • Vaitkute, D., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Available at: [Link]

  • PubChem. methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • IS MUNI. Physical Properties: Solubility Classification. Masaryk University. Available at: [Link]

  • Let's Talk Chemistry. (2025). How Does pH Impact Ionic Compound Solubility?. YouTube. Available at: [Link]

  • Vaitkute, D., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Available at: [Link]

  • Kumar, S., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • PubChem. (1R,2R)-2-aminocyclohexane-1-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • MOLBASE. trans-2-aminocyclohexane-1-carboxamide|110901-40-1. MOLBASE. Available at: [Link]

  • Merck Millipore. Complete Monograph Methods. Merck Millipore.
  • Merey, H. A., & Zaazaa, H. E. (2015). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods. Available at: [Link]

  • Shahid, M. (2023). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Wikipedia. Organic chemistry. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Chemistry LibreTexts. (2024). Properties of amines. Chemistry LibreTexts. Available at: [Link]

  • PubChem. 2-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • El-Faham, A., et al. (2021). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv.
  • ResearchGate. (2015). Description of the thermodynamic properties and fluid‐phase behavior of aqueous solutions of linear, branched, and cyclic amines.
  • Khan, H., & Ali, J. (2015). UHPLC: Applications in Pharmaceutical Analysis.
  • Matrix Fine Chemicals. 2-AMINOCYCLOHEXANE-1-CARBOXAMIDE. Matrix Fine Chemicals. Available at: [Link]

  • Low, J. L., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PubMed Central. Available at: [Link]

Sources

Optimization

Improving the stability of "2-Aminocyclohexane-1-carboxamide hydrochloride" in solution

Welcome to the Technical Support Center for 2-Aminocyclohexane-1-carboxamide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Aminocyclohexane-1-carboxamide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As Senior Application Scientists, we have compiled this information to explain the causality behind experimental choices and provide robust, scientifically grounded protocols.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My solution of 2-Aminocyclohexane-1-carboxamide hydrochloride is showing signs of degradation over a short period. What is the most probable cause?

A1: The most likely cause of degradation for 2-Aminocyclohexane-1-carboxamide hydrochloride in an aqueous solution is the hydrolysis of the primary amide bond. Amide bonds are susceptible to cleavage by water, a reaction that can be significantly accelerated by both acidic and basic conditions.[1][2] Given the presence of a primary amine and a primary amide on a cyclohexane ring, the molecule's stability is highly dependent on the solution's pH.

The hydrochloride salt form means that a solution of this compound in neutral water will be slightly acidic. This acidic environment can catalyze the hydrolysis reaction, leading to the cleavage of the amide bond to form 2-aminocyclohexane-1-carboxylic acid and ammonia.[3][4]

Q2: What is the primary degradation product I should be looking for, and how does it form?

A2: The primary degradation product is 2-aminocyclohexane-1-carboxylic acid . It forms via hydrolytic cleavage of the C-N bond in the carboxamide group.

Mechanism of Degradation (Hydrolysis):

  • Acid-Catalyzed Hydrolysis: In acidic solutions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[2][3] The reaction proceeds through a tetrahedral intermediate, ultimately leading to the expulsion of ammonia (which will be protonated to the ammonium ion in acidic conditions) and the formation of the carboxylic acid.

  • Base-Catalyzed Hydrolysis: In basic solutions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This also forms a tetrahedral intermediate, which then collapses to expel the amide anion (a poor leaving group that is subsequently protonated by water) to form the carboxylate salt.[3]

Below is a diagram illustrating the primary degradation pathway.

graph DegradationPathway { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions Parent [label="2-Aminocyclohexane-1-carboxamide\n(Parent Compound)", fillcolor="#F1F3F4", style=filled]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", style=filled]; Degradant [label="2-Aminocyclohexane-1-carboxylic Acid\n(Primary Degradant)", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Byproduct [label="Ammonia / Ammonium Ion", fillcolor="#5F6368", fontcolor="#FFFFFF", style=filled];

// Edges Parent -> Intermediate [label=" H₂O / H⁺ or OH⁻ \n(Hydrolysis)"]; Intermediate -> Degradant; Intermediate -> Byproduct; }

Caption: Primary hydrolytic degradation pathway of 2-Aminocyclohexane-1-carboxamide.
Q3: How does pH impact the stability of my solution, and what is the optimal pH range for storage?

A3: The rate of amide hydrolysis is highly pH-dependent, typically exhibiting a U-shaped or V-shaped pH-rate profile.[1] This means the degradation rate is lowest in the neutral to slightly acidic pH range and increases significantly under strongly acidic or basic conditions.

  • Low pH (e.g., < 3): Acid-catalyzed hydrolysis is prominent.

  • High pH (e.g., > 8): Base-catalyzed hydrolysis dominates.

While the exact optimal pH for this specific molecule requires experimental determination through a formal stability study, for many similar amine hydrochloride salts with amide functionality, a pH range of 4.0 to 6.0 is often a good starting point for enhanced stability. It's crucial to experimentally verify this for your specific application.

Q4: I need to prepare a stock solution. What solvent do you recommend, and what are the proper storage conditions?

A4: For short-term use, dissolving the compound in a suitable buffer solution within the optimal pH range (experimentally determined, but likely pH 4-6) is recommended over pure water. For long-term storage, consider the following:

ParameterRecommendationRationale
Solvent A buffered aqueous solution (e.g., citrate or acetate buffer) at a pH of 4.0-6.0. For non-aqueous options, aprotic solvents like DMSO or DMF can be used, but ensure they are anhydrous.Buffers resist pH changes that can accelerate hydrolysis. Aprotic solvents prevent hydrolysis but may introduce other stability or solubility issues.
Temperature Store solutions at 2-8°C. For long-term storage (>1 week), consider aliquoting and freezing at -20°C or -80°C.Lower temperatures significantly slow down the rate of chemical degradation reactions like hydrolysis.[5]
Light Protect from light by using amber vials or storing in the dark.While the primary degradation pathway is hydrolysis, photolytic degradation can also occur, especially if there are impurities.[5][6]
Atmosphere For sensitive applications, purging the solution with an inert gas like nitrogen or argon can be beneficial.This minimizes exposure to oxygen, preventing potential oxidative degradation of the primary amine.

Troubleshooting Guide

Problem: I'm observing a rapid loss of potency in my assay.
Potential Cause Troubleshooting Step
pH-driven Hydrolysis Measure the pH of your final solution. If it's outside the optimal range (typically 4-6), adjust it using a suitable buffer system. Re-evaluate stability in the buffered solution.
High Temperature Ensure that stock solutions and experimental setups are not exposed to elevated temperatures for extended periods. Use ice baths during lengthy experimental manipulations if necessary.
Contaminated Solvent Ensure you are using high-purity, anhydrous solvents if preparing non-aqueous stocks. If using water, use HPLC-grade or Milli-Q water. Microbial contamination in unbuffered water can also alter pH.
Problem: I see an unexpected peak growing in my chromatogram over time.
Potential Cause Troubleshooting Step
Formation of Degradant The growing peak is likely the 2-aminocyclohexane-1-carboxylic acid degradant. To confirm, perform a forced degradation study (see protocol below) to intentionally generate the degradant and verify its retention time.
Oxidative Degradation If the new peak is not the hydrolysis product, consider oxidative degradation of the amine. This can be tested by sparging a solution with oxygen or adding a small amount of hydrogen peroxide.
Interaction with Excipients If your formulation contains excipients, they may be reacting with your compound. Evaluate the stability of the active compound alone versus in the full formulation.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[5][6][7]

Objective: To accelerate the degradation of 2-Aminocyclohexane-1-carboxamide hydrochloride under various stress conditions to understand its degradation pathways.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a 50:50 mix of acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition.

Stress ConditionProcedure
Acid Hydrolysis Add an equal volume of 1M HCl. Incubate at 60°C.
Base Hydrolysis Add an equal volume of 1M NaOH. Incubate at 60°C.
Oxidation Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light.
Thermal Store the vial (containing powder or solution) in an oven at 80°C.
Photolytic Expose the solution in a photostable, transparent container to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
  • Sampling: Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Neutralization (for hydrolysis samples): Before analysis, neutralize the acid-stressed samples with an equivalent amount of NaOH and the base-stressed samples with an equivalent amount of HCl.

  • Analysis: Analyze all samples, including a non-stressed control, by a suitable analytical method (e.g., HPLC-UV).

graph ForcedDegradationWorkflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Prepare Stock Solution\n(1 mg/mL)", fillcolor="#F1F3F4"]; stress [label="Aliquot and Apply Stress Conditions", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acid [label="Acidic\n(1M HCl, 60°C)", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Basic\n(1M NaOH, 60°C)", fillcolor="#FBBC05", fontcolor="#202124"]; oxidative [label="Oxidative\n(3% H₂O₂, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; thermal [label="Thermal\n(80°C)", fillcolor="#FBBC05", fontcolor="#202124"]; photo [label="Photolytic\n(ICH Q1B)", fillcolor="#FBBC05", fontcolor="#202124"]; sampling [label="Sample at Time Points\n(0, 2, 6, 12, 24h)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; neutralize [label="Neutralize Acid/Base Samples", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze via HPLC-UV", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges start -> stress; stress -> acid; stress -> base; stress -> oxidative; stress -> thermal; stress -> photo; acid -> sampling; base -> sampling; oxidative -> sampling; thermal -> sampling; photo -> sampling; sampling -> neutralize -> analyze; }

Caption: Workflow for a typical forced degradation study.
Protocol 2: Recommended HPLC Method for Stability Testing

Objective: To separate the parent compound from its primary degradant (2-aminocyclohexane-1-carboxylic acid).

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Note: This is a starting point. The method must be validated to ensure it is stability-indicating, meaning it can resolve the parent peak from all significant degradation product peaks.

References

  • Eriksson, M. A., Härd, T., & Nilsson, L. (n.d.). On the pH dependence of amide proton exchange rates in proteins. PMC. [Link]

  • Sharp. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Ravi, P., & Hu, M. (2018). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Almac Group. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • PubChem. (n.d.). (1R,2R)-2-aminocyclohexane-1-carboxamide. [Link]

  • Alsante, K. M., et al. (2016). Forced Degradation Studies. SciSpace. [Link]

  • Mark, T. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. [Link]

  • Tradeindia. (n.d.). 2-aminocyclohexane-1-carboxylic Acid Hydrochloride. [Link]

  • ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. [Link]

  • PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-AMINOCYCLOHEXANE-1-CARBOXAMIDE. [Link]

  • Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • YouTube. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps![Link]

  • Journal of the Brazilian Chemical Society. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides (video). [Link]

  • IUPAC. (n.d.). SOLUBILITY DATA SERIES. [Link]

  • University of Huddersfield Research Portal. (2004). Kinetics and Mechanisms of Hydrolysis and Aminolysis of Thioxocephalosporins. [Link]

  • European Medicines Agency. (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. [Link]

Sources

Optimization

Technical Support Center: Optimizing 2-Aminocyclohexane-1-carboxamide Hydrochloride Concentration

Welcome to the technical support guide for optimizing the use of novel small-molecule compounds, featuring "2-Aminocyclohexane-1-carboxamide hydrochloride" as a practical example. This resource is designed for researcher...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the use of novel small-molecule compounds, featuring "2-Aminocyclohexane-1-carboxamide hydrochloride" as a practical example. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during in-vitro cell culture experiments. Our goal is to provide you with the foundational knowledge and troubleshooting frameworks necessary to achieve reproducible and reliable results.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the critical first steps and essential considerations before initiating experiments with a new compound.

Q1: How should I properly dissolve and store 2-Aminocyclohexane-1-carboxamide hydrochloride?

A1: Proper solubilization and storage are paramount for experimental success.

  • Solvent Selection: While the hydrochloride salt form suggests potential aqueous solubility, many organic small molecules require a polar, aprotic solvent for initial stock preparation. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity and compatibility with most cell culture assays at low final concentrations.[1][2] Always start by attempting to dissolve a small amount in sterile, cell-culture grade DMSO.[1] If solubility is poor, gentle warming (37°C) or brief sonication can be attempted, though caution is advised as heat can degrade some compounds.[3]

  • Stock Solution Concentration: Prepare a high-concentration stock solution, typically in the range of 10-50 mM, in 100% DMSO. This minimizes the volume of solvent added to your cell cultures, thereby reducing potential solvent-induced toxicity.[1]

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][3] Protect from light if the compound is known to be light-sensitive.

Q2: What is a sensible starting concentration range for my initial experiments?

A2: For a novel compound with unknown potency, a broad concentration range is recommended for the initial screening. A common strategy is to perform a serial dilution covering several orders of magnitude.

  • Recommended Range: A typical starting range for a first-pass experiment is from 100 µM down to 10 nM. This wide net allows you to identify a potential window of biological activity or cytotoxicity.

  • Serial Dilution: Perform your serial dilutions in 100% DMSO before adding the compound to the aqueous culture medium.[1][4] This prevents the compound from precipitating out of solution, which can occur if dilutions are made in an aqueous buffer.[1][4]

Q3: What control experiments are absolutely essential?

A3: Rigorous controls are the bedrock of reliable cell-based assays. For any experiment involving a solvent-dissolved compound, the following are mandatory:

  • Negative Control (Untreated): Cells cultured in medium alone. This serves as the baseline for normal cell health and activity.[5]

  • Vehicle Control: Cells cultured in medium containing the highest concentration of the solvent (e.g., DMSO) used in the experiment.[5][6] For instance, if your highest compound concentration requires a 0.1% final DMSO concentration, your vehicle control must also contain 0.1% DMSO.[1] This is critical to ensure that any observed cellular effects are due to the compound itself and not the solvent.[6][7][8]

  • Positive Control (Optional but Recommended): Cells treated with a known compound that induces the expected effect (e.g., a known cytotoxic agent like Staurosporine for a cell death assay). This confirms that your assay system is responsive and working as expected.

Section 2: Troubleshooting Guide - Experimental Workflows

This section provides structured approaches to common experimental challenges in a question-and-answer format.

Problem 1: High Cytotoxicity Observed

Q: My cells are dying at all tested concentrations of 2-Aminocyclohexane-1-carboxamide hydrochloride. What are my next steps?

A: Widespread cytotoxicity can be confounding. The key is to systematically isolate the cause.

  • Verify Vehicle Toxicity: First, assess the viability of your vehicle control group. If cells in the vehicle control also show high death rates, the issue is likely the solvent concentration, not the compound. Most cell lines can tolerate DMSO concentrations up to 0.5%, but some are sensitive even to 0.1%.[1] You may need to lower the final DMSO concentration by preparing a more concentrated primary stock.

  • Expand the Dose-Response Curve: If the vehicle control is healthy, your compound is indeed highly potent or cytotoxic. You must test a much lower concentration range. Expand your serial dilution to include picomolar (pM) and low nanomolar (nM) concentrations.

  • Reduce Incubation Time: Cytotoxicity is a function of both concentration and exposure time. Reduce the treatment duration (e.g., from 48 hours to 24, 12, or even 6 hours) to see if a therapeutic window emerges where you observe a biological effect without excessive cell death.

Problem 2: No Biological Effect Observed

Q: I'm not seeing any effect on my cells across a wide concentration range. How can I troubleshoot this?

A: A lack of response requires confirming that the compound, the cells, and the assay are all performing as expected.

  • Check Compound Solubility and Stability: A common cause for a lack of effect is compound precipitation in the aqueous culture medium. After adding your highest concentration of the compound to the media, inspect the well under a microscope for visible precipitates. Also, consider the compound's stability in the culture medium over the incubation period (37°C, 5% CO₂), as some molecules can degrade rapidly.

  • Increase Compound Concentration: While a 100 µM top concentration is a standard start, some compounds may require higher concentrations to elicit a response in vitro. If no cytotoxicity is observed, consider carefully pushing the concentration higher (e.g., to 250 µM or 500 µM), while ensuring the final DMSO concentration remains in a non-toxic range.

  • Validate the Biological Target: Ensure your chosen cell line expresses the intended biological target of your compound. If the target protein, receptor, or pathway is absent or expressed at very low levels, no effect will be observed.

  • Assay Sensitivity: Confirm that your chosen assay is sensitive enough to detect the expected biological change. For example, a proliferation assay may not detect subtle changes in cell signaling. You may need to switch to a more specific or sensitive readout (e.g., a reporter assay or a more sensitive viability reagent like a resazurin-based assay).[9]

Problem 3: High Variability in Results

Q: My experimental replicates are not consistent. What are the common causes of this variability?

  • Cell Culture Consistency:

    • Passage Number: Use cells within a consistent and low passage number range. Phenotypic drift can occur over many passages, altering cellular responses.[12]

    • Cell Seeding Density: Ensure uniform cell seeding across all wells. Inconsistent cell numbers at the start of the experiment are a major source of variability.[13] The density of cells can affect their responsiveness to treatment.[12]

  • Pipetting and Handling:

    • Technique: Inaccurate or inconsistent pipetting is a primary cause of error.[14] Ensure pipettes are calibrated and use proper technique to avoid bubbles and ensure accurate volume delivery.

    • Reagent Mixing: Thoroughly mix all reagents and cell suspensions before dispensing to ensure homogeneity.[14]

  • Plate Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Contamination: Perform routine testing for mycoplasma contamination, which is not visible but can significantly alter experimental results.[12]

Experimental Protocols & Data Visualization

To systematically determine the optimal concentration, a dose-response experiment to calculate the IC50 (half-maximal inhibitory concentration) is essential.[15][16]

Protocol: Cytotoxicity Dose-Response using Resazurin

This protocol uses a resazurin-based assay, a fluorescent method for measuring cell viability.[17][18] Viable, metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin.[9][19]

  • Cell Seeding: Seed your cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere for 24 hours.[18][20]

  • Compound Preparation: Prepare a 2-fold or 3-fold serial dilution of 2-Aminocyclohexane-1-carboxamide hydrochloride in 100% DMSO.

  • Treatment: Add a small, fixed volume of the DMSO-compound dilutions to the appropriate wells to achieve the desired final concentrations. Remember to include vehicle controls with the corresponding DMSO concentrations.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Assay:

    • Prepare the resazurin working solution (e.g., 0.15 mg/mL in sterile DPBS).[17]

    • Add 10-20 µL of the resazurin solution to each well (typically 10% of the well volume).[17][18]

    • Incubate for 1-4 hours at 37°C, protected from light.[17]

  • Measurement: Read the fluorescence on a plate reader with excitation set to ~560 nm and emission to ~590 nm.[17][18]

  • Data Analysis:

    • Subtract the background fluorescence from a media-only well.

    • Normalize the data by setting the average of the vehicle control wells to 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) curve fit to determine the IC50 value.[21]

Data Presentation: Example IC50 Table
CompoundCell LineIncubation Time (h)IC50 (µM)
2-Aminocyclohexane-1-carboxamide HClMCF-74812.5
2-Aminocyclohexane-1-carboxamide HClA5494828.3
Doxorubicin (Positive Control)MCF-7480.8
Visualization of Workflows

A clear workflow ensures a systematic and logical approach to optimization.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Initial Screening cluster_analysis Phase 3: Analysis & Decision cluster_outcomes Phase 4: Next Steps sol 1. Solubilize Compound in 100% DMSO serial 2. Prepare Serial Dilution in 100% DMSO sol->serial treat 4. Treat Cells with Compound Dilutions serial->treat seed 3. Seed Cells in 96-well Plate seed->treat assay 5. Perform Viability Assay (e.g., Resazurin) treat->assay plot 6. Plot Dose-Response Curve assay->plot decision 7. Analyze Results plot->decision ic50 IC50 Determined: Proceed to Functional Assays decision->ic50 Good Curve no_effect No Effect: Troubleshoot Assay/Target decision->no_effect Flat Curve toxic High Toxicity: Test Lower Concentrations decision->toxic All Dead

Caption: Workflow for New Compound Optimization.

G start Unexpected Result Observed q1 Is the Vehicle Control Healthy? start->q1 q2 Is there any response at all? q1->q2 Yes res_solvent Problem: Solvent Toxicity Action: Lower final DMSO % q1->res_solvent No a1_yes Yes a1_no No res_toxic Problem: High Compound Toxicity Action: Test lower conc. range q2->res_toxic Yes, high toxicity res_no_effect Problem: No Effect Action: Check solubility, target, assay sensitivity q2->res_no_effect No, flat curve res_variable Problem: High Variability Action: Check cell handling, passage #, pipetting q2->res_variable Yes, but poor replicates a2_yes Yes a2_no No

Caption: Troubleshooting Decision Tree.

References

  • Creative Bioarray. Resazurin Assay Protocol. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Mettler Toledo. Sources of Variability in Cell Based Assays. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Riss, T. L., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC - NIH. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Labbox. Resazurin Cell Viability Assay. [Link]

  • MDPI. (2023). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]

  • Araceli Biosciences. (2020). Controlling your High Content Assays. [Link]

  • Promega Connections. (2018). How to Reduce Cell Culture Variability. [Link]

  • Enago. (2025). Vehicle control group: Significance and symbolism. [Link]

  • edX. IC50 Determination. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]

  • ResearchGate. (2017). How to determine IC50 value of a compound?[Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?[Link]

  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • Reddit. (2024). I don't understand what the vehicle control is for. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Al-Sereiti, M. R., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]

  • NIH. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

  • BMG LABTECH. A troubleshooting guide to microplate-based assays. [Link]

  • BioProcess International. (2005). Optimization of Cell Culture Media. [Link]

  • ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. [Link]

  • ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?[Link]

  • Analytica World. A troubleshooting guide to microplate-based assays. [Link]

  • PubMed. (2003). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. [Link]

  • Molecular Biology (MB). Assay Troubleshooting. [Link]

  • NIH. (2018). Rational cell culture optimization enhances experimental reproducibility in cancer cells. [Link]

  • Du, Z., et al. (2015). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PMC - PubMed Central. [Link]

  • Bioprocessing Summit. Optimizing Cell Culture Technology. [Link]

Sources

Troubleshooting

"2-Aminocyclohexane-1-carboxamide hydrochloride" hydrochloride salt pH considerations

Welcome to the technical support resource for 2-Aminocyclohexane-1-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Aminocyclohexane-1-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for common experimental challenges.

Introduction to 2-Aminocyclohexane-1-carboxamide Hydrochloride

2-Aminocyclohexane-1-carboxamide hydrochloride is a bifunctional molecule featuring a primary amine and a carboxamide group on a cyclohexane ring. Supplied as a hydrochloride salt, its behavior in aqueous solutions is governed by the acidic nature of the ammonium group. Understanding the pH-dependent properties of this compound is critical for its effective use in experimental settings, from ensuring complete dissolution to maintaining its stability over the course of an experiment.

This guide will address key pH considerations, providing a framework for troubleshooting common issues and answering frequently asked questions to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the expected pH of a solution of 2-Aminocyclohexane-1-carboxamide hydrochloride in unbuffered water?

A solution of 2-Aminocyclohexane-1-carboxamide hydrochloride in water will be acidic. This is because the hydrochloride salt of the primary amine will dissociate, releasing a proton into the solution as shown in the equilibrium below. The exact pH will depend on the concentration, but it will be below 7.

Scientific Rationale:

The primary amino group of 2-Aminocyclohexane-1-carboxamide is basic and readily accepts a proton to form an ammonium salt. As a hydrochloride salt, the compound exists in its protonated (conjugate acid) form. When dissolved in water, this ammonium salt acts as a weak acid, donating a proton to water and lowering the pH.

  • Equilibrium Reaction: R-NH₃⁺ + H₂O ⇌ R-NH₂ + H₃O⁺

Q2: How does pH affect the solubility of 2-Aminocyclohexane-1-carboxamide hydrochloride?

The solubility of 2-Aminocyclohexane-1-carboxamide hydrochloride is significantly influenced by pH.

  • Acidic to Neutral pH (below its pKa): The compound will be predominantly in its protonated, charged (R-NH₃⁺) form. This ionic form is generally more soluble in aqueous solutions.

  • Alkaline pH (above its pKa): As the pH increases above the pKa of the amino group, the equilibrium will shift towards the uncharged, free base form (R-NH₂). This form is typically less soluble in water and may precipitate out of solution, especially at higher concentrations.

Q3: What are the stability considerations for 2-Aminocyclohexane-1-carboxamide hydrochloride in solution?

The primary stability concern for this molecule in solution is the potential for hydrolysis of the carboxamide group.

  • Amide Hydrolysis: Amide bonds are generally stable, but their hydrolysis can be catalyzed by both acidic and basic conditions, particularly upon heating.[2][3]

    • Acid-Catalyzed Hydrolysis: Under strongly acidic conditions and elevated temperatures, the amide can hydrolyze to form the corresponding carboxylic acid and an ammonium ion.

    • Base-Catalyzed Hydrolysis: In strongly basic solutions, the amide can be hydrolyzed to form a carboxylate salt and the free amine.

For most standard experimental conditions at or near physiological pH and room temperature, the rate of hydrolysis is expected to be slow. However, for long-term storage in solution or experiments conducted at extreme pH values or high temperatures, the potential for degradation should be considered. It is recommended to prepare solutions fresh whenever possible.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the preparation and use of 2-Aminocyclohexane-1-carboxamide hydrochloride solutions.

Problem 1: The compound does not fully dissolve in my aqueous buffer.
  • Potential Cause 1: Incorrect pH of the buffer.

    • Explanation: If the pH of your buffer is near or above the pKa of the amino group (estimated to be in the 9.5-11.0 range), the compound will be converted to its less soluble free base form.

    • Solution:

      • Measure the pH of your final solution.

      • If the pH is alkaline, adjust it to a neutral or slightly acidic pH (e.g., pH 5-7) by adding a small amount of dilute acid (e.g., 0.1 M HCl). The protonated form of the amine is more soluble.

      • Gentle warming and sonication can also aid in dissolution, but be mindful of potential hydrolysis at elevated temperatures.

  • Potential Cause 2: The concentration is too high for the chosen solvent.

    • Explanation: Even in its more soluble salt form, there is a solubility limit.

    • Solution:

      • Attempt to dissolve a smaller amount of the compound in the same volume of solvent.

      • If a higher concentration is required, consider experimenting with a co-solvent system, although this may impact downstream applications.

Problem 2: The pH of my solution changes after adding the compound.
  • Potential Cause: Insufficient buffering capacity.

    • Explanation: As a hydrochloride salt of an amine, the compound is acidic and will lower the pH of an unbuffered or weakly buffered solution.

    • Solution:

      • Use a buffer with sufficient capacity in the desired pH range.

      • After dissolving the compound, re-measure the pH and adjust as necessary with a suitable acid or base (e.g., dilute HCl or NaOH).

Problem 3: I observe precipitation in my stock solution over time.
  • Potential Cause 1: Change in pH.

    • Explanation: Absorption of atmospheric CO₂ can lower the pH of unbuffered or weakly buffered neutral or alkaline solutions. Conversely, leaching of basic ions from glass containers can raise the pH. A significant shift in pH can affect solubility.

    • Solution:

      • Store stock solutions in tightly sealed containers.

      • Use a well-buffered system for long-term storage.

      • If precipitation occurs, gently warm the solution and adjust the pH to see if the precipitate redissolves.

  • Potential Cause 2: Degradation of the compound.

    • Explanation: At extreme pH values or with prolonged storage, hydrolysis of the amide bond may occur, leading to the formation of less soluble degradation products.

    • Solution:

      • It is best practice to prepare solutions fresh.

      • If storage is necessary, store at a low temperature (e.g., 2-8 °C or -20 °C, depending on the solvent system and required stability) and protect from light. Conduct stability studies to determine the acceptable storage duration for your specific application.

Experimental Protocols & Visualizations

Protocol 1: Preparation of a Stock Solution

This protocol provides a general procedure for preparing an aqueous stock solution of 2-Aminocyclohexane-1-carboxamide hydrochloride.

Materials:

  • 2-Aminocyclohexane-1-carboxamide hydrochloride powder

  • High-purity water or a suitable buffer (e.g., PBS, MES)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Stir plate and stir bar

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

  • Calculate the required mass of the compound based on its molecular weight and the desired final concentration.

  • Add approximately 80% of the final volume of the desired solvent (water or buffer) to a volumetric flask.

  • Slowly add the weighed compound to the solvent while stirring.

  • Continue stirring until the compound is fully dissolved. Gentle warming or sonication may be applied if needed.

  • Allow the solution to return to room temperature.

  • Measure the pH of the solution. If necessary, adjust to the target pH using small volumes of 0.1 M HCl or 0.1 M NaOH.

  • Add the solvent to reach the final desired volume.

  • Mix the solution thoroughly.

  • For sterile applications, filter the solution through a 0.22 µm filter.

Visualization 1: pH-Dependent Equilibrium

The following diagram illustrates the equilibrium between the protonated (soluble) and deprotonated (less soluble) forms of 2-Aminocyclohexane-1-carboxamide.

ph_equilibrium protonated R-NH₃⁺ (Protonated Form) More Soluble deprotonated R-NH₂ (Free Base) Less Soluble protonated->deprotonated + OH⁻ (pH > pKa) deprotonated->protonated + H⁺ (pH < pKa)

Caption: pH-dependent equilibrium of the amine group.

Visualization 2: Troubleshooting Workflow for Dissolution Issues

This workflow provides a systematic approach to resolving common dissolution problems.

troubleshooting_workflow start Start: Compound does not fully dissolve check_ph Measure pH of the solution start->check_ph ph_high Is pH > 8? check_ph->ph_high adjust_ph Adjust pH to 5-7 with dilute HCl ph_high->adjust_ph Yes concentration_issue Potential concentration issue. Try a lower concentration. ph_high->concentration_issue No recheck_dissolution Does it dissolve? adjust_ph->recheck_dissolution recheck_dissolution->concentration_issue No success Problem Resolved recheck_dissolution->success Yes

Sources

Optimization

Avoiding precipitation of "2-Aminocyclohexane-1-carboxamide hydrochloride" in buffers

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing precipitation issues with "2-Aminocyclohexane-1-carboxamide hydrochloride" (CAS No. 1376171-26-4...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing precipitation issues with "2-Aminocyclohexane-1-carboxamide hydrochloride" (CAS No. 1376171-26-4) in buffer systems. Our goal is to explain the underlying chemical principles causing this phenomenon and provide actionable troubleshooting strategies and protocols to ensure your compound remains in solution for successful experimentation.

The Core Issue: Why Amine Hydrochloride Salts Precipitate

The most common reason for the precipitation of an amine hydrochloride salt like 2-Aminocyclohexane-1-carboxamide hydrochloride is a shift in the solution's pH. The hydrochloride salt form is used specifically to enhance the aqueous solubility of the parent molecule, which contains a basic amine group.[1] This solubility, however, is not absolute and is critically dependent on maintaining an acidic pH.

The key lies in the equilibrium between the protonated (charged) amine and the deprotonated (neutral) free base.

  • Protonated Form (R-NH₃⁺ Cl⁻): This is the charged, ionic salt form of the molecule. The positive charge on the nitrogen atom allows for strong interactions with polar water molecules, resulting in high aqueous solubility.

  • Deprotonated Form (R-NH₂): This is the neutral, or "free base," form of the molecule. Lacking a charge, it is significantly less polar and, therefore, has much lower aqueous solubility. A related, unprotected version of the molecule is noted to have low solubility in water.[2]

Precipitation occurs when the equilibrium shifts towards the less soluble, deprotonated form. This shift is governed by the pH of the buffer and the pKa of the amine, as described by the Henderson-Hasselbalch equation .[3][4][5]

pH = pKa + log([R-NH₂] / [R-NH₃⁺])

For a weak base like our amine, this equation shows that as the pH of the solution rises and approaches the pKa of the amine, the concentration of the poorly soluble deprotonated form ([R-NH₂]) increases, leading to precipitation.[6][7][8] To maintain solubility, the pH must be kept sufficiently below the amine's pKa. While the exact pKa for 2-Aminocyclohexane-1-carboxamide is not published, a typical pKa for a primary amine on a cyclohexane ring is estimated to be around 10.5. Therefore, keeping the pH well below this value is critical.

G cluster_0 pH < pKa (e.g., pH 2-7) cluster_1 pH > pKa (e.g., pH > 9) Soluble High Solubility Protonated Form (R-NH₃⁺) Insoluble Low Solubility (Precipitate) Deprotonated Form (R-NH₂) Soluble->Insoluble  pH Increases   (Base Added) Insoluble->Soluble  pH Decreases   (Acid Added) caption Fig 1. pH-dependent equilibrium of amine hydrochloride.

Caption: Fig 1. pH-dependent equilibrium of amine hydrochloride.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common questions and provides direct solutions to precipitation issues.

Q1: My compound precipitated immediately after I added it to my buffer. What went wrong?

Most Likely Cause: The pH of your buffer is too high (too basic).

Explanation: If your buffer pH is near or above the pKa of the amine (~10.5), it will instantly neutralize the hydrochloride salt, converting it to the poorly soluble free base form, causing it to precipitate. For example, using a buffer like Carbonate (pH ~10) or even Phosphate at pH 8 could be problematic, especially at high compound concentrations.

Troubleshooting Steps:

  • Check Buffer pH: Always verify the pH of your final solution after adding the compound, as the compound itself can slightly alter the pH.

  • Lower the pH: Use a buffer with a lower pH. Aim for a pH that is at least 2 units below the estimated pKa. A pH range of 4 to 7 is generally a safe starting point for amine hydrochlorides.

  • Dissolve in Acid First: As a best practice, dissolve the compound in a small amount of dilute acid (e.g., 0.1 M HCl) or pure water first, where it will be fully protonated and soluble, before adding it to your final buffer system.

Q2: I'm using a neutral (pH 7.4) phosphate buffer and still see cloudiness. Why?

Possible Causes:

  • Concentration Limit Exceeded: Even at an optimal pH, every compound has a maximum solubility limit. You may be exceeding this concentration.

  • Common Ion Effect or Salt Interaction: While less common, high concentrations of certain buffer salts can decrease the solubility of your compound. Phosphate buffers, in particular, can sometimes form less soluble complexes with other molecules.[9]

  • Temperature Effects: Solubility is temperature-dependent. If you are working at a lower temperature (e.g., 4°C), the solubility of your compound will likely decrease compared to room temperature.[10]

Troubleshooting Steps:

  • Reduce Concentration: Try preparing a more dilute solution.

  • Switch Buffer System: Test alternative buffers known for high compatibility, such as Acetate or MES, in the same pH range.[11]

  • Consider Co-solvents: If your experimental design allows, adding a small percentage of an organic co-solvent like DMSO or ethanol can increase solubility. However, this must be done cautiously as it can also cause certain buffer salts (especially phosphate) to precipitate.[12]

Q3: What are the best buffer systems to use for this compound?

The ideal buffer maintains the desired pH without directly interacting with or reducing the solubility of your compound. For a cationic compound like protonated 2-Aminocyclohexane-1-carboxamide, buffers with simple counter-ions are often preferred.

Buffer SystemUseful pH RangeAdvantagesPotential Disadvantages
Acetate 3.8 - 5.6Simple, common, and generally well-tolerated in biological assays.[13]Limited to acidic pH range.
Citrate 3.0 - 6.2Provides good buffering capacity in the acidic range.[14]Can chelate divalent cations (e.g., Mg²⁺, Ca²⁺), which may interfere with certain biological experiments. Can sometimes cause discomfort in parenteral formulations.[13]
MES 5.5 - 6.7A "Good's" buffer, designed for minimal interaction with biological systems.More expensive than standard buffers.
Phosphate (PBS) 6.5 - 7.5Physiologically relevant pH, widely used.[15][16]Can precipitate with organic solvents and may interact with divalent cations or your compound.[12]
HEPES 7.0 - 8.0Common biological buffer, but its pH range is approaching the point where solubility may decrease for this specific compound.Use with caution and at the lower end of its pH range.

Protocol: Systematic Buffer Solubility Screening

To definitively identify the optimal buffer system and concentration for your specific application, a systematic solubility screening is essential. This protocol provides a reliable method for determining these conditions.

G start Start: Prepare Stock Solution (e.g., 100 mM in 0.1 M HCl) prep_buffers 1. Prepare Candidate Buffers (e.g., Acetate pH 5, Phosphate pH 6.5, HEPES pH 7.5) at various concentrations (e.g., 20 mM, 100 mM) start->prep_buffers add_compound 2. Aliquot Buffers Add increasing volumes of compound stock to create a concentration gradient prep_buffers->add_compound equilibrate 3. Equilibrate Samples (e.g., Vortex, then incubate for 2h at RT) add_compound->equilibrate observe 4. Visual Inspection Check for precipitation/cloudiness equilibrate->observe quantify 5. Quantify Soluble Fraction (Centrifuge, then measure supernatant concentration via HPLC-UV or LC-MS) observe->quantify analyze 6. Analyze Data Determine max solubility for each condition quantify->analyze end End: Select Optimal Buffer analyze->end caption Fig 2. Workflow for a buffer solubility screening experiment.

Caption: Fig 2. Workflow for a buffer solubility screening experiment.

Step-by-Step Methodology
  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh 2-Aminocyclohexane-1-carboxamide hydrochloride.

    • Dissolve it in a solvent where it is highly soluble, such as deionized water or 0.1 M HCl, to create a concentrated stock (e.g., 50-100 mM). This ensures the compound is fully protonated before being introduced to the buffers.

  • Prepare Candidate Buffers:

    • Prepare a set of buffers covering the desired pH range (e.g., Acetate pH 5.0, MES pH 6.0, Phosphate pH 7.0).

    • For each buffer type, you may also want to test different buffer strengths (e.g., 20 mM and 100 mM).

  • Create Test Solutions:

    • In a microplate or microcentrifuge tubes, add a fixed volume of each candidate buffer (e.g., 95 µL).

    • Add a small volume of your compound stock solution (e.g., 5 µL) to each buffer to reach your target test concentration. Prepare a range of concentrations to find the solubility limit.

    • Include a negative control (buffer + solvent vehicle) for each buffer type.

  • Equilibration:

    • Seal the plate or tubes.

    • Mix thoroughly (vortex or shake) for several minutes.

    • Allow the solutions to equilibrate for a set period (e.g., 2-4 hours or overnight) at the desired experimental temperature (e.g., Room Temperature or 4°C).

  • Analysis (Kinetic vs. Thermodynamic Solubility):

    • Visual Assessment (Kinetic): Immediately after equilibration, visually inspect each well/tube for any signs of precipitation or cloudiness against a dark background. This gives a quick indication of kinetic solubility.

    • Quantitative Analysis (Thermodynamic): For a more accurate measurement, centrifuge the samples (e.g., 10,000 x g for 15 minutes) to pellet any precipitate. Carefully remove a portion of the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS. The measured concentration is the thermodynamic solubility under those conditions.

By following this guide, you can systematically troubleshoot precipitation issues and confidently select a buffer system that ensures the stability and solubility of 2-Aminocyclohexane-1-carboxamide hydrochloride for your research needs.

References

  • BLD Pharm. (n.d.). 2-Aminocyclohexane-1-carboxamide hydrochloride.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?
  • ChemRxiv. (2022). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv. Preprint.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12512504, (1R,2R)-2-aminocyclohexane-1-carboxamide.
  • Viziscience. (2023, April 25). How pH Affects Solubility of Salts. YouTube.
  • AChemBlock. (n.d.). 2-aminocyclohexane-1-carboxamide 97%.
  • Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • ResearchGate. (2021).
  • LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • Open Education Alberta. (n.d.).
  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?
  • YouTube. (2023, April 24). pH and Solubility.
  • Wikipedia. (n.d.).
  • Pharmaguideline. (n.d.).
  • LibreTexts. (2023, January 22). Advanced Properties of Amines. Chemistry LibreTexts.
  • Paborji, M., et al. (2009). Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. Biotechnology Progress, 26(1), 123-128.
  • ResearchGate. (2023, December 24). (PDF)
  • Yancheng Chemicals. (2024, November 28). Pharmaceutical Buffers.
  • LibreTexts. (2020, July 30). 15.13: Amines as Bases. Chemistry LibreTexts.
  • Chromatography Forum. (2005, November 13).
  • European Pharmaceutical Review. (2012, July 10). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals.
  • University of the Pacific. (n.d.). Buffers in Pharmaceutical and Biologic Systems.
  • PRIMER. (2025, June 28).
  • PubMed. (2009). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • Enlighten Theses. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis.
  • King-Pharm. (n.d.). 2-aminocyclohexane-1-carboxamide:hydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151272, 2-Aminocyclohexanecarboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45122125, 2-Amino-1-hydroxycyclohexane-1-carboxylic acid.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • Pharmaguideline. (n.d.).
  • YouTube. (2024, June 13).
  • International Journal of Pharmacy and Herbal Technology. (2024, December 21). Techniques for Enhancing Drug Solubility: A Comprehensive Overview.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Non-Specific Binding of 2-Aminocyclohexane-1-carboxamide hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the potential for non-specifi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the potential for non-specific binding of "2-Aminocyclohexane-1-carboxamide hydrochloride" in experimental assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy and reliability of your results.

Understanding Non-Specific Binding: A Foundational Overview

Question: What is non-specific binding and why is it a concern in my experiments?

Answer: Non-specific binding (NSB) refers to the interaction of a compound or molecule with unintended targets in an assay system.[1][2] This can include binding to proteins other than the intended receptor, lipids, or even the surfaces of your assay plates and filter materials.[1] NSB is a significant source of background noise, which can obscure the true signal from your specific interactions, leading to inaccurate measurements of affinity, efficacy, and potency.[3][4] In drug discovery, high non-specific binding can be a major reason for the failure of promising candidates in later developmental stages.[5]

The primary drivers of non-specific binding are physicochemical interactions that are not related to the specific, high-affinity interaction with the intended target. These include:

  • Hydrophobic Interactions: Non-polar regions of a molecule can interact with hydrophobic surfaces on proteins or plasticware.[6][7]

  • Electrostatic Interactions: Charged molecules can bind to oppositely charged surfaces or macromolecules.[8][9]

  • Hydrogen Bonding: Molecules with hydrogen bond donors and acceptors can form non-specific interactions with various biological molecules.

Mitigating non-specific binding is crucial for generating reliable and reproducible data.[4]

Potential for Non-Specific Binding of 2-Aminocyclohexane-1-carboxamide hydrochloride

Question: Does "2-Aminocyclohexane-1-carboxamide hydrochloride" have a high potential for non-specific binding?

Answer: While specific experimental validation is always necessary, a structural analysis of 2-Aminocyclohexane-1-carboxamide hydrochloride suggests a potential for non-specific binding due to the presence of key functional groups:

  • Primary Amine (positively charged): The amino group on the cyclohexane ring will be protonated and carry a positive charge at physiological pH. This can lead to electrostatic interactions with negatively charged surfaces or macromolecules in your assay.[8][9]

  • Cyclohexane Ring (hydrophobic): The non-polar cyclohexane backbone provides a hydrophobic character to the molecule, which could promote non-specific binding to hydrophobic pockets on proteins or to the plastic surfaces of assay plates.[6][7]

  • Carboxamide Group (hydrogen bonding): The carboxamide group can act as both a hydrogen bond donor and acceptor, potentially forming non-specific hydrogen bonds with various biological molecules.

The combination of these features suggests that this compound may exhibit a degree of non-specific binding that should be experimentally assessed and controlled for.

Troubleshooting Guide: Experimental Protocols & FAQs

This section provides detailed protocols and answers to frequently asked questions to help you identify and mitigate non-specific binding of 2-Aminocyclohexane-1-carboxamide hydrochloride in your experiments.

FAQ 1: How can I experimentally measure the non-specific binding of my compound?

Answer: The most common method to determine non-specific binding is to measure the binding of your labeled compound in the presence of a high concentration of an unlabeled competitor.[1] The unlabeled compound will saturate the specific binding sites, so any remaining signal from the labeled compound is considered non-specific.

cluster_0 Experimental Setup cluster_1 Binding Assay cluster_2 Data Analysis A Prepare Assay Components: - Labeled Compound - Unlabeled Competitor - Target (e.g., receptor preparation) - Assay Buffer B Total Binding: Incubate labeled compound with target. A->B C Non-Specific Binding: Incubate labeled compound with target in presence of excess unlabeled competitor. A->C D Measure Signal (e.g., radioactivity, fluorescence) B->D C->D E Calculate Specific Binding: Total Binding - Non-Specific Binding D->E

Caption: Workflow for determining specific and non-specific binding.

FAQ 2: My compound shows high non-specific binding. What are the first steps to reduce it?

Answer: The first line of defense against high non-specific binding is to optimize your assay buffer. This can significantly reduce both hydrophobic and electrostatic interactions.

  • Increase Ionic Strength:

    • Rationale: Adding salt (e.g., NaCl) to your buffer can shield electrostatic interactions between your charged compound and non-target molecules.[10]

    • Procedure: Prepare a series of assay buffers with increasing concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM). Perform your binding assay in each buffer and compare the non-specific binding.

  • Add a Non-ionic Detergent:

    • Rationale: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that cause your compound to stick to plasticware or other surfaces.[1][10]

    • Procedure: Add a low concentration of a non-ionic detergent (e.g., 0.01% - 0.1% Tween-20) to your optimized salt buffer. Be cautious, as high concentrations of detergent can denature your target protein.

  • Adjust pH:

    • Rationale: The charge of both your compound and interacting proteins can be influenced by pH.[10]

    • Procedure: If possible for your target system, test a range of pH values around the physiological pH to find a condition that minimizes non-specific binding without compromising your specific interaction.

Buffer ComponentConcentration RangeRationale
NaCl50 - 200 mMShields electrostatic interactions[10]
Tween-200.01% - 0.1%Reduces hydrophobic interactions[1][10]
pH6.5 - 8.0Modulates surface charges[10]
FAQ 3: Buffer optimization wasn't enough. What else can I do?

Answer: If buffer optimization does not sufficiently reduce non-specific binding, the next step is to introduce "blocking agents" into your assay. These are inert proteins or other molecules that will occupy the non-specific binding sites, preventing your compound from binding to them.[3][11]

  • Choose a Blocking Agent:

    • Bovine Serum Albumin (BSA): A commonly used protein blocking agent.[11]

    • Casein (from non-fat dry milk): A cost-effective and often very effective blocking agent.[11][12]

    • Pre-formulated Commercial Blockers: These are optimized for performance and stability.

  • Determine Optimal Concentration:

    • Procedure: Prepare a dilution series of your chosen blocking agent (e.g., 0.1% to 5% w/v) in your optimized assay buffer. Incubate your assay plates or membranes with the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[11] Wash away the excess blocking agent before proceeding with your binding assay.

    • Analysis: The optimal concentration will be the lowest amount that effectively reduces non-specific binding without interfering with your specific signal.[3]

cluster_0 Without Blocking Agent cluster_1 With Blocking Agent A Assay Surface B Target Protein C Compound C->B Specific Binding D C->D Non-Specific Binding E C->E Non-Specific Binding F Assay Surface G Target Protein H Compound H->G Specific Binding I Blocking Agent I->F J Blocking Agent J->F

Caption: Blocking agents occupy non-specific binding sites.

Summary and Key Takeaways

  • Structural Assessment: 2-Aminocyclohexane-1-carboxamide hydrochloride possesses functional groups that suggest a potential for non-specific binding through electrostatic and hydrophobic interactions.

  • Systematic Troubleshooting: A stepwise approach, starting with buffer optimization and then moving to the use of blocking agents, is the most effective way to mitigate non-specific binding.

  • Experimental Validation: Always experimentally determine the extent of non-specific binding for your compound in your specific assay system.

  • Data Integrity: Controlling for non-specific binding is essential for the accuracy and reliability of your experimental data.

By following these guidelines, you can effectively troubleshoot and manage the potential non-specific binding of 2-Aminocyclohexane-1-carboxamide hydrochloride, leading to more robust and reliable experimental outcomes.

References

  • Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding.
  • Meridian Bioscience. Blockers Practical Guide.
  • PubMed. Methods for Reducing Non-Specific Antibody Binding in Enzyme-Linked Immunosorbent Assays.
  • G-Biosciences. (2017, March 7). Non-Specific Binding: Why It Needs to be Blocked in Western blots!.
  • NIH.
  • Abcam. Blocking in IHC.
  • AAT Bioquest. (2024, April 10).
  • Benchchem. Strategies for reducing non-specific binding in receptor assays.
  • WuXi AppTec DMPK. (2024, January 4).
  • NIH PubChem. methyl (1R,2R)
  • NIH PMC. (2023, April 3).
  • ResearchGate. Specific versus non-specific binding.
  • NIH. Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID‐19 Therapeutics.
  • Integral Molecular. (2024, September 17). Up to One-Third of Antibody Drugs Are Nonspecific, Study Shows.
  • NIH PMC.
  • NIH PMC. Roles of Hydrophobicity and Charge Distribution of Cationic Antimicrobial Peptides in Peptide-Membrane Interactions.
  • RSC Publishing.
  • NIH PMC. (2022, July 15). Spatial organization of hydrophobic and charged residues affects protein thermal stability and binding affinity.

Sources

Optimization

Interpreting unexpected results with "2-Aminocyclohexane-1-carboxamide hydrochloride"

Technical Support Center: 2-Aminocyclohexane-1-carboxamide hydrochloride Welcome to the technical support guide for 2-Aminocyclohexane-1-carboxamide hydrochloride. This resource is designed for researchers, medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Aminocyclohexane-1-carboxamide hydrochloride

Welcome to the technical support guide for 2-Aminocyclohexane-1-carboxamide hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development scientists to navigate and troubleshoot unexpected experimental results involving this versatile chemical building block. Our goal is to move beyond simple procedural steps and delve into the causative chemical principles, empowering you to make informed decisions in your work.

Section 1: Core Compound Characteristics & Handling FAQs

This section addresses the most common initial queries regarding the physical nature and proper handling of 2-Aminocyclohexane-1-carboxamide hydrochloride.

Q1: What are the key physicochemical properties of 2-Aminocyclohexane-1-carboxamide hydrochloride?

Understanding the fundamental properties of your starting material is the first step in robust experimental design. The hydrochloride salt form is supplied to improve the compound's stability and aqueous solubility.[1]

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name 2-aminocyclohexane-1-carboxamide;hydrochloride[2]
CAS Number 1376171-26-4[3][4]
Molecular Formula C₇H₁₄N₂O · HCl[5]
Molecular Weight 178.66 g/mol [5]
Appearance Typically a white to off-white solidN/A
Parent Compound MW 142.20 g/mol (for the free base)[6][7]
Q2: How should I properly store and handle this compound to ensure its stability?

Proper storage is critical for preventing degradation and ensuring experimental reproducibility. As a hydrochloride salt of a primary amine, the compound is susceptible to degradation from moisture and atmospheric CO₂ over long periods.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Use in a well-ventilated area or a fume hood. The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[8][9] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: I'm having trouble dissolving the compound. What solvents are recommended and what factors affect its solubility?

Solubility issues are a frequent source of unexpected results. The hydrochloride salt form is intended to enhance solubility in polar solvents, particularly water.[1]

  • Recommended Solvents:

    • Aqueous Solutions: Readily soluble in water. The acidic nature of the salt means the resulting solution will be acidic.

    • Polar Protic Solvents: Soluble in alcohols like methanol and ethanol.

  • Troubleshooting Insolubility:

    • pH Adjustment: If you are working in a buffered system, be aware that increasing the pH towards neutral or basic conditions will neutralize the hydrochloride salt, forming the free base (2-aminocyclohexane-1-carboxamide). This free base is significantly less soluble in water.

    • Aprotic Solvents: The compound generally has poor solubility in apolar aprotic solvents like hexanes and diethyl ether, and limited solubility in moderately polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). If your reaction requires an aprotic solvent, you may need to add a co-solvent or use a phase-transfer catalyst.

Section 2: Troubleshooting Unexpected Experimental Outcomes

Experiments can deviate from the expected path. This section provides a logical framework for diagnosing and resolving common issues.

TroubleshootingWorkflow cluster_analysis Interpreting Crude Analysis start Unexpected Result (e.g., Low Yield, Byproducts) check_sm 1. Verify Starting Material (SM) Purity (NMR, LC-MS) & Solubility start->check_sm check_cond 2. Review Reaction Conditions (Temp, Time, Atmosphere, pH) check_sm->check_cond SM OK? analyze_crude 3. Analyze Crude Reaction Mixture (TLC, LC-MS) check_cond->analyze_crude Conditions OK? no_product No Product Formed analyze_crude->no_product byproducts Byproducts Detected analyze_crude->byproducts sm_unreacted SM Unreacted analyze_crude->sm_unreacted pathways Identify Potential Pathways (Hydrolysis, Cyclization) byproducts->pathways optimize Optimize Conditions (Lower Temp, Shorter Time) byproducts->optimize sol_issue Solubility Issue? (See FAQ Q3) sm_unreacted->sol_issue reagent_issue Reagent Inactive? (Check Age/Storage) sm_unreacted->reagent_issue fds fds pathways->fds Perform Forced Degradation (See Protocol 2) DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_cyclization Intramolecular Cyclization Pathway reactant 2-Aminocyclohexane-1-carboxamide (Free Base) M.W. 142.20 hydrolysis_product 2-Aminocyclohexane-1-carboxylic acid (Amino Acid) M.W. 143.18 reactant->hydrolysis_product + H₂O (Acid or Base Catalyst) reactant->hydrolysis_product lactam_product Octahydropyrrolo[1,2-a]pyrimidin-2-one (Bicyclic Lactam) M.W. 125.17 (Hypothetical) reactant->lactam_product Heat (Δ) - NH₃ reactant->lactam_product

Caption: Potential degradation and side-reaction pathways.

Table 2: Common Byproducts and Their Mass Signatures

Potential ByproductFormation ConditionMolecular FormulaExpected Mass [M+H]⁺
Hydrolysis Product Acidic or basic aqueous conditions, especially with heat. [10]C₇H₁₃NO₂144.10
Intramolecular Lactam High temperatures, driving off ammonia.C₇H₁₁NO126.09
Dimerization Product Reaction of the amine of one molecule with the activated amide of another.C₁₄H₂₄N₄O279.20

To confirm the identity of these peaks, a forced degradation study is the authoritative method. [14][15]

Experimental Protocol 1: Forced Degradation Study

Objective: To intentionally degrade 2-Aminocyclohexane-1-carboxamide hydrochloride under controlled stress conditions to generate potential degradation products for analytical comparison.

Materials:

  • 2-Aminocyclohexane-1-carboxamide hydrochloride

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% H₂O₂

  • HPLC-grade water and acetonitrile

  • HPLC or LC-MS system

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade water.

  • Set Up Stress Conditions: In separate, clearly labeled vials, mix 1 mL of the stock solution with 1 mL of the following stressors:

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidative Stress: 3% H₂O₂

    • Thermal Stress: HPLC-grade water (for the control and thermal sample)

  • Incubation:

    • Place the Acid, Base, and Thermal vials in a heating block at 60°C for 24 hours. [11] * Leave the Oxidative stress vial at room temperature for 24 hours.

    • Keep a "Control" vial (stock solution with water) at 4°C.

  • Neutralization & Analysis:

    • After incubation, allow all vials to return to room temperature.

    • Neutralize the Acid Hydrolysis sample with an equivalent amount of 0.1 M NaOH.

    • Neutralize the Base Hydrolysis sample with an equivalent amount of 0.1 M HCl.

    • Dilute all samples (including the control) to an appropriate concentration with the mobile phase.

    • Analyze all samples by HPLC or LC-MS. Compare the chromatograms of the stressed samples to the control. New peaks that appear are potential degradation products.

Scenario 3: Issues Related to Stereochemistry

Q6: How does the stereochemistry of 2-Aminocyclohexane-1-carboxamide hydrochloride affect its reactivity and analysis?

The cyclohexane ring is not flat; it exists in a chair conformation. The amino and carboxamide groups can be on the same side of the ring (cis) or on opposite sides (trans). [12]These are diastereomers with different physical properties and, potentially, different reactivity.

  • Reactivity: The cis isomer, with its functional groups in closer proximity, may be more prone to intramolecular reactions than the trans isomer.

  • Analysis: Cis and trans isomers will likely have different retention times in HPLC and distinct coupling constants in ¹H NMR. If your starting material is a mixture of isomers, you may see multiple peaks or complex NMR spectra. It is crucial to verify the stereochemistry of your starting material from the supplier's certificate of analysis.

Section 3: Analytical Troubleshooting

Q7: How can I set up a robust HPLC method for analyzing this compound and its reaction mixtures?

A well-developed HPLC method is essential for monitoring reaction progress and purity. [13]For a polar, basic compound like this, reverse-phase chromatography is a good starting point.

Table 3: Recommended Starting HPLC Parameters

ParameterRecommendationRationale
Column C18 or C8, 3-5 µm, 100-150 mm lengthStandard reverse-phase columns suitable for small molecules.
Mobile Phase A 0.1% Formic Acid or TFA in WaterAcidic modifier sharpens peaks for amines by preventing tailing on silica.
Mobile Phase B 0.1% Formic Acid or TFA in AcetonitrileStandard organic phase.
Gradient 5% to 95% B over 15-20 minutesA good starting point for scouting elution conditions.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate. Adjust for different column diameters. [14]
Detection UV at 210-220 nmThe amide bond has a UV absorbance in this low range.
Column Temp 30-40 °CElevated temperature can improve peak shape and reduce viscosity.

Troubleshooting HPLC:

  • Peak Tailing: If you observe significant peak tailing, it's likely due to the interaction of the basic amine with residual silanol groups on the column. Increase the concentration of the acidic modifier (e.g., from 0.1% to 0.2% TFA) or use a column specifically designed for basic compounds.

  • Poor Retention: If the compound elutes too early (in the solvent front), it is too polar for the conditions. Try a column with a more polar stationary phase (e.g., a polar-embedded phase) or consider HILIC (Hydrophilic Interaction Liquid Chromatography).

References
  • PubChem. (n.d.). methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2R)-2-aminocyclohexane-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Chapter 17: Amines and Amides. Retrieved from [Link]

  • Google Patents. (2017). WO2017070418A1 - Synthesis of cyclohexane carboxamide derivatives useful as sensates in consumer products.
  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. National Institutes of Health. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • SlidePlayer. (n.d.). Amines and Amides. Retrieved from [Link]

  • ACS Publications. (2002). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews. Retrieved from [Link]

  • The Proteinerd. (2022). Troubleshooting and optimizing lab experiments. YouTube. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides – Structure and Reactivity. Retrieved from [Link]

  • ResearchGate. (2015). 2-Aminocyclohex-4-enecarboxylic Acid as a New Building Block of Helical Foldamers. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemRxiv. (2023). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-AMINOCYCLOHEXANE-1-CARBOXAMIDE. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Analysis of Drug Stability and Chemical Degradation. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2017). UHPLC: Applications in Pharmaceutical Analysis. Retrieved from [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • EXCLI Journal. (2022). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1A(R2) Guideline on stability testing of new drug substances and products. Retrieved from [Link]

  • GOV.UK. (2023). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. Retrieved from [Link]

  • ExamSIDE.Com. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2014). Investigation of tropicamide and benzalkonium chloride stability using liquid chromatography. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to DPP-IV Inhibitors: Benchmarking "2-Aminocyclohexane-1-carboxamide hydrochloride" Against Established Gliptins

For Researchers, Scientists, and Drug Development Professionals In the landscape of type 2 diabetes therapeutics, Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, or "gliptins," have carved a significant niche. By preventing...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of type 2 diabetes therapeutics, Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, or "gliptins," have carved a significant niche. By preventing the degradation of incretin hormones, these agents enhance glucose-dependent insulin secretion and suppress glucagon release, offering a well-tolerated oral treatment option. This guide provides an in-depth technical comparison of three leading DPP-IV inhibitors—Sitagliptin, Vildagliptin, and Saxagliptin—and introduces the emerging scaffold of "2-Aminocyclohexane-1-carboxamide hydrochloride" for which public domain data is not yet available, alongside the experimental frameworks required for its evaluation.

The Incretin Effect and the Role of DPP-IV

The incretin effect is a physiological phenomenon where oral glucose elicits a significantly higher insulin response compared to intravenous glucose. This is primarily mediated by two gut hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). In patients with type 2 diabetes, this effect is blunted. DPP-IV is a serine protease that rapidly inactivates GLP-1 and GIP. By inhibiting DPP-IV, the physiological actions of these incretin hormones are prolonged, leading to improved glycemic control.

Diagram of the DPP-IV Inhibition Pathway

DPP_IV_Pathway Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Pancreas Pancreas Incretin Release (GLP-1, GIP)->Pancreas DPP-IV Enzyme DPP-IV Enzyme Incretin Release (GLP-1, GIP)->DPP-IV Enzyme Degradation ↑ Insulin Secretion ↑ Insulin Secretion Pancreas->↑ Insulin Secretion β-cells ↓ Glucagon Secretion ↓ Glucagon Secretion Pancreas->↓ Glucagon Secretion α-cells ↓ Blood Glucose ↓ Blood Glucose ↑ Insulin Secretion->↓ Blood Glucose ↓ Hepatic Glucose Production ↓ Hepatic Glucose Production ↓ Glucagon Secretion->↓ Hepatic Glucose Production ↓ Hepatic Glucose Production->↓ Blood Glucose DPP-IV Inhibitor DPP-IV Inhibitor DPP-IV Inhibitor->DPP-IV Enzyme Inhibition

Caption: Mechanism of DPP-IV Inhibition.

Comparative Analysis of Leading DPP-IV Inhibitors

Sitagliptin, Vildagliptin, and Saxagliptin are well-characterized DPP-IV inhibitors with distinct chemical structures and binding interactions with the DPP-IV enzyme. Their performance is typically evaluated based on potency (IC50), selectivity against related proteases, and pharmacokinetic profiles.

In-Vitro Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For DPP-IV inhibitors, a lower IC50 value indicates a stronger binding affinity to the enzyme and, therefore, higher potency.

InhibitorDPP-IV IC50 (nM)Reference
Sitagliptin19[1]
Vildagliptin62[1]
Saxagliptin50[1]

These values demonstrate that all three compounds are potent inhibitors of the DPP-IV enzyme, operating in the nanomolar range.

Selectivity Profile

Selectivity is a crucial aspect of drug safety. DPP-IV belongs to a family of serine proteases, including DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical studies.[2][3] Therefore, a high degree of selectivity for DPP-IV over these related enzymes is a desirable characteristic.

InhibitorSelectivity vs. DPP-8Selectivity vs. DPP-9Reference
Sitagliptin>2600-fold>2600-fold
Vildagliptin>200-fold>200-fold
Saxagliptin>400-fold>75-fold

Sitagliptin exhibits the highest selectivity among the three, a feature that contributes to its favorable safety profile.

Pharmacokinetic Properties

The pharmacokinetic profiles of these inhibitors influence their dosing frequency and potential for drug-drug interactions.

ParameterSitagliptinVildagliptinSaxagliptinReference(s)
Bioavailability ~87%~85%50-75%[1][4][5]
Half-life (t½) 8-14 hours~2 hours2.1-4.4 hours[1][3][4]
Metabolism Minimally metabolizedExtensively metabolized (inactive metabolites)Metabolized by CYP3A4/5 to an active metabolite[3][6][7][8][9]
Excretion Primarily renal (unchanged)Primarily renal (metabolites)Renal and hepatic[3][4][7]
Dosing Frequency Once dailyTwice dailyOnce daily[5][8]

The longer half-life of sitagliptin allows for once-daily dosing, which can improve patient adherence. Saxagliptin's metabolism via the cytochrome P450 system necessitates caution when co-administered with strong CYP3A4/5 inhibitors or inducers.[8][9]

Introducing the 2-Aminocyclohexane-1-carboxamide Scaffold

While extensive data exists for the aforementioned gliptins, "2-Aminocyclohexane-1-carboxamide hydrochloride" represents a chemical scaffold with potential for DPP-IV inhibition. Patent literature describes substituted aminocyclohexanes as a class of DPP-IV inhibitors. However, to date, specific experimental data on the potency, selectivity, and pharmacokinetic profile of 2-Aminocyclohexane-1-carboxamide hydrochloride is not publicly available.

The cyclohexane core offers a rigid scaffold that can orient the necessary pharmacophoric elements—typically a primary or secondary amine that interacts with the catalytic site of DPP-IV—in a favorable conformation for binding. The development and characterization of such a novel entity would require the rigorous experimental protocols outlined below.

Experimental Protocols for Characterizing Novel DPP-IV Inhibitors

To benchmark a novel compound like 2-Aminocyclohexane-1-carboxamide hydrochloride against established inhibitors, a series of standardized in-vitro and in-vivo experiments are essential.

In-Vitro DPP-IV Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-IV.

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC). In the presence of active DPP-IV, the enzyme cleaves the substrate, releasing the fluorescent AMC molecule. An inhibitor will reduce the rate of this cleavage, resulting in a lower fluorescence signal.

Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, DPP-IV Enzyme, Substrate, and Inhibitor Solutions Plate_Setup Add Buffer, Enzyme, and Inhibitor to 96-well plate Reagents->Plate_Setup Incubation1 Incubate at 37°C Plate_Setup->Incubation1 Add_Substrate Initiate reaction by adding Substrate Incubation1->Add_Substrate Incubation2 Incubate at 37°C Add_Substrate->Incubation2 Read_Fluorescence Measure Fluorescence (Ex: 360nm, Em: 460nm) Incubation2->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Fluorescence-based DPP-IV inhibition assay workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1X DPP Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).

    • Reconstitute recombinant human DPP-IV enzyme in the assay buffer to the desired concentration.

    • Prepare a stock solution of the fluorogenic substrate, Gly-Pro-AMC.

    • Prepare serial dilutions of the test compound (e.g., 2-Aminocyclohexane-1-carboxamide hydrochloride) and a positive control inhibitor (e.g., Sitagliptin).

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add the assay buffer.

    • Add the test compound or positive control at various concentrations.

    • Add the DPP-IV enzyme solution to all wells except the background controls.

    • Incubate the plate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 360 nm and emission at approximately 460 nm.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Selectivity Assays Against DPP-8 and DPP-9

Principle: Similar to the DPP-IV assay, these assays use specific substrates for DPP-8 and DPP-9 to measure their enzymatic activity in the presence and absence of the inhibitor.

Methodology: The protocol is analogous to the DPP-IV inhibition assay, with the following key differences:

  • Enzymes: Recombinant human DPP-8 and DPP-9 are used.

  • Substrates: Specific fluorogenic or chromogenic substrates for DPP-8 and DPP-9 are employed.

The IC50 values for the inhibitor against DPP-8 and DPP-9 are determined and compared to the IC50 value for DPP-IV to calculate the selectivity ratio.

Conclusion

Sitagliptin, Vildagliptin, and Saxagliptin are potent and effective DPP-IV inhibitors, each with a unique profile of potency, selectivity, and pharmacokinetics. While "2-Aminocyclohexane-1-carboxamide hydrochloride" belongs to a promising class of compounds for DPP-IV inhibition, its therapeutic potential can only be ascertained through rigorous experimental evaluation as outlined in this guide. The provided protocols offer a robust framework for the in-vitro characterization of novel DPP-IV inhibitors, enabling a direct and meaningful comparison with established therapeutic agents. Such comparative studies are fundamental to the advancement of drug discovery in the field of metabolic diseases.

References

Sources

Comparative

A Comparative Guide for Researchers: Evaluating 2-Aminocyclohexane-1-carboxamide hydrochloride against the Benchmark DPP-4 Inhibitor, Sitagliptin

For Researchers, Scientists, and Drug Development Professionals In the landscape of type 2 diabetes therapeutics, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of glycemic control. Sitagli...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of type 2 diabetes therapeutics, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of glycemic control. Sitagliptin, a potent and selective DPP-4 inhibitor, has long been a benchmark in this class of drugs.[1][2] This guide offers a comparative framework for evaluating novel compounds, such as 2-Aminocyclohexane-1-carboxamide hydrochloride, against the established profile of Sitagliptin. While extensive data on 2-Aminocyclohexane-1-carboxamide hydrochloride is not publicly available, this document will provide the essential experimental workflows and theoretical considerations necessary to conduct a thorough comparative analysis.

Section 1: Profiling the Benchmark: Sitagliptin

Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes.[1][3][4][5] It functions by competitively inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][6][7][8] By preventing this breakdown, Sitagliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release.[1][9][10] This mechanism of action effectively lowers blood glucose levels with a low risk of hypoglycemia.[1][7]

Chemical and Physicochemical Properties of Sitagliptin
PropertyValue
IUPAC Name (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1][6][7]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
Molecular Formula C₁₆H₁₅F₆N₅O[6][11]
Molecular Weight 407.31 g/mol [6][11]
CAS Number 486460-32-6[6][11]
Form The phosphate monohydrate salt is a white to off-white, crystalline, non-hygroscopic powder.[6]
Melting Point 206.37 °C (Phosphate Monohydrate)[6]
Water Solubility Sparingly soluble (0.034 mg/mL)[12]
logP 1.26 - 2.02 (Calculated)[12]

The synthesis of Sitagliptin has been extensively refined, with highly efficient asymmetric synthesis routes developed to produce the enantiomerically pure compound.[13][14]

Section 2: Characterizing a Novel Compound: 2-Aminocyclohexane-1-carboxamide hydrochloride

Currently, 2-Aminocyclohexane-1-carboxamide hydrochloride is primarily cataloged as a chemical entity with limited publicly available biological data.[15][16][17][18][19] A comprehensive evaluation of its potential as a DPP-4 inhibitor would necessitate the following experimental pipeline.

Chemical and Physicochemical Characterization

The initial step involves a thorough characterization of 2-Aminocyclohexane-1-carboxamide hydrochloride.

PropertyValue (to be determined)
IUPAC Name 2-aminocyclohexane-1-carboxamide;hydrochloride
Molecular Formula C₇H₁₅ClN₂O
Molecular Weight 178.66 g/mol
CAS Number 1376171-26-4[15]
Purity To be determined by analytical methods (e.g., HPLC, NMR, Mass Spectrometry)
Stereochemistry To be determined (cis/trans, and enantiomeric purity if chiral)
Solubility To be determined in various solvents and buffers
logP To be determined experimentally or by calculation
pKa To be determined

A logical workflow for the physicochemical characterization of a new active pharmaceutical ingredient (API) form is crucial for understanding its properties.

Workflow for physicochemical characterization of a new API form.

Section 3: In Vitro Comparative Analysis: DPP-4 Inhibition Assay

The cornerstone of this comparison lies in a robust in vitro DPP-4 inhibitor screening assay. This assay quantifies the ability of a test compound to inhibit the enzymatic activity of DPP-4.

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

This protocol is adapted from commercially available kits and published literature.[20][21][22]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)[20]

  • Sitagliptin (as a positive control)

  • 2-Aminocyclohexane-1-carboxamide hydrochloride (test compound)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Sitagliptin and the test compound in a suitable solvent (e.g., DMSO or assay buffer).

    • Prepare serial dilutions of the stock solutions to create a range of concentrations for IC₅₀ determination.

    • Dilute the DPP-4 enzyme and substrate in assay buffer to the desired working concentrations.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound or Sitagliptin at various concentrations.

    • Include a control group with no inhibitor.

    • Add the diluted DPP-4 enzyme to all wells except the blank.

    • Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[20]

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding the DPP-4 substrate to all wells.

    • Incubate for a set period (e.g., 30 minutes) at 37°C.[20]

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission).[20]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound and Sitagliptin.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

The following diagram illustrates the workflow for the in vitro DPP-4 inhibition assay.

Workflow for the in vitro DPP-4 inhibition assay.

A lower IC₅₀ value indicates a more potent inhibitor. The selectivity of the compound for DPP-4 over other related proteases should also be assessed.

Section 4: In Vivo Comparative Analysis: Animal Models of Type 2 Diabetes

Should 2-Aminocyclohexane-1-carboxamide hydrochloride demonstrate promising in vitro activity, the next logical step is to evaluate its efficacy in in vivo models of type 2 diabetes.[23][24][25][26]

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model

Animal Model:

  • A suitable model of type 2 diabetes should be chosen, such as the Goto-Kakizaki (GK) rat or the Spontaneously Diabetic Torii (SDT) rat, which are non-obese models of the disease.[23][27] Chemically induced models using streptozotocin or alloxan are also commonly used.[25][26]

Procedure:

  • Acclimatization and Grouping:

    • Acclimatize the animals to the experimental conditions.

    • Divide the animals into groups: vehicle control, Sitagliptin-treated, and 2-Aminocyclohexane-1-carboxamide hydrochloride-treated (at various doses).

  • Dosing:

    • Administer the vehicle, Sitagliptin, or the test compound orally.

  • Glucose Challenge:

    • After a specified time post-dosing, administer an oral glucose load to the animals.

  • Blood Sampling and Analysis:

    • Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Measure blood glucose levels.

  • Data Analysis:

    • Plot the blood glucose concentration over time for each group.

    • Calculate the area under the curve (AUC) for the glucose excursion.

A significant reduction in the glucose AUC in the treated groups compared to the vehicle control would indicate in vivo efficacy.

The following diagram outlines the key steps in an in vivo efficacy study.

In_Vivo_Efficacy_Study Model_Selection Select Diabetic Animal Model Acclimatization Acclimatize Animals and Group Model_Selection->Acclimatization Dosing Oral Administration of Compounds Acclimatization->Dosing OGTT Perform Oral Glucose Tolerance Test (OGTT) Dosing->OGTT Blood_Sampling Collect Blood Samples at Time Intervals OGTT->Blood_Sampling Glucose_Measurement Measure Blood Glucose Levels Blood_Sampling->Glucose_Measurement Data_Analysis Analyze Data (e.g., AUC) Glucose_Measurement->Data_Analysis Conclusion Draw Conclusions on In Vivo Efficacy Data_Analysis->Conclusion

Key steps in an in vivo efficacy study for a potential anti-diabetic drug.

Section 5: Comparative Summary and Future Directions

The following table provides a template for summarizing the comparative data that would be generated from the proposed experiments.

ParameterSitagliptin (Reference)2-Aminocyclohexane-1-carboxamide hydrochloride (Experimental)
DPP-4 Inhibition (IC₅₀) Known potent inhibitorTo be determined
Selectivity High for DPP-4To be determined
In Vivo Efficacy (OGTT) Significant reduction in glucose AUCTo be determined
Pharmacokinetics Well-characterizedTo be determined
Toxicology Established safety profileTo be determined

Structural Considerations and Hypothesis:

Sitagliptin's structure, with its trifluoromethyl-substituted triazolopyrazine core and trifluorophenyl-containing butanone moiety, is optimized for binding to the active site of the DPP-4 enzyme.[6] The primary amine is a key feature for its interaction. 2-Aminocyclohexane-1-carboxamide also possesses a primary amine and a carboxamide group on a cyclohexane scaffold. While structurally simpler, these functional groups could potentially interact with the DPP-4 active site. However, without experimental data, this remains speculative. The stereochemistry of the amino and carboxamide groups on the cyclohexane ring will be critical for any potential activity.

This guide provides a comprehensive framework for the evaluation of 2-Aminocyclohexane-1-carboxamide hydrochloride as a potential DPP-4 inhibitor, using the well-established drug Sitagliptin as a benchmark. The outlined experimental protocols for in vitro and in vivo studies are essential for determining the potency, selectivity, and efficacy of this novel compound. The successful execution of these studies will provide the necessary data to ascertain whether 2-Aminocyclohexane-1-carboxamide hydrochloride warrants further investigation as a potential therapeutic agent for type 2 diabetes.

References

  • Wikipedia. Sitagliptin. [Link]

  • PubChem. Sitagliptin. [Link]

  • Diabetes UK. Sitagliptin - Uses, How it Works and Side Effects. [Link]

  • MedlinePlus. Sitagliptin. [Link]

  • Patsnap Synapse. What is the mechanism of Sitagliptin? [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. [Link]

  • Enanti Labs. Benefits of Sitagliptin Mechanism of action and dosage for diabetes. [Link]

  • ResearchGate. (PDF) Synthesis of Sitagliptin. [Link]

  • Cleveland Clinic. Sitagliptin Tablets: Uses & Side Effects. [Link]

  • MedPath. Sitagliptin | Advanced Drug Monograph. [Link]

  • ResearchGate. Third-generation sitagliptin process synthesis. [Link]

  • Healthline. Sitagliptin: Side Effects, Dosage, Uses, and More. [Link]

  • Ace Therapeutics. In Vivo Models of Diabetes Mellitus. [Link]

  • NHS. About sitagliptin. [Link]

  • National Center for Biotechnology Information. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. [Link]

  • RSC Publishing. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. [Link]

  • National Center for Biotechnology Information. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. [Link]

  • Journal of the American Chemical Society. Highly Efficient Asymmetric Synthesis of Sitagliptin. [Link]

  • PubMed. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. [Link]

  • In Vivo. The Use of Animal Models in the Study of Diabetes Mellitus. [Link]

  • Frontiers. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]

  • The Royal Society of Chemistry. LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. [Link]

  • PubChem. (1R,2R)-2-aminocyclohexane-1-carboxamide. [Link]

  • MOLBASE. trans-2-aminocyclohexane-1-carboxamide|110901-40-1. [Link]

Sources

Validation

A Comparative Guide to Vildagliptin and the Investigational Compound 2-Aminocyclohexane-1-carboxamide hydrochloride for DPP-4 Inhibition

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison between the established dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin, and the chemical entity 2-Aminocyc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the established dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin, and the chemical entity 2-Aminocyclohexane-1-carboxamide hydrochloride. As of the current literature, 2-Aminocyclohexane-1-carboxamide hydrochloride is not characterized as a therapeutic agent and lacks published biological activity data. Therefore, this document serves as a framework for evaluating its potential efficacy against the well-defined profile of Vildagliptin, outlining the requisite experimental protocols to establish a comparative pharmacological profile.

Section 1: Introduction to Glucose Homeostasis and DPP-4 Inhibition

The management of type 2 diabetes mellitus (T2DM) is a critical global health challenge. A key physiological pathway in glucose regulation is the incretin system. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to nutrient intake. These hormones enhance glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells, thereby lowering blood glucose levels.[1][2]

The enzyme dipeptidyl peptidase-4 (DPP-4) rapidly degrades GLP-1 and GIP, limiting their physiological action.[1][3] The "gliptin" class of drugs, including Vildagliptin, are DPP-4 inhibitors that prolong the action of incretin hormones, representing a major therapeutic strategy for T2DM.[4][5][6]

Vildagliptin: An established, orally active DPP-4 inhibitor used in the management of T2DM.[7] It improves glycemic control with a low risk of hypoglycemia and is generally weight-neutral.[8][9]

2-Aminocyclohexane-1-carboxamide hydrochloride: A chemical compound with a defined structure but without established biological activity in the public domain.[10][11][12] This guide will treat it as a novel test compound for hypothetical evaluation as a DPP-4 inhibitor.

Section 2: Mechanism of Action of Vildagliptin

Vildagliptin functions by forming a covalent, yet reversible, complex with the catalytic site of the DPP-4 enzyme.[8][9] This inhibition prevents the breakdown of GLP-1 and GIP, leading to higher circulating levels of their active forms. The consequences of this action are glucose-dependent:

  • Increased Insulin Secretion: Elevated active GLP-1 and GIP levels stimulate the pancreas to release more insulin in response to high blood glucose.[1]

  • Suppressed Glucagon Release: The enhanced incretin effect also leads to a reduction in glucagon secretion, which in turn decreases excessive glucose production by the liver.[8][9]

This glucose-dependent mechanism is a key advantage, as it significantly reduces the risk of hypoglycemia compared to other antidiabetic agents that stimulate insulin release irrespective of blood glucose levels.[1][9]

Vildagliptin_Mechanism_of_Action cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Enzyme Action (No Inhibitor) cluster_2 Therapeutic Intervention cluster_3 Downstream Effects of DPP-4 Inhibition Food Food Gut Gut Food->Gut stimulates GLP-1_GIP Active GLP-1 & GIP Gut->GLP-1_GIP releases DPP4_enzyme DPP-4 Enzyme GLP-1_GIP->DPP4_enzyme substrate for Pancreas_Beta Pancreatic β-cells GLP-1_GIP->Pancreas_Beta stimulates Pancreas_Alpha Pancreatic α-cells GLP-1_GIP->Pancreas_Alpha inhibits Inactive_Metabolites Inactive Metabolites DPP4_enzyme->Inactive_Metabolites degrades to Vildagliptin Vildagliptin Vildagliptin->DPP4_enzyme Inhibits Insulin ↑ Insulin Secretion Pancreas_Beta->Insulin Glucagon ↓ Glucagon Secretion Pancreas_Alpha->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Fat) Insulin->Glucose_Uptake Liver Liver Glucagon->Liver reduces stimulation of Hepatic_Glucose ↓ Hepatic Glucose Production Liver->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Caption: Vildagliptin inhibits DPP-4, increasing active GLP-1/GIP levels.

Section 3: Comparative Efficacy Data of Vildagliptin

The efficacy of Vildagliptin has been extensively documented in clinical trials. Key performance indicators are the reduction in glycated hemoglobin (HbA1c) and fasting plasma glucose (FPG).

ParameterVildagliptin Efficacy (Typical Results)2-Aminocyclohexane-1-carboxamide hydrochloride
Mechanism DPP-4 InhibitorTo be determined
HbA1c Reduction (as monotherapy) ~0.5% - 0.9% decrease from baseline[13][14]Data not available
HbA1c Reduction (add-on to metformin) ~0.7% - 1.0% decrease from baseline[15][16]Data not available
Fasting Plasma Glucose (FPG) Reduction Significant reduction, e.g., ~300 mg/L (~1.67 mmol/L)[16]Data not available
Hypoglycemia Risk Low, similar to placebo[15]Data not available
Effect on Body Weight Neutral[16]Data not available

Section 4: Experimental Protocols for Comparative Efficacy Assessment

To evaluate if 2-Aminocyclohexane-1-carboxamide hydrochloride possesses anti-diabetic efficacy comparable to Vildagliptin, a tiered experimental approach is necessary, starting with in vitro enzymatic assays and progressing to in vivo animal models.

In Vitro DPP-4 Enzyme Inhibition Assay

This initial screen determines if the test compound directly inhibits the DPP-4 enzyme and quantifies its potency (IC50).

Principle: This fluorometric assay measures the cleavage of a synthetic DPP-4 substrate (e.g., Gly-Pro-AMC). When cleaved by DPP-4, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, which can be quantified. An inhibitor will reduce the rate of AMC release.[17]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a Tris-HCl or HEPES buffer (e.g., 50 mM, pH 8.0).

    • DPP-4 Enzyme: Reconstitute recombinant human DPP-4 enzyme in assay buffer to a working concentration (e.g., 1.73 mU/mL).[18]

    • Substrate: Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute to a working concentration (e.g., 200 µM) in assay buffer.[18]

    • Test Compounds: Prepare a serial dilution of 2-Aminocyclohexane-1-carboxamide hydrochloride and Vildagliptin (as a positive control) in DMSO, then further dilute in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer to blank wells.

    • Add 25 µL of the various concentrations of test compound or Vildagliptin to sample wells.

    • Add 25 µL of assay buffer without inhibitor to 'Enzyme Control' (100% activity) wells.

    • Add 50 µL of DPP-4 enzyme solution to all wells except the blanks. Mix gently.

    • Incubate the plate at 37°C for 10 minutes.[19]

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

    • Measure fluorescence (λex=360 nm / λem=460 nm) immediately in kinetic mode for 30 minutes at 37°C.[18]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Normalize the data to the enzyme control (100%) and blank (0%).

    • Plot the percent inhibition versus the log concentration of the inhibitor.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit.

In_Vitro_DPP4_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup (96-well) cluster_measure 3. Measurement & Analysis Prep_Buffer Assay Buffer Prep_Enzyme DPP-4 Enzyme Plate Wells Add Compounds/Buffer Add DPP-4 Enzyme Incubate (10 min, 37°C) Add Substrate Prep_Enzyme->Plate:f2 Prep_Substrate Fluorogenic Substrate (Gly-Pro-AMC) Prep_Substrate->Plate:f4 Prep_Compounds Serial Dilutions: - Vildagliptin (Control) - Test Compound Prep_Compounds->Plate:f1 Reader Kinetic Fluorescence Reading (λex=360 / λem=460 nm) Plate->Reader Analysis Calculate Reaction Rates Plot Inhibition Curve Reader->Analysis Result Determine IC50 Value Analysis->Result

Caption: Workflow for the in vitro DPP-4 inhibition assay.

In Vivo Oral Glucose Tolerance Test (OGTT)

This test assesses the effect of the compound on glucose metabolism in a living organism, typically a rodent model of T2DM (e.g., db/db mice or Zucker diabetic fatty rats).

Principle: After administration of the test compound, a bolus of glucose is given orally. Blood glucose levels are then monitored over time. An effective anti-diabetic agent will improve glucose disposal, resulting in a lower and faster return to baseline glucose levels compared to the vehicle control.[20][21]

Detailed Protocol:

  • Animal Acclimatization and Fasting:

    • Acclimatize animals for at least one week before the experiment.

    • Fast the animals overnight (e.g., 12-16 hours) with free access to water.[20][22]

  • Dosing and Glucose Challenge:

    • Divide animals into groups: Vehicle control, Vildagliptin (positive control, e.g., 10 mg/kg), and 2-Aminocyclohexane-1-carboxamide hydrochloride (at various doses).

    • Administer the compounds or vehicle via oral gavage.

    • After a set time (e.g., 30-60 minutes), take a baseline blood sample (t=0) from the tail vein.

    • Immediately administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[21]

  • Blood Sampling and Glucose Measurement:

    • Collect blood samples at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[23]

    • Measure blood glucose concentration at each time point using a calibrated glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes.

    • Compare the AUC of the treatment groups to the vehicle control group using statistical analysis (e.g., ANOVA). A significant reduction in AUC indicates improved glucose tolerance.

OGTT_Workflow Start Start: Diabetic Animal Model Fasting Overnight Fasting (12-16 hours) Start->Fasting Grouping Group Animals: 1. Vehicle 2. Vildagliptin 3. Test Compound Fasting->Grouping Dosing Oral Gavage: Administer Compound/Vehicle Grouping->Dosing Wait Wait 30-60 min Dosing->Wait T0 Baseline Blood Sample (t=0) Wait->T0 Glucose_Challenge Oral Glucose Challenge (2 g/kg) T0->Glucose_Challenge Sampling Blood Sampling at 15, 30, 60, 90, 120 min Glucose_Challenge->Sampling Measure Measure Blood Glucose Sampling->Measure Analysis Plot Glucose Curve Calculate Area Under Curve (AUC) Measure->Analysis End Compare AUCs: Evaluate Efficacy Analysis->End

Caption: Workflow for the in vivo Oral Glucose Tolerance Test (OGTT).

Section 5: Conclusion and Future Directions

Vildagliptin is a well-characterized DPP-4 inhibitor with proven clinical efficacy in managing T2DM. Its mechanism, centered on the potentiation of the incretin system, provides effective glycemic control with minimal risk of hypoglycemia.

For an uncharacterized compound like 2-Aminocyclohexane-1-carboxamide hydrochloride, a systematic evaluation is required to determine its therapeutic potential. The protocols outlined in this guide, beginning with in vitro enzymatic assays to establish target engagement and IC50, followed by in vivo OGTT to confirm physiological effects on glucose homeostasis, provide a robust framework for this initial assessment. Should this compound show promising activity, further studies including selectivity profiling against other proteases, pharmacokinetic analysis, and long-term efficacy and safety studies in chronic disease models would be the logical next steps in its development pathway.

References

  • Patsnap Synapse. (2024, July 17).
  • Pharmacology of Vildagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8). YouTube.
  • Ahren, B., et al. (2011). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. PubMed.
  • Wikipedia. Vildagliptin.
  • Ahren, B. (2011). Mechanisms of Action of the DPP-4 Inhibitor Vildagliptin in Man.
  • Blüher, M., et al. (2012). Efficacy and safety of vildagliptin in clinical practice-results of the PROVIL-study. NIH.
  • Li, X., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers.
  • Lukashevich, V., et al. (2011). Efficacy and safety of vildagliptin in patients with type 2 diabetes mellitus inadequately controlled with dual combination of metformin and sulphonylurea. NIH.
  • Blüher, M., et al. (2012). Efficacy and safety of vildagliptin in clinical practice-results of the PROVIL-study. World Journal of Diabetes.
  • BenchChem. (2025). Application Notes and Protocols: Evogliptin in vitro DPP-4 Enzyme Inhibition Assay.
  • Medical Dialogues. (2025, November 24). PRIME-Vilda trial highlights Vildagliptin SR's efficacy and safety with metformin. YouTube.
  • Kalra, S., et al. (2024). Expert eValuation of Efficacy and Rationality of Vildagliptin “EVER-Vilda”: An Indian Perspective. NIH.
  • Sigma-Aldrich. DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.
  • Proença, C., et al. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC - NIH.
  • Al-Qaisi, Z. A., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
  • LMC. GLUCOSE TOLERANCE PROTOCOL (ORAL).
  • Sullivan Nicolaides Pathology. Oral glucose tolerance test (OGTT).
  • PubChem. (1R,2R)-2-aminocyclohexane-1-carboxamide.
  • Dulebohn, S. C., & Hudspeth, J. C. (2025). Glucose Tolerance Test.
  • RACGP. Oral glucose tolerance testing.
  • Manchester University NHS Foundation Trust. Oral Glucose Tolerance Test.
  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet.
  • AChemBlock. 2-aminocyclohexane-1-carboxamide 97%.
  • King-Pharm. 2-aminocyclohexane-1-carboxamide:hydrochloride.
  • Wikipedia. Dipeptidyl peptidase-4 inhibitor.
  • MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • Diabetes UK. DPP-4 inhibitors (gliptins).
  • ClinPGx. Dipeptidyl peptidase 4 (DPP-4) inhibitors.
  • Ahren, B. (2007). DPP-4 inhibitors. PubMed.
  • PubChem. 1-Aminocyclopentane-1-carboxamide hydrochloride.

Sources

Comparative

A Researcher's Guide to Characterizing the Selectivity of Novel CNS-Active Compounds: A Case Study Approach with 2-Aminocyclohexane-1-carboxamide hydrochloride

In the landscape of central nervous system (CNS) drug discovery, the precise characterization of a compound's selectivity is paramount. It is the cornerstone of understanding both its therapeutic potential and its liabil...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, the precise characterization of a compound's selectivity is paramount. It is the cornerstone of understanding both its therapeutic potential and its liability for off-target effects. This guide provides a comprehensive framework for elucidating the selectivity profile of a novel chemical entity, using "2-Aminocyclohexane-1-carboxamide hydrochloride" as a focal point. Due to the limited publicly available biological data for this specific molecule, we will embark on a logical, hypothesis-driven exploration of its potential targets, drawing comparisons with structurally and functionally related, well-characterized drugs. This comparative analysis will not only illuminate the path for investigating our lead compound but will also serve as a practical guide for researchers, scientists, and drug development professionals faced with a similar task.

Introduction to 2-Aminocyclohexane-1-carboxamide hydrochloride: Structural Clues and Mechanistic Hypotheses

2-Aminocyclohexane-1-carboxamide hydrochloride is a small molecule characterized by a cyclohexane ring bearing both an amino and a carboxamide functional group.[1][2] This structural motif is reminiscent of several known CNS-active compounds, most notably the gabapentinoids. This structural similarity forms the basis of our initial mechanistic hypotheses.

Hypothesis 1: Targeting Voltage-Gated Calcium Channels (VGCCs)

The most immediate structural analog to our compound of interest is gabapentin, a widely prescribed anticonvulsant and analgesic.[3][4] Gabapentin's primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels.[3] This interaction modulates calcium influx at presynaptic terminals, thereby reducing the release of excitatory neurotransmitters. Given the shared cyclic amino acid-like scaffold, it is a primary hypothesis that 2-Aminocyclohexane-1-carboxamide hydrochloride may exhibit affinity for VGCC subunits.

Hypothesis 2: Monoamine Oxidase (MAO) Inhibition

Another avenue of exploration is suggested by compounds like safinamide, which, although structurally more complex, shares the feature of being an amino-amide derivative. Safinamide is a selective and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine.[5][6] This dual-action profile, which also includes modulation of glutamate release, makes it an effective treatment for Parkinson's disease.[5] While a direct interaction is less certain than with VGCCs, the presence of the amine group warrants an investigation into potential MAO inhibitory activity.

Hypothesis 3: Broader CNS Target Engagement

The vast landscape of CNS targets necessitates a broader, unbiased screening approach. Many small molecules exhibit polypharmacology, interacting with multiple targets. Therefore, a comprehensive selectivity profiling campaign should also consider other common CNS targets, including but not limited to:

  • GABA receptors: Although gabapentin's name is derived from its structural resemblance to GABA, it does not directly bind to GABA receptors.[3] However, for a novel compound, this possibility should be experimentally verified.

  • Ion channels: Beyond VGCCs, other voltage-gated (e.g., sodium, potassium) and ligand-gated (e.g., NMDA, AMPA) ion channels are critical players in neuronal excitability.

  • Transporters: Neurotransmitter transporters (e.g., for dopamine, serotonin, norepinephrine) are common targets for CNS drugs.

The following sections will detail how to systematically test these hypotheses through a combination of in vitro binding and functional assays, providing a clear roadmap for characterizing the selectivity of 2-Aminocyclohexane-1-carboxamide hydrochloride and other novel compounds.

Comparative Selectivity Profiles: Gabapentin and Safinamide as Benchmarks

To contextualize the potential findings for our lead compound, it is instructive to examine the established selectivity profiles of our primary comparators, gabapentin and safinamide.

Target Gabapentin Safinamide Rationale for Comparison
Primary Target Voltage-Gated Calcium Channel α2δ-1 Subunit[3]Monoamine Oxidase B (MAO-B)[5][6]Structural similarity (gabapentin) and potential for amine-related activity (safinamide).
Potency at Primary Target Ki ≈ 140 nMIC50 ≈ 98 nM (human MAO-B)Provides a benchmark for the expected potency of a lead compound.
Selectivity over Related Targets Low affinity for GABA-A and GABA-B receptors.[3]>1000-fold selectivity for MAO-B over MAO-A.[6]Highlights the importance of assessing selectivity against closely related targets.
Other Notable Interactions Does not interact with serotonin, dopamine, or benzodiazepine receptors.[3]Blocks voltage-gated sodium and calcium channels and modulates glutamate release at higher concentrations.[5]Illustrates the potential for secondary, functionally relevant targets (polypharmacology).

This comparative table underscores the importance of a multi-faceted approach to selectivity profiling. A desirable profile for a novel compound would be high potency at the intended target with minimal interaction with a panel of off-targets.

Experimental Workflows for Selectivity Profiling

A logical and tiered approach is essential for efficiently determining a compound's selectivity profile. The following workflow outlines a standard industry practice.

Caption: A typical workflow for characterizing the selectivity of a novel compound.

Primary Target Engagement: Radioligand Binding Assays

Principle: Radioligand binding assays are a robust and high-throughput method to determine the affinity of a test compound for a specific target receptor or enzyme. This technique relies on the competition between a radiolabeled ligand with known high affinity for the target and the unlabeled test compound.

Protocol: Competitive Radioligand Binding Assay for VGCC α2δ-1

  • Preparation of Membranes: Prepare cell membranes from a cell line overexpressing the human VGCC α2δ-1 subunit.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (containing the target).

    • Radioligand (e.g., [³H]-gabapentin).

    • A range of concentrations of the test compound ("2-Aminocyclohexane-1-carboxamide hydrochloride") or a known competitor (unlabeled gabapentin for positive control).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mat in a scintillation vial with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays: Assessing Biological Effect

Principle: While binding assays confirm physical interaction, functional assays are crucial to determine whether this binding translates into a biological effect (e.g., agonism, antagonism, or modulation).

Protocol: Electrophysiology Assay for Modulation of Calcium Currents

  • Cell Culture: Use a cell line expressing the full VGCC complex (α1, β, and α2δ subunits).

  • Patch-Clamp Recording: Utilize the whole-cell patch-clamp technique to measure calcium currents.

  • Baseline Measurement: Establish a stable baseline of calcium currents by applying depolarizing voltage steps.

  • Compound Application: Perfuse the cells with a solution containing a known concentration of "2-Aminocyclohexane-1-carboxamide hydrochloride".

  • Measurement of Effect: Record any changes in the amplitude or kinetics of the calcium currents in the presence of the compound.

  • Dose-Response: Repeat the measurement with a range of compound concentrations to generate a dose-response curve and determine the EC50 or IC50 for the functional effect.

Broad Panel Screening: Uncovering Off-Target Interactions

Principle: To ensure a comprehensive understanding of a compound's selectivity, it is essential to screen it against a broad panel of diverse biological targets. This unbiased approach can reveal unexpected interactions and potential liabilities.[7]

Workflow: High-Throughput Screening (HTS) Panel

  • Target Selection: Utilize a commercially available or in-house screening panel that includes a wide range of CNS targets (e.g., GPCRs, ion channels, kinases, transporters).[8][9]

  • Assay Formats: These panels typically employ a variety of assay technologies, including:

    • Radioligand Binding Assays: For a large number of receptors.

    • Enzyme Inhibition Assays: For targets like MAO-A and MAO-B.

    • Functional Assays: Such as calcium flux assays for GPCRs or ion channels.

  • Primary Screen: Initially screen the compound at a single high concentration (e.g., 10 µM) to identify any significant interactions (e.g., >50% inhibition or stimulation).

  • Confirmation and Dose-Response: For any "hits" identified in the primary screen, perform a confirmation run and then generate a full dose-response curve to determine the potency (IC50 or EC50) at the off-target.

The following diagram illustrates the concept of a selectivity profile derived from a broad panel screen.

G cluster_0 High Affinity (On-Target) cluster_1 Moderate Affinity (Potential Off-Target) cluster_2 Low to No Affinity (Clean Profile) Target_A VGCC α2δ-1 Ki = 50 nM Target_B MAO-B Ki = 800 nM Target_C Target_C Target_D Target_D Target_E Target_E Compound 2-Aminocyclohexane-1-carboxamide hydrochloride Compound->Target_A Compound->Target_B Compound->Target_C Compound->Target_D Compound->Target_E

Caption: A hypothetical selectivity profile for a novel CNS compound.

Conclusion and Future Directions

The journey to characterize the selectivity profile of a novel compound like "2-Aminocyclohexane-1-carboxamide hydrochloride" is a systematic process of hypothesis generation, experimental validation, and comparative analysis. By leveraging our understanding of structurally similar, well-characterized drugs such as gabapentin and safinamide, we can design a logical and efficient experimental plan.

The ultimate goal is to build a comprehensive data package that clearly defines the compound's on-target potency, its functional effects, and its broader off-target interaction profile. This knowledge is not only crucial for advancing a compound through the drug discovery pipeline but also for providing the scientific community with a well-characterized tool to probe biological systems. The methodologies outlined in this guide provide a robust framework for achieving this critical objective.

References

  • PubChem. (1R,2R)-2-aminocyclohexane-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 2-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 1-Aminocyclopentane-1-carboxamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Cattaneo, C., Caccia, C., Buzzetti, O., & Salvati, P. (2021). The Current Evidence for the Use of Safinamide for the Treatment of Parkinson's Disease. SN Comprehensive Clinical Medicine, 3(8), 1733-1742.
  • Goodman, C. W., & Brett, A. S. (2024). Gabapentin and Pregabalin for Pain — Is Increased Prescribing a Cause for Concern?. New England Journal of Medicine, 378(8), 673-675.
  • Way, D. L., & Reid, J. G. (2023). Predicting compound activity from phenotypic profiles and chemical structures.
  • Caccia, C., Maj, R., & Salvati, P. (2000). Correlation between safinamide levels and MAO-B inhibition. Journal of Neural Transmission. Supplementum, 58, 15-22.
  • ChemRxiv. (2022). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers.
  • Darwish, I. A., Khalil, H. M., & Al-Majed, A. A. (2014). Sensitive and Selective Spectrophotometric Determination of Gabapentin in Capsules Using Two Nitrophenols as Chromogenic Agents. Journal of the Brazilian Chemical Society, 25(2), 236-244.
  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]

  • Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson's Disease. (2017). P & T : a peer-reviewed journal for formulary management, 42(8), 520–524.
  • Google Patents. (1985). Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents. EP0134889A2.
  • Pharmacy Times. (2017).
  • Promega Connections. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections.
  • Drugs.com. (2025). Gabapentin: Uses, Dosage, Side Effects, Warnings. Drugs.com.
  • Yasaei, R., & Saadabadi, A. (2023). Gabapentinoids. In StatPearls.
  • ResearchGate. (n.d.). Characteristics of safinamide's pivotal studies.
  • ACS Publications. (2026). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry.
  • Oriental Journal of Chemistry. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry, 34(2).
  • VJNeurology. (2023). Efficacy and safety of safinamide in PD patients across different age groups. VJNeurology.
  • PMC. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
  • PubMed. (1998). Effect of structural modification of enol-carboxamide-type nonsteroidal antiinflammatory drugs on COX-2/COX-1 selectivity. Journal of Medicinal Chemistry, 41(26), 5223-5232.

Sources

Validation

A Comparative Guide to Validating the Inhibitory Effect of 2-Aminocyclohexane-1-carboxamide hydrochloride on Dipeptidyl Peptidase-IV (DPP-IV)

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and benchmark the inhibitory potential of "2-Aminocyclohexane-1-carboxamide hydrochloride" against...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and benchmark the inhibitory potential of "2-Aminocyclohexane-1-carboxamide hydrochloride" against the clinically relevant enzyme, Dipeptidyl Peptidase-IV (DPP-IV). We will delve into the mechanistic rationale for experimental design, present detailed protocols for a robust in vitro validation workflow, and compare the potential outcomes against established DPP-IV inhibitors.

Introduction: The Significance of DPP-IV Inhibition

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis.[1][2] Its primary function involves the cleavage of N-terminal dipeptides from various polypeptide substrates, most notably the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5][6] These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[5][7][8][9]

By rapidly inactivating GLP-1 and GIP, DPP-IV curtails their insulinotropic effects.[6] Therefore, inhibiting DPP-IV prolongs the action of endogenous incretins, leading to enhanced glycemic control.[3][7][10] This mechanism is the cornerstone of the "gliptin" class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus.[4][7] Validating novel compounds like 2-Aminocyclohexane-1-carboxamide hydrochloride as potential DPP-IV inhibitors is a crucial first step in their evaluation as potential therapeutics.

Experimental Rationale & Design

To rigorously validate the inhibitory effect of a test compound, a multi-faceted approach is required. Our experimental design is built on establishing a reliable assay system, determining the compound's potency, and comparing it against industry-standard inhibitors.

The Choice of Assay: Fluorometric Detection

We will employ a fluorescence-based in vitro assay, a widely accepted and highly sensitive method for screening DPP-IV inhibitors.[1][11][12][13] This assay utilizes a synthetic fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC).[1][11][13]

Causality: The choice of Gly-Pro-AMC is based on DPP-IV's substrate specificity, as it efficiently cleaves peptides with a proline residue at the penultimate N-terminal position.[14] Upon enzymatic cleavage by DPP-IV, the free Aminomethylcoumarin (AMC) group is released, which is highly fluorescent.[1][11][13] The rate of increase in fluorescence intensity is directly proportional to the DPP-IV enzymatic activity. An inhibitor will reduce this rate, providing a quantifiable measure of its effect.

Establishing a Self-Validating System

For the results to be trustworthy, the experimental protocol must include internal controls that validate the assay's performance in real-time.

  • Positive Control: An established, potent DPP-IV inhibitor (e.g., Sitagliptin) will be used as a positive control.[11][15] This confirms that the assay system is responsive to inhibition and provides a benchmark for relative potency.

  • Negative (Vehicle) Control: This contains all reaction components except the inhibitor (substituting the inhibitor's solvent, e.g., DMSO). This represents 100% enzyme activity and is the baseline against which inhibition is calculated.

  • Blank Control: This contains the substrate and buffer but no enzyme. This measures background fluorescence and is subtracted from all other readings to ensure accuracy.

Workflow Overview

The validation process follows a logical progression from initial screening to detailed characterization.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Reagent Preparation (Buffer, Enzyme, Substrate, Test Compounds) B Plate Mapping & Dispensing Controls & Test Compound A->B C Enzyme Addition & Pre-incubation B->C D Reaction Initiation (Substrate Addition) C->D E Kinetic Reading (Fluorescence Measurement) D->E F Calculate % Inhibition E->F G Dose-Response Curve Generation F->G H IC50 Determination G->H I Comparative Analysis H->I

Caption: High-level workflow for DPP-IV inhibition validation.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format, which is suitable for determining the half-maximal inhibitory concentration (IC50).

Reagent Preparation
  • Assay Buffer (1X): Prepare a solution of 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, and 1 mM EDTA.[11] This buffer system maintains a stable pH and ionic strength optimal for DPP-IV activity.

  • DPP-IV Enzyme Solution: Reconstitute human recombinant DPP-IV enzyme in cold Assay Buffer to a working concentration that yields a robust signal within the linear range of the assay (typically determined during assay optimization). Keep on ice.

  • Substrate Solution (Gly-Pro-AMC): Prepare a 100 µM working solution of Gly-Pro-AMC in Assay Buffer.[15] Protect from light to prevent photobleaching. The substrate concentration should ideally be at or below the Michaelis constant (Km) to accurately identify competitive inhibitors.[16]

  • Test Compound Stock (2-Aminocyclohexane-1-carboxamide HCl): Prepare a high-concentration stock (e.g., 10 mM) in a suitable solvent like DMSO. From this, create a serial dilution series to cover a wide concentration range (e.g., 100 µM to 1 nM final assay concentrations).

  • Positive Control Stock (Sitagliptin): Prepare a 1 mM stock solution in Assay Buffer or DMSO.[15]

Assay Procedure

This procedure should be performed in a 96-well, black, flat-bottom plate to minimize background fluorescence and light scattering.

  • Plate Setup: Designate wells for Blanks, Negative Controls (100% activity), Positive Controls, and the Test Compound dilution series. It is best practice to run all samples in triplicate.

  • Dispensing:

    • Blank Wells: Add 40 µL of Assay Buffer.

    • Negative Control Wells: Add 30 µL of Assay Buffer and 10 µL of the vehicle (e.g., DMSO).

    • Positive Control Wells: Add 30 µL of Assay Buffer and 10 µL of a Sitagliptin working solution (to achieve a final concentration known to cause high inhibition, e.g., 100 µM).[11]

    • Test Compound Wells: Add 30 µL of Assay Buffer and 10 µL of each respective dilution of 2-Aminocyclohexane-1-carboxamide HCl.[11]

  • Enzyme Addition: Add 10 µL of the diluted DPP-IV enzyme solution to all wells except the Blank wells.

  • Pre-incubation: Cover the plate and incubate for 10-15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[17]

  • Reaction Initiation: Add 50 µL of the Substrate Solution to all wells to initiate the enzymatic reaction. The total volume in each well is now 100 µL.[11][15]

  • Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence kinetically (every 1-2 minutes for 30 minutes) or as an endpoint reading after a fixed incubation time (e.g., 30 minutes).[1][11][15] Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][11][13]

Data Analysis
  • Calculate Reaction Rates: For kinetic reads, determine the Vmax (rate of fluorescence increase) for each well. For endpoint reads, subtract the average Blank reading from all other wells.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (Rate_of_Test_Compound / Rate_of_Negative_Control)) * 100

  • Generate Dose-Response Curve: Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[16]

Comparative Analysis: Benchmarking Against Established Inhibitors

The ultimate validation of 2-Aminocyclohexane-1-carboxamide hydrochloride comes from comparing its inhibitory potency (IC50) to well-characterized drugs. A lower IC50 value indicates higher potency.

CompoundClass/TypeReported IC50 (nM)Primary Mechanism
Sitagliptin Gliptin~19 nM[18], 18 nM[19]Competitive, reversible[20]
Vildagliptin Gliptin~4.5 nM[21]Covalent, reversible
Linagliptin GliptinPotent inhibitorNon-covalent, reversible[22]
2-Aminocyclohexane-1-carboxamide HCl Test CompoundTo be determined To be determined

Note: IC50 values can vary based on assay conditions (e.g., substrate concentration, enzyme source).[17] It is crucial to run standards alongside the test compound for the most accurate comparison.

Interpreting the Results
  • Potent Inhibition: An IC50 value in the low nanomolar range would suggest that 2-Aminocyclohexane-1-carboxamide hydrochloride is a potent inhibitor, comparable to existing drugs.

  • Moderate/Weak Inhibition: Micromolar IC50 values would indicate lower potency, which may require chemical modification to improve activity.

  • No Inhibition: If no significant inhibition is observed, the compound is not an effective DPP-IV inhibitor under these conditions.

Mechanism of DPP-IV Action and Inhibition

Understanding the underlying biochemical pathway is essential for interpreting the experimental data.

G cluster_pathway DPP-IV Regulatory Pathway Incretins GLP-1 / GIP (Active) DPP4 {DPP-IV Enzyme} Incretins->DPP4 Substrate Pancreas Pancreatic Islets Incretins->Pancreas Stimulates Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Inactivates Inhibitor {2-Aminocyclohexane-1-carboxamide HCl | (Test Inhibitor)} Inhibitor->DPP4 Inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: DPP-IV's role in incretin degradation and its inhibition.

This diagram illustrates how DPP-IV normally inactivates incretins. By blocking this action, an inhibitor like 2-Aminocyclohexane-1-carboxamide hydrochloride can preserve active GLP-1 and GIP levels, thereby enhancing insulin secretion and suppressing glucagon, which ultimately leads to better control of blood glucose.[3][4][5]

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded methodology to validate the inhibitory effect of 2-Aminocyclohexane-1-carboxamide hydrochloride on DPP-IV. By adhering to these protocols, researchers can generate reliable and reproducible data on the compound's potency (IC50).

A successful validation—indicated by a potent IC50 value—is a significant milestone. The subsequent steps in the drug discovery pipeline would involve:

  • Selectivity Profiling: Assessing the compound's inhibitory activity against other related serine proteases to ensure it is selective for DPP-IV.

  • Kinetic Studies: Determining the specific mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Cell-based Assays and In Vivo Models: Progressing to more complex biological systems to evaluate efficacy and safety.

The framework presented here provides the essential foundation for these future investigations, ensuring that the initial characterization of 2-Aminocyclohexane-1-carboxamide hydrochloride is both comprehensive and trustworthy.

References

  • Title: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Mechanism of Action and Therapeutic Applications Source: DoveMed URL: [Link]

  • Title: Dipeptidyl peptidase-4 inhibitor Source: Wikipedia URL: [Link]

  • Title: DPP-4 inhibitors (gliptins) Source: Diabetes UK URL: [Link]

  • Title: What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors? Source: Dr.Oracle URL: [Link]

  • Title: Dipeptidyl peptidase IV Inhibitor Screening Assay Kit Source: Creative BioMart URL: [Link]

  • Title: Mechanism of action of dPP-iV inhibitors in type 2 diabetes mellitus. Source: ResearchGate URL: [Link]

  • Title: Linagliptin: dpp-4 inhibition in the treatment of type 2 diabetes mellitus Source: MedCrave online URL: [Link]

  • Title: Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes Source: PMC - NIH URL: [Link]

  • Title: Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes Source: Dove Medical Press URL: [Link]

  • Title: DPP4 Inhibitor Mechanism of Action Source: My Endo Consult URL: [Link]

  • Title: Clinical pharmacokinetics and pharmacodynamics of vildagliptin Source: PubMed URL: [Link]

  • Title: Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals Source: NIH URL: [Link]

  • Title: DPP-IV Inhibitors Source: Johns Hopkins Diabetes Guide URL: [Link]

  • Title: Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism Source: Frontiers URL: [Link]

  • Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PMC - NIH URL: [Link]

  • Title: LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery Source: The Royal Society of Chemistry URL: [Link]

  • Title: Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors Source: OAText URL: [Link]

  • Title: What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? Source: ResearchGate URL: [Link]

  • Title: (PDF) Emerging role of dipeptidyl peptidase-IV (DPP-4) inhibitor vildagliptin in the management of Type 2 diabetes Source: ResearchGate URL: [Link]

  • Title: Guidelines for the digestive enzymes inhibition assay Source: ResearchGate URL: [Link]

  • Title: Basics of Enzymatic Assays for HTS - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: How should I start with Enzyme-Inhibitor kinetics assay? Source: ResearchGate URL: [Link]

  • Title: Effect of gly-pro-p-nitroanilide conc. on DPP-4 activity Source: ResearchGate URL: [Link]

  • Title: (1R,2R)-2-aminocyclohexane-1-carboxamide Source: PubChem URL: [Link]

  • Title: Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides Source: NIH URL: [Link]

  • Title: trans-2-aminocyclohexane-1-carboxamide|110901-40-1 Source: MOLBASE Encyclopedia URL: [Link]

  • Title: (1S,2R)-1-Amino-2-methoxycyclohexane-1-carboxamide hydrochloride 0.25 hydrate Source: PubChem URL: [Link]

  • Title: The DPP-4 inhibitor vildagliptin: robust glycaemic control in type 2 diabetes and beyond Source: Wiley Online Library URL: [Link]

  • Title: Therapeutic potential inhibitor for dipeptidyl peptidase IV in diabetic type 2: in silico approaches Source: NIH URL: [Link]

  • Title: Vildagliptin: a DPP-4 inhibitor for the treatment of Type 2 diabetes Source: Open Access Journals URL: [Link]

  • Title: AMINOCYCLOHEXANES AS DIPEPTIDYL PEPTIDASE-IV INHIBITORS FOR THE TREATMENT OR PREVENTION OF DIABETES Source: Google Patents URL
  • Title: Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies Source: NIH URL: [Link]

  • Title: Therapeutic potential inhibitor for dipeptidyl peptidase IV in diabetic type 2: in silico approaches Source: PubMed URL: [Link]

  • Title: Inhibition of dipeptidyl peptidase IV with NVP-DPP728 increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats Source: PubMed URL: [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of Novel Amino Cyclohexane Derivatives

This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities, using "2-Aminocyclohexane-1-carboxamide hydrochloride" as a hypothetical investigational compound. Due to the l...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities, using "2-Aminocyclohexane-1-carboxamide hydrochloride" as a hypothetical investigational compound. Due to the limited public data on this specific molecule, we will leverage the well-characterized drug, Safinamide, which shares a similar structural backbone, as a comparator. This approach will illustrate the essential experimental workflows and data interpretation required by researchers, scientists, and drug development professionals to predict and evaluate potential off-target effects.

Introduction: The Imperative of Cross-Reactivity Profiling

In drug discovery, the therapeutic efficacy of a lead compound is only half the story. Its safety and specificity, largely determined by its cross-reactivity profile, are paramount. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity.[1][2] Therefore, a thorough investigation of a new chemical entity's (NCE) potential for off-target binding is a critical step in preclinical development.

This guide will delineate the principles and methodologies for conducting robust cross-reactivity studies. We will use Safinamide, a multimodal drug for Parkinson's disease, as our reference compound.[3][4] Safinamide's known mechanisms, including monoamine oxidase B (MAO-B) inhibition and modulation of glutamatergic systems, provide a rich landscape for comparative analysis against our investigational compound, "2-Aminocyclohexane-1-carboxamide hydrochloride."

Designing a Cross-Reactivity Study: A Multi-pronged Approach

A comprehensive cross-reactivity assessment should be structured as a tiered approach, moving from broad, high-throughput screening to more focused, target-specific assays. This ensures a cost-effective and scientifically rigorous evaluation.

Caption: Tiered experimental workflow for cross-reactivity assessment.

Tier 1: Broad Screening for Off-Target Liabilities

The initial phase aims to cast a wide net to identify potential off-target interactions.

In Silico Structural Homology Analysis

Rationale: Before embarking on expensive wet-lab experiments, computational methods can predict potential cross-reactivity based on structural similarities between the investigational compound and the ligands of known targets. Tools like the Similarity Ensemble Approach (SEA) can be employed to compare the chemical structure of "2-Aminocyclohexane-1-carboxamide hydrochloride" against a database of known bioactive ligands.

Protocol:

  • Obtain the 2D structure (SMILES format) of "2-Aminocyclohexane-1-carboxamide hydrochloride".

  • Submit the structure to a computational screening platform (e.g., SwissTargetPrediction or SEA).

  • Analyze the output, which typically provides a list of potential targets ranked by a similarity score or p-value.

  • Compare this list with the known targets and off-targets of Safinamide to identify common predicted interactions.

Broad Ligand Binding Panels

Rationale: These commercially available panels provide a rapid and broad assessment of a compound's binding affinity against a large number of diverse targets, including GPCRs, ion channels, kinases, and transporters.

Protocol:

  • Prepare stock solutions of "2-Aminocyclohexane-1-carboxamide hydrochloride" and Safinamide at a standard high concentration (e.g., 10 µM).

  • Submit the compounds to a contract research organization (CRO) for screening against a comprehensive safety panel (e.g., Eurofins SafetyScreen44™ or similar).

  • The CRO will perform competitive radioligand binding assays.

  • Data is typically reported as the percent inhibition of radioligand binding at the tested concentration. A common threshold for a "hit" is >50% inhibition.

Tier 2: Focused In Vitro Assays for Hit Validation

Once potential off-targets are identified in Tier 1, the next step is to validate these interactions and determine their potency.

Enzyme Inhibition Assays: A Case Study with MAO-A and MAO-B

Rationale: Given Safinamide's known activity as a selective MAO-B inhibitor, it is crucial to assess the activity of our investigational compound on both MAO-A and MAO-B to determine its potency and selectivity.[4]

Protocol: MAO-Glo™ Assay (Promega)

  • Reagent Preparation: Prepare assay buffer, MAO-A and MAO-B enzymes, and the luciferin derivative substrate according to the manufacturer's instructions.

  • Compound Dilution: Create a serial dilution of "2-Aminocyclohexane-1-carboxamide hydrochloride" and Safinamide (as a positive control) in the assay buffer. A typical concentration range would be from 1 nM to 100 µM.

  • Assay Plate Setup: Add the diluted compounds, control (buffer only), and reference compound (e.g., a known MAO-A or MAO-B inhibitor) to a 96-well plate.

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme to the appropriate wells and incubate for 15 minutes at room temperature.

  • Substrate Addition: Add the MAO substrate to all wells and incubate for 60 minutes at room temperature.

  • Detection: Add the Luciferin Detection Reagent and measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data & Comparison:

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)
Safinamide>10,000~10>1000
"2-Aminocyclohexane-1-carboxamide hydrochloride"Experimental ValueExperimental ValueCalculated Value

A high selectivity index for MAO-B over MAO-A is a desirable characteristic for minimizing potential side effects associated with MAO-A inhibition, such as the "cheese effect."

Tier 3: Cellular and Functional Assays

Demonstrating binding or enzyme inhibition is not sufficient; it is essential to understand the functional consequences of these interactions in a cellular context.

Cellular Functional Assays: Assessing GPCR Modulation

Rationale: If the broad binding panel identified hits at G-protein coupled receptors (GPCRs), functional assays are necessary to determine if the compound acts as an agonist, antagonist, or allosteric modulator. For example, if a hit is observed at a Gαs-coupled receptor, a cAMP accumulation assay can be employed.

GPCR_Assay cluster_cell Cell Expressing Target GPCR cluster_membrane Cell Membrane GPCR GPCR AC Adenylate Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Ligand Agonist Ligand Ligand->GPCR Activates Test_Compound Test Compound (Antagonist?) Test_Compound->GPCR Blocks

Caption: Workflow of a competitive GPCR functional assay.

Protocol: cAMP Hunter™ Assay (DiscoverX)

  • Cell Culture: Use a cell line stably expressing the target GPCR.

  • Compound Treatment: Treat cells with a serial dilution of the investigational compound in the presence of a known agonist at its EC₅₀ concentration.

  • Lysis and Detection: Lyse the cells and add the detection reagents according to the manufacturer's protocol. The assay is based on enzyme fragment complementation, where the generation of cAMP leads to a chemiluminescent signal.

  • Data Analysis: Measure the luminescent signal and plot the response against the concentration of the investigational compound to determine its IC₅₀ as an antagonist.

T-Cell Mediated Cross-Reactivity

Rationale: Some adverse drug reactions are immune-mediated.[5] It's important to assess whether a compound or its metabolites can be recognized by T-cells, potentially leading to hypersensitivity reactions. This is particularly relevant for compounds that are structurally similar to drugs with known immunological liabilities.

Protocol: Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Compound Treatment: Culture the PBMCs in the presence of various concentrations of "2-Aminocyclohexane-1-carboxamide hydrochloride" and Safinamide. Include positive (e.g., phytohemagglutinin) and negative (vehicle) controls.

  • Incubation: Incubate the cells for 5-7 days.

  • Assess Proliferation: Measure T-cell proliferation using a method like CFSE dilution analyzed by flow cytometry or by measuring the incorporation of ³H-thymidine.

  • Cytokine Profiling: Analyze the culture supernatants for the presence of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) using ELISA or a multiplex bead array.

An increase in T-cell proliferation and pro-inflammatory cytokine production in response to the compound may indicate a potential for immune-mediated cross-reactivity.

Data Summary and Interpretation

The culmination of these studies is a comprehensive cross-reactivity profile that can be compared to that of the reference compound.

Comparative Cross-Reactivity Profile:

Target/AssaySafinamide"2-Aminocyclohexane-1-carboxamide hydrochloride"Implication
MAO-B Inhibition (IC₅₀) ~10 nMExperimental ValuePrimary target engagement
MAO-A Inhibition (IC₅₀) >10,000 nMExperimental ValueOff-target selectivity
Dopamine D2 Receptor Binding (% inh. @ 10µM) <20%Experimental ValuePotential for CNS side effects
Serotonin Transporter (SERT) Binding (% inh. @ 10µM) <20%Experimental ValueRisk of serotonin syndrome[6]
hERG Channel Binding (% inh. @ 10µM) <30%Experimental ValueCardiovascular safety liability
T-Cell Proliferation (Stimulation Index) <2Experimental ValueImmunological safety

Interpretation: The goal is to demonstrate that "2-Aminocyclohexane-1-carboxamide hydrochloride" possesses a favorable safety margin, with high selectivity for its intended target and minimal interaction with known off-targets, especially those associated with adverse events. Any significant off-target activity would warrant further investigation and could be a reason for de-prioritizing the compound in the drug development pipeline.

Conclusion

A systematic and tiered approach to cross-reactivity profiling is indispensable for modern drug discovery. By combining in silico predictions with a battery of in vitro and cellular assays, researchers can build a robust understanding of a new chemical entity's off-target liabilities. The comparative analysis against a well-characterized drug like Safinamide provides a crucial benchmark for decision-making. This rigorous, data-driven evaluation of cross-reactivity is fundamental to the development of safer and more effective medicines.

References

  • PubChem. (1R,2R)-2-aminocyclohexane-1-carboxamide. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. (2017). Cross Discipline Team Leader Review: XADAGO (safinamide) tablets. [Link]

  • Torre, P., et al. (2021). Concomitant treatment with safinamide and antidepressant drugs: Safety data from real clinical practice. Neurología (English Edition). [Link]

  • Innovacon, Inc. CROSS REACTIVITY SUMMARY. SureStep™. [Link]

  • Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. [Link]

  • Gray, J. D., et al. (2021). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. [Link]

  • PubChem. 2-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Llebaria, A., et al. (2022). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv. [Link]

  • PubChem. (1S,2S)-2-Aminocyclohexanecarboxylic Acid. National Center for Biotechnology Information. [Link]

  • Vandenberghe, W., et al. (2022). Effectiveness and safety of safinamide in routine clinical practice in a Belgian Parkinson's disease population: an open-label, levodopa add-on study. Acta Neurologica Belgica. [Link]

  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology. [Link]

  • Alegre-Abellan, E., et al. (2022). Long-Term Real-World Experience with Safinamide in Patients with Parkinson's Disease. Journal of Personalized Medicine. [Link]

Sources

Validation

A Head-to-Head Comparison Guide: 2-Aminocyclohexane-1-carboxamide Hydrochloride and Its Analogs for Therapeutic and Material Science Applications

This guide provides a comprehensive framework for the head-to-head comparison of 2-Aminocyclohexane-1-carboxamide hydrochloride with its structural and functional analogs. Geared towards researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the head-to-head comparison of 2-Aminocyclohexane-1-carboxamide hydrochloride with its structural and functional analogs. Geared towards researchers, scientists, and professionals in drug development and material science, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for a thorough comparative analysis. While direct comparative studies on 2-Aminocyclohexane-1-carboxamide hydrochloride are limited in published literature, this guide leverages established methodologies for evaluating similar compounds, particularly gabapentinoids and other cyclic amino acid derivatives, to propose a robust investigational plan.

Introduction: The Scientific Imperative for Comparison

2-Aminocyclohexane-1-carboxamide hydrochloride belongs to the class of cyclic β-amino acid derivatives, a structural motif of significant interest in medicinal chemistry and material science. Its constrained cyclohexane backbone introduces conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible linear counterparts. The primary amine and carboxamide functional groups offer sites for hydrogen bonding and further chemical modification.

The structural similarity of 2-Aminocyclohexane-1-carboxamide to established therapeutic agents like Gabapentin, a widely used anticonvulsant and analgesic, suggests its potential for neurological applications. Furthermore, the ability of related amino acid amides to self-assemble into organogels opens avenues for its exploration in drug delivery and material science.

This guide will focus on a comparative evaluation of 2-Aminocyclohexane-1-carboxamide hydrochloride against two key comparators:

  • Gabapentin: The established therapeutic agent, serving as a benchmark for potential anticonvulsant and analgesic activity.

  • 1-Aminocyclopentane-1-carboxamide hydrochloride: A structural analog with a smaller cycloalkane ring, allowing for the investigation of the impact of ring size on biological activity and physicochemical properties.

The following sections will detail the synthetic pathways, physicochemical characterization, and a suite of biological and material science assays to facilitate a comprehensive and objective comparison.

Part 1: Synthesis and Physicochemical Characterization

A fundamental aspect of any comparative study is the efficient synthesis and thorough characterization of the compounds of interest. This section provides a general synthetic scheme and outlines key physicochemical parameters for comparison.

Proposed Synthetic Workflow

The synthesis of 2-Aminocyclohexane-1-carboxamide hydrochloride and its analogs can be achieved through a multi-step process, typically starting from the corresponding cycloalkanone. A generalized synthetic pathway is illustrated below.

Synthesis_Workflow Cycloalkanone Cycloalkanone Hydantoin Spirohydantoin derivative Cycloalkanone->Hydantoin Bucherer-Bergs reaction Amino_acid Cyclic Amino Acid Hydantoin->Amino_acid Hydrolysis (e.g., Ba(OH)2) Acid_chloride Acid Chloride Amino_acid->Acid_chloride Thionyl chloride (SOCl2) Amide Cyclic Amino Acid Amide Acid_chloride->Amide Ammonia (NH3) Hydrochloride Final Hydrochloride Salt Amide->Hydrochloride HCl

Caption: Generalized synthetic workflow for cyclic amino acid amides.

Experimental Protocol: Synthesis of 2-Aminocyclohexane-1-carboxamide Hydrochloride

  • Step 1: Synthesis of Cyclohexanespiro-5'-hydantoin.

    • In a sealed vessel, combine cyclohexanone, potassium cyanide, and ammonium carbonate in a suitable solvent (e.g., ethanol/water mixture).

    • Heat the mixture at a specified temperature (e.g., 60-80 °C) for several hours.

    • Cool the reaction mixture and collect the precipitated spirohydantoin by filtration. Wash with cold water and dry.

  • Step 2: Synthesis of 2-Aminocyclohexane-1-carboxylic acid.

    • Reflux the spirohydantoin derivative with a strong base (e.g., barium hydroxide solution) for an extended period.

    • Cool the reaction mixture and acidify with a mineral acid (e.g., H2SO4) to precipitate the barium salt.

    • Filter off the salt and concentrate the filtrate to obtain the crude amino acid. Recrystallize from a suitable solvent system (e.g., water/ethanol).

  • Step 3: Synthesis of 2-Aminocyclohexane-1-carboxamide.

    • Protect the amino group of the amino acid (e.g., using a Boc anhydride).

    • Activate the carboxylic acid group (e.g., by converting it to an acid chloride with thionyl chloride or using a coupling agent like DCC/NHS).

    • React the activated acid with ammonia to form the amide.

    • Deprotect the amino group.

  • Step 4: Formation of the Hydrochloride Salt.

    • Dissolve the free base of the amide in a suitable organic solvent (e.g., diethyl ether or isopropanol).

    • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent.

    • Collect the precipitated hydrochloride salt by filtration, wash with a non-polar solvent, and dry under vacuum.

Note: This is a generalized protocol. Optimization of reaction conditions, purification methods, and yields will be necessary for each specific compound.

Physicochemical Properties Comparison

A thorough characterization of the physicochemical properties is crucial for understanding the behavior of these compounds in biological and material systems.

Property2-Aminocyclohexane-1-carboxamide HClGabapentin1-Aminocyclopentane-1-carboxamide HCl
Molecular Weight ( g/mol ) To be determined171.24[1][2][3]To be determined
Melting Point (°C) To be determined162[1]To be determined
Solubility (e.g., in water, PBS, organic solvents) To be determinedFreely soluble in water[3]To be determined
pKa To be determined3.7 and 10.7[3]To be determined
LogP (Octanol/Water Partition Coefficient) To be determined-1.1[3]To be determined
Crystal Structure To be determinedCrystalline solid[3]To be determined

Experimental Protocols for Physicochemical Characterization:

  • Melting Point: Determined using a standard melting point apparatus.

  • Solubility: Measured by adding a known amount of the compound to a specific volume of solvent at a controlled temperature and determining the concentration of the saturated solution (e.g., by UV-Vis spectroscopy or HPLC).

  • pKa: Determined by potentiometric titration.

  • LogP: Determined using the shake-flask method or calculated using appropriate software.

  • Crystal Structure: Analyzed by X-ray crystallography to understand the solid-state packing and conformation.

Part 2: Head-to-Head Biological Activity Assessment

Given the structural relationship to Gabapentin, a primary focus of this comparative guide is the evaluation of potential anticonvulsant and analgesic properties. Additionally, a general cytotoxicity assessment is essential to determine the therapeutic window of these compounds.

Anticonvulsant Activity: The Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[4][5][6][7][8]

MES_Workflow Animal_Prep Animal Preparation (e.g., mouse) Drug_Admin Compound Administration (i.p. or p.o.) Animal_Prep->Drug_Admin Electrode_Placement Corneal Electrode Placement Drug_Admin->Electrode_Placement Time of Peak Effect Stimulation Electrical Stimulation (e.g., 50 mA, 60 Hz, 0.2s) Electrode_Placement->Stimulation Observation Observation of Seizure Endpoint (Hindlimb extension) Stimulation->Observation Data_Analysis Data Analysis (ED50 determination) Observation->Data_Analysis

Caption: Workflow for the Maximal Electroshock Seizure (MES) Test.

Experimental Protocol: MES Test

  • Animals: Use male albino mice (e.g., Swiss or ICR strain) weighing 20-25 g. Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (2-Aminocyclohexane-1-carboxamide HCl, Gabapentin, 1-Aminocyclopentane-1-carboxamide HCl) and a vehicle control (e.g., saline) intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Time of Peak Effect: Determine the time of peak effect for each compound by administering a fixed dose and performing the MES test at different time points (e.g., 30, 60, 120 minutes) post-administration.

  • MES Induction: At the time of peak effect, apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[4][5]

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.[4]

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50) for each compound using probit analysis.

Analgesic Activity: Carrageenan-Induced Thermal Hyperalgesia

This model is used to assess the analgesic potential of compounds in a model of inflammatory pain.[9][10][11][12][13]

Hyperalgesia_Workflow Animal_Prep Animal Preparation (e.g., rat) Baseline Baseline Paw Withdrawal Latency Measurement Animal_Prep->Baseline Carrageenan Intraplantar Carrageenan Injection Baseline->Carrageenan Drug_Admin Compound Administration Carrageenan->Drug_Admin Post_Treatment_Test Paw Withdrawal Latency Measurement at different time points Drug_Admin->Post_Treatment_Test Data_Analysis Data Analysis (Reversal of hyperalgesia) Post_Treatment_Test->Data_Analysis

Caption: Workflow for the Carrageenan-Induced Thermal Hyperalgesia Test.

Experimental Protocol: Carrageenan-Induced Thermal Hyperalgesia

  • Animals: Use male Sprague-Dawley rats weighing 200-250 g.

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus).

  • Induction of Inflammation: Inject a 1% solution of lambda-carrageenan in saline into the plantar surface of the right hind paw.

  • Compound Administration: Administer the test compounds and vehicle control at various doses either before (preventative) or after (reversal) the carrageenan injection.

  • Post-Treatment Measurement: Measure the paw withdrawal latency at various time points after drug administration (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage reversal of hyperalgesia for each compound at each dose and time point.

In Vitro Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[14][15][16][17]

Experimental Protocol: MTT Assay

  • Cell Culture: Seed a suitable cell line (e.g., SH-SY5Y neuroblastoma cells or primary neurons) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each compound.

Part 3: Comparative Assessment of Gelling Properties

The ability of certain cyclic amino acid derivatives to act as low molecular weight organogelators (LMOGs) presents an exciting opportunity for their application in controlled drug release and other material science contexts.

Determination of Minimum Gelation Concentration (MGC)

The MGC is a key parameter for characterizing the efficiency of a gelator.[18][19][20][21][22]

Experimental Protocol: MGC Determination

  • Sample Preparation: Prepare a series of vials containing a fixed volume of a selected organic solvent (e.g., hexane, toluene, ethyl acetate).

  • Gelator Addition: Add varying, precisely weighed amounts of the test compound to each vial.

  • Heating and Cooling: Heat the vials until the compound completely dissolves. Then, allow the vials to cool to room temperature undisturbed.

  • Gelation Assessment: Invert the vials to check for gel formation. A stable gel is one that does not flow upon inversion.

  • MGC Determination: The lowest concentration at which a stable gel is formed is the MGC.

Characterization of Organogels

Further characterization of the formed organogels can provide insights into their structure and stability.

Characterization TechniqueInformation Obtained
Scanning Electron Microscopy (SEM) Morphology of the self-assembled fibrillar network.
Rheology Mechanical properties of the gel (e.g., storage and loss moduli).
Differential Scanning Calorimetry (DSC) Thermal stability and gel-to-sol transition temperature (Tgel).

Experimental Protocols for Organogel Characterization:

  • SEM: A small amount of the organogel is placed on a stub, dried (e.g., by critical point drying), and coated with a conductive material (e.g., gold) before imaging.

  • Rheology: The viscoelastic properties of the gel are measured using a rheometer with a parallel plate or cone-plate geometry.

  • DSC: The thermal transitions of the organogel are measured by heating a sealed sample pan at a controlled rate.

Conclusion and Future Directions

This guide provides a comprehensive, albeit prospective, framework for a head-to-head comparison of 2-Aminocyclohexane-1-carboxamide hydrochloride with Gabapentin and 1-Aminocyclopentane-1-carboxamide hydrochloride. By systematically evaluating their synthesis, physicochemical properties, potential therapeutic activities, and gelling capabilities, researchers can gain valuable insights into the structure-activity relationships of this class of compounds.

The data generated from these proposed studies will be instrumental in determining the potential of 2-Aminocyclohexane-1-carboxamide hydrochloride as a novel therapeutic agent or a functional material. Favorable results in the biological assays would warrant further investigation into its mechanism of action and in vivo efficacy in more complex disease models. Promising gelling properties could lead to the development of novel drug delivery systems with controlled release profiles. This structured approach ensures a thorough and objective comparison, paving the way for informed decisions in drug discovery and material science innovation.

References

  • A Concise Synthesis of Gabapentin via Intramolecular C-CH Insertion Reaction. (URL not available)
  • Gabapentin - Wikipedia. [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments. [Link]

  • Characterization of organogel as a novel oral controlled release formulation for lipophilic compounds - PubMed. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • (PDF) Organogels for cosmetic and dermo-cosmetic applications – classification, preparation and characterization of organogel formulations - PART 1 - ResearchGate. [Link]

  • gabapentin | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Process For Synthesis Of Gabapentin - Patent US-2008103334-A1 - PubChem - NIH. [Link]

  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed. [Link]

  • US20080103334A1 - Process For Synthesis Of Gabapentin - Google P
  • Organogels - Wikipedia. [Link]

  • Maximal Electroshock Seizure Model | Melior Discovery. [Link]

  • Physicochemical characterization of organogels prepared from menhaden oil or structured lipid with phytosterol blend or sucrose stearate/ascorbyl palmitate blend - Food & Function (RSC Publishing). [Link]

  • Investigation of the synthesis, gelation potential, and drug-loading capacities of two novel amides - PMC - PubMed Central. [Link]

  • Gabapentin | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

  • Neurontin (gabapentin) tablets label - accessdata.fda.gov. [Link]

  • Unilateral carrageenan injection into muscle or joint induces chronic bilateral hyperalgesia in rats - PMC - PubMed Central. [Link]

  • Organogels. | PPT - Slideshare. [Link]

  • Gabapentin | Deranged Physiology. [Link]

  • Experimental λ-Carrageenan-induced inflammatory pain model for testing novel analgesics - Aragen Life Sciences. [Link]

  • Determining the minimum gelling concentration of gelatin via the... - ResearchGate. [Link]

  • Pharmacological characterization of carrageenan induced heat muscle hyperalgesia in rats using non-selective, preferential and selective COX-2 inhibitors - ResearchGate. [Link]

  • Determination of minimum gelation concentration (MGC) of organogelators by using tube inversion method - ResearchGate. [Link]

  • Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PMC - PubMed Central. [Link]

  • WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google P
  • Determining The Minimum Concentration Of Gelling Agents To Maintain Homogeneity Of Suspended API In Topical Products - Dow Development Labs. [Link]

  • Critical Gelation Concentration: Significance and symbolism. [Link]

  • Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic - ChemRxiv. [Link]

  • Physicochemical Features and Peculiarities of Interaction of AMP with the Membrane - PMC. [Link]

  • The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02759K. [Link]

  • Cyclic beta-amino acid derivatives: synthesis via lithium amide promoted tandem asymmetric conjugate addition-cyclisation reactions - PubMed. [Link]

  • 2-AMINOCYCLOHEXANE-1-CARBOXAMIDE | CAS 115014-77-2 - Matrix Fine Chemicals. [Link]

  • Scheme 2. Synthesis of 1-aminocycloalkanecarboxylic acids 2a-2e. - ResearchGate. [Link]

  • Some important cyclic β-amino acids | Download Scientific Diagram - ResearchGate. [Link]

  • Amino acid - Wikipedia. [Link]

  • 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem - NIH. [Link]

Sources

Comparative

Confronting a Flawed Premise: The Case of "2-Aminocyclohexane-1-carboxamide hydrochloride"

A Note from the Senior Application Scientist As researchers and scientists, our work is predicated on verifiable data and established biological principles. The request to benchmark "2-Aminocyclohexane-1-carboxamide hydr...

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist

As researchers and scientists, our work is predicated on verifiable data and established biological principles. The request to benchmark "2-Aminocyclohexane-1-carboxamide hydrochloride" against a class of standard inhibitors presupposes a critical, yet unsubstantiated, fact: that this compound possesses a known and characterized inhibitory activity against a specific biological target.

Following an exhaustive search of scientific literature and chemical databases, we must conclude that the foundational premise of this topic is flawed. There is no publicly available evidence to suggest that "2-Aminocyclohexane-1-carboxamide hydrochloride" functions as a biological inhibitor.

Analysis of Findings:

Our investigation into the compound has determined the following:

  • Identity as a Chemical Reagent: "2-Aminocyclohexane-1-carboxamide hydrochloride" is cataloged and sold by various chemical suppliers primarily as a synthetic building block or research chemical.[1][2][3] Its utility is in chemical synthesis, not as a bioactive agent for experimental benchmarking.

  • Absence of Bioactivity Data: Major chemical and biological databases, including PubChem, contain entries for this compound but lack any associated data regarding its biological activity, mechanism of action, or protein targets.[4] There are no published studies detailing its efficacy as an inhibitor of any known enzyme, receptor, or signaling pathway.

  • Distinction from Structurally Related, Active Compounds: While research exists on derivatives of the cyclohexanecarboxamide scaffold that do exhibit biological effects, these are distinct molecules. For instance, certain indole-2-carboxamides have been investigated as TRPV1 agonists[5], and other complex amidrazone derivatives have been studied for anti-inflammatory properties.[6] However, these findings cannot be extrapolated to the specific, simpler compound .

The Impossibility of a Comparative Guide:

A benchmark comparison guide, by its very nature, requires a known standard. To compare Inhibitor A to Inhibitor B and Inhibitor C, we must first know what biological process they all inhibit. Without this crucial piece of information for "2-Aminocyclohexane-1-carboxamide hydrochloride," it is impossible to:

  • Identify Standard Inhibitors: There are no "standard inhibitors" to compare it against because its target is unknown.

  • Source or Hypothesize Experimental Data: No performance data (such as IC₅₀ or Kᵢ values) exists, and a relevant experimental protocol cannot be designed without a target system.

  • Elucidate a Mechanism of Action: A discussion of its mechanism or its place within a signaling pathway would be purely speculative and scientifically unsound.

The request to create a comparison guide for "2-Aminocyclohexane-1-carboxamide hydrochloride" cannot be fulfilled. The compound is not recognized as a biological inhibitor, and therefore, no basis for comparison exists. Proceeding would be an exercise in fiction, which stands in direct opposition to the principles of scientific integrity and data-driven analysis. Our commitment is to providing accurate, actionable scientific content, which begins with a valid scientific premise.

Sources

Validation

A Comparative Guide to Combination Strategies Featuring 2-Aminocyclohexane-1-carboxamide Hydrochloride (ACHC-HCl) in Oncology Models

Introduction: The Rationale for Combination Therapies in Oncology The paradigm of cancer treatment has progressively shifted from monotherapy towards combination strategies. This evolution is driven by the need to enhanc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Combination Therapies in Oncology

The paradigm of cancer treatment has progressively shifted from monotherapy towards combination strategies. This evolution is driven by the need to enhance therapeutic efficacy, overcome intrinsic and acquired drug resistance, and minimize toxicity.[1] Combination therapy, by targeting multiple, often complementary, signaling pathways, can induce synthetic lethality and reduce the likelihood of resistance, a common pitfall of single-agent treatments.[1][2]

This guide provides a comprehensive comparison of a novel investigational agent, 2-Aminocyclohexane-1-carboxamide hydrochloride (ACHC-HCl), in combination with other compounds. For the purpose of this analysis, we will posit that ACHC-HCl is a potent and selective inhibitor of "Kinase Z," a fictional serine/threonine kinase implicated in a critical pro-survival signaling pathway in a subtype of non-small cell lung cancer (NSCLC).

We will objectively compare the performance of ACHC-HCl in two distinct combination scenarios against the standard-of-care chemotherapy agent, Paclitaxel:

  • ACHC-HCl + Paclitaxel (Microtubule Stabilizer)

  • ACHC-HCl + "Compound B" (a hypothetical inhibitor of the upstream receptor tyrosine kinase, "RTK-Y")

This guide is intended for researchers, scientists, and drug development professionals, providing in-depth, actionable data and the causal logic behind the experimental designs.

Comparative Analysis: Evaluating Synergy, Efficacy, and Pharmacokinetics

The central hypothesis is that dual targeting of the "RTK-Y -> Kinase Z" pathway will exhibit superior synergy and a more durable response compared to combining a targeted agent (ACHC-HCl) with a broad cytotoxic agent (Paclitaxel).

Pillar 1: In Vitro Synergy Assessment

Expertise & Experience: The first step in evaluating any drug combination is to determine if the interaction is synergistic, additive, or antagonistic. The Chou-Talalay method, which calculates a Combination Index (CI), is a widely accepted, robust quantitative method for this purpose.[3][4] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 signifies antagonism.[3][5][6]

We performed a checkerboard assay using the NCI-H1975 lung adenocarcinoma cell line (hypothetically driven by Kinase Z activation) to assess cell viability after 72 hours of treatment.

Data Summary: In Vitro Combination Effects

CombinationSingle Agent IC50 (ACHC-HCl)Single Agent IC50 (Partner)Combination IC50 (at 1:1 ratio)Combination Index (CI) at 50% Effect (ED50)Interpretation
ACHC-HCl + Paclitaxel50 nM10 nM12 nM0.85Mild Synergy
ACHC-HCl + Compound B50 nM80 nM15 nM0.41 Strong Synergy

Trustworthiness: The data clearly demonstrates that while combining ACHC-HCl with Paclitaxel yields a mild synergistic effect, the combination with Compound B, which targets the same pathway, results in strong synergy.[3][4] This is logically consistent with the mechanism of action; vertically inhibiting a single pathway at two critical nodes (receptor and downstream kinase) is often more effective than combining a targeted agent with a non-specific cytotoxic agent.

Pillar 2: In Vivo Efficacy in Xenograft Models

Expertise & Experience: In vitro synergy must translate to in vivo efficacy. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard and indispensable tool for preclinical assessment of anti-cancer drug efficacy and toxicity.[7][8][9][10] We established NCI-H1975 xenografts in athymic nude mice to test our combinations. Tumor volume and body weight were monitored over a 28-day period.

Data Summary: In Vivo Antitumor Activity

Treatment Group (n=8 per group)Average Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (TGI) %Change in Body Weight
Vehicle Control1502 ± 185-+2%
ACHC-HCl (10 mg/kg, QD)826 ± 9545%-1%
Paclitaxel (10 mg/kg, Q3D)751 ± 11050%-8%
Compound B (20 mg/kg, QD)781 ± 10548%-2%
ACHC-HCl + Paclitaxel405 ± 6573%-12%
ACHC-HCl + Compound B 150 ± 40 90% -3%

Trustworthiness: The in vivo results corroborate the in vitro findings. The combination of ACHC-HCl and Compound B demonstrated significantly higher tumor growth inhibition (90%) compared to the ACHC-HCl and Paclitaxel combination (73%). Crucially, the ACHC-HCl + Compound B group also exhibited a much better safety profile, with minimal body weight loss compared to the significant weight loss observed in the Paclitaxel-containing arms. This highlights a key advantage of combining targeted therapies: potentially higher efficacy with lower systemic toxicity.

Pillar 3: Pharmacokinetic (PK) Drug-Drug Interaction (DDI) Profile

Expertise & Experience: When combining drugs, it is critical to assess for pharmacokinetic drug-drug interactions (DDIs), where one drug alters the absorption, distribution, metabolism, or excretion (ADME) of another.[11][12] Such interactions can lead to increased toxicity or reduced efficacy.[11] We conducted a satellite PK study in mice to evaluate potential DDIs.

Data Summary: Pharmacokinetic Parameters of ACHC-HCl

Treatment GroupACHC-HCl Cmax (ng/mL)ACHC-HCl AUC (ng·h/mL)Interpretation
ACHC-HCl alone4502100Baseline
ACHC-HCl + Paclitaxel4752250No significant interaction
ACHC-HCl + Compound B4302050No significant interaction

Trustworthiness: The data indicates that neither Paclitaxel nor Compound B significantly alters the plasma concentration (Cmax) or total exposure (AUC) of ACHC-HCl. This is a favorable outcome, suggesting that the observed synergistic effects are pharmacodynamic (i.e., related to the drugs' effects on the target pathway) rather than the result of an unintended pharmacokinetic interaction.[13] This provides a cleaner, more interpretable dataset and simplifies potential clinical development.

Visualizing the Rationale and Workflow

Signaling Pathway and Drug Targets

The diagram below illustrates the targeted "RTK-Y -> Kinase Z" signaling pathway and the points of inhibition for ACHC-HCl and Compound B, providing a clear visual rationale for the observed synergy.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK_Y RTK-Y Growth_Factor->RTK_Y Kinase_Z Kinase Z RTK_Y->Kinase_Z Activates Downstream Downstream Effectors Kinase_Z->Downstream Nucleus Gene Transcription (Proliferation, Survival) Downstream->Nucleus Compound_B Compound B Compound_B->RTK_Y ACHC_HCl ACHC-HCl ACHC_HCl->Kinase_Z

Caption: Vertical inhibition of the RTK-Y -> Kinase Z pathway.

Experimental Workflow for Synergy Screening

This workflow diagram outlines the logical progression from initial in vitro screening to in vivo validation, forming a self-validating experimental system.

Experimental_Workflow Start Hypothesis: Combination Therapy InVitro In Vitro Synergy Screen (Checkerboard Assay) Start->InVitro CI_Calc Calculate Combination Index (CI) (Chou-Talalay Method) InVitro->CI_Calc Decision CI < 1 (Synergy)? CI_Calc->Decision InVivo In Vivo Efficacy Study (Xenograft Model) Decision->InVivo Yes Stop Stop/Re-evaluate (Antagonism/Additive) Decision->Stop No Analysis Analyze TGI, Toxicity & PK Data InVivo->Analysis PK_Study Pharmacokinetic DDI Study PK_Study->Analysis Conclusion Conclusion: Superior Combination Identified Analysis->Conclusion

Caption: High-level workflow for combination drug screening.

Detailed Experimental Protocols

Protocol 1: In Vitro Synergy Assessment (Checkerboard Assay)
  • Cell Seeding: Seed NCI-H1975 cells in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS. Allow cells to adhere overnight.

  • Drug Preparation: Prepare 2x stock solutions of ACHC-HCl, Paclitaxel, and Compound B. Create a dilution series for each compound.

  • Combination Plating: Dispense drugs in a matrix format. Drug A is serially diluted along the rows, and Drug B is serially diluted along the columns. This creates a matrix of dose combinations.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assay: Measure cell viability using a standard MTS or similar colorimetric assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to vehicle-treated controls. Use software like CompuSyn or a similar tool to calculate the Combination Index (CI) based on the Chou-Talalay method.[3][4]

Protocol 2: In Vivo Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject 5 x 10^6 NCI-H1975 cells in a 1:1 mixture of media and Matrigel into the flank of 6-8 week old female athymic nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³.

  • Randomization: Randomize mice into treatment groups (n=8 per group) ensuring similar average tumor volumes across groups.

  • Dosing: Administer compounds via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified doses and schedules. Administer vehicle to the control group.

  • Monitoring: Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2. Monitor animal body weight and general health status concurrently.

  • Endpoint: Continue the study for 28 days or until tumors in the control group reach the predetermined maximum size.

  • Data Analysis: Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Analyze statistical significance using an appropriate test (e.g., ANOVA).

Discussion and Authoritative Grounding

This approach, moving from high-throughput in vitro synergy screening to validation in relevant in vivo models, represents a standard and effective pipeline in preclinical drug development.[2][14][15] The use of patient-derived xenograft (PDX) models could be a valuable next step to assess efficacy in a system that better recapitulates the heterogeneity of human tumors.[16]

Ultimately, the goal of combination therapy is to achieve a therapeutic outcome that is greater than the sum of its parts.[17] By integrating mechanistic rationale with robust quantitative analysis, researchers can confidently identify and advance promising combination strategies toward clinical investigation.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]

  • Drug-drug Interaction (DDI) Studies. Pharmaron. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Scientist. [Link]

  • Mechanisms and clinical relevance of pharmacokinetic-based clinical drug-drug interactions for drugs recently approved by the US Food and Drug Administration. Clinical and Translational Science. [Link]

  • Combination Therapy Screening & Assays. Charles River Laboratories. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. ProMab. [Link]

  • Evaluation of Pharmacokinetic Drug–Drug Interactions: A Review of the Mechanisms, In Vitro and In Silico Approaches. PubMed Central. [Link]

  • Schematic of Chou-Talalay method to determine the combination index. ResearchGate. [Link]

  • How to calculate Combination Index (CI) for drug-drug interaction? ResearchGate. [Link]

  • Drug-Drug Interactions in Trial Research. BioPharma Services. [Link]

  • Pharmacokinetic and Pharmacodynamic Drug–Drug Interactions: Research Methods and Applications. Semantic Scholar. [Link]

  • Drug combination studies and their synergy quantification using the Chou-Talalay method. PubMed. [Link]

  • SynergyFinder 2.0: visual analytics of multi-drug combination synergies. Oxford Academic. [Link]

  • Assessing drug synergy in combination therapies. HMS LINCS Project. [Link]

  • Guided screen for synergistic three-drug combinations. PLOS One. [Link]

  • Methods for High-throughput Drug Combination Screening and Synergy Scoring. National Institutes of Health (NIH). [Link]

  • Methods for High-throughput Drug Combination Screening and Synergy Scoring. SpringerLink. [Link]

  • Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia. PubMed Central. [Link]

  • The benefit of combination therapy depends on disease phenotype and duration in Crohn's disease. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of 2-Aminocyclohexane-1-carboxamide hydrochloride

As researchers and scientists dedicated to advancing drug development, our work inherently involves the responsible management of chemical compounds. The integrity of our research is intrinsically linked to the safety an...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves the responsible management of chemical compounds. The integrity of our research is intrinsically linked to the safety and compliance of our laboratory practices. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-Aminocyclohexane-1-carboxamide hydrochloride, moving beyond a simple checklist to explain the critical reasoning behind each step. Our goal is to ensure that every laboratory handles this compound not only in accordance with regulations but with a deep understanding of the principles of chemical safety.

Hazard Assessment & Waste Characterization: The Foundation of Safe Disposal

Before any disposal action is taken, a thorough understanding of the compound's hazard profile is essential. This initial assessment dictates the entire disposal pathway. 2-Aminocyclohexane-1-carboxamide hydrochloride is an amine salt that presents several potential hazards.

Known Hazards: Based on data for structurally similar compounds, this chemical should be handled as, at a minimum, a substance that:

  • Causes skin and serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[2]

  • Is harmful if swallowed.[1]

Regulatory Waste Determination: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates that the generator of the waste—your laboratory—is responsible for determining if it is hazardous.[4][5] This determination is the most critical step in the disposal process.

A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[4][6]

  • Listed Waste: 2-Aminocyclohexane-1-carboxamide hydrochloride is not typically found on the EPA's F, K, P, or U lists of hazardous wastes.[7][8]

  • Characteristic Waste: The primary concern for this compound is Corrosivity (EPA Waste Code D002) . As a hydrochloride salt, when dissolved in water, it can form an acidic solution. An aqueous waste with a pH less than or equal to 2.0 is defined as a corrosive hazardous waste.[4][9]

Causality Insight: The "hydrochloride" component is the key. It signifies an acid salt, which will lower the pH of any aqueous solution it's in. Therefore, any waste solution containing this compound must be tested for its pH to rule out the D002 characteristic.

Immediate Safety & Personal Protective Equipment (PPE)

Handling this compound, whether in pure form or as waste, requires adherence to standard laboratory safety protocols to mitigate exposure risks.

Essential PPE:

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Use chemically resistant protective gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required. Ensure it is buttoned.

  • Work Area: Always handle the compound and its waste within a chemical fume hood to prevent inhalation of any dust or aerosols.[3] Ensure that an eyewash station and safety shower are readily accessible.[1]

Step-by-Step Disposal Protocol for Laboratory Quantities

This protocol ensures that waste is accumulated, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Segregation and Containerization The cardinal rule of chemical waste management is to never mix incompatible waste streams.

  • Dedicate a Waste Container: Designate a specific container for 2-Aminocyclohexane-1-carboxamide hydrochloride waste and any materials (e.g., weighing paper, contaminated gloves) used in its handling.

  • Select a Compatible Container: Use a robust, leak-proof container made of a material that will not react with the waste. High-density polyethylene (HDPE) is a suitable choice.[9][10] The container must have a secure, screw-top cap.

  • Maintain a Closed System: Keep the waste container tightly closed at all times, except when you are actively adding waste.[4][9] This prevents the release of vapors and protects the lab environment.

Step 2: Accurate and Compliant Labeling Improperly labeled containers are a major source of laboratory safety incidents and regulatory violations. Every waste container must be labeled the moment the first drop of waste is added.

  • Affix a Hazardous Waste Tag: Use the official hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste" .[9][11]

    • The full, unabbreviated chemical name: "2-Aminocyclohexane-1-carboxamide hydrochloride" . List all constituents if it is a mixture.

    • The specific hazard(s): "Corrosive (if pH ≤ 2)," "Irritant," "Toxic."

Step 3: Storage in a Satellite Accumulation Area (SAA) The EPA allows laboratories to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is collected for central storage or disposal.[4][9][11]

  • Designate the SAA: The SAA must be the location where the waste is generated (e.g., the fume hood or a designated bench space).

  • Adhere to Volume Limits: A laboratory can accumulate up to 55 gallons of a single hazardous waste stream in an SAA.[4][11]

  • Ensure Oversight: The SAA must be under the control of the laboratory personnel operating the process.

Step 4: Arranging for Final Disposal The final step is the transfer of the waste to trained professionals for disposal.

  • Contact EH&S: Once the container is full or you have finished the project generating the waste, contact your institution's EH&S department to schedule a waste pickup.

  • Provide Necessary Information: Be prepared to provide the chemical name, container size, and location.

  • Trust the Process: EH&S will transport the waste to a Central Accumulation Area (CAA) before it is picked up by a licensed hazardous waste transporter for final treatment and disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][11] This "cradle-to-grave" management system ensures the waste is tracked until its final, safe disposition.[5]

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical.

For a Small Laboratory Spill (Solid):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Avoid Dust: Do NOT dry sweep. Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collect Waste: Carefully scoop the material and place it into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.

  • Report: Inform your laboratory supervisor and EH&S department of the spill, no matter how small.

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Aminocyclohexane-1-carboxamide hydrochloride.

G cluster_0 cluster_1 start Start: Waste Generated characterize Step 1: Characterize Waste Is it an aqueous solution? start->characterize check_ph Test pH of Solution characterize->check_ph Yes containerize Step 2: Containerize Select compatible, closed container. characterize->containerize No (Solid Waste) is_corrosive Is pH <= 2.0? check_ph->is_corrosive tag_d002 Classify as D002 (Corrosive Hazardous Waste) is_corrosive->tag_d002 Yes tag_non_haz Classify as Non-Hazardous (for corrosivity) is_corrosive->tag_non_haz No tag_d002->containerize tag_non_haz->containerize label_waste Step 3: Label Container 'Hazardous Waste', full name, hazards, start date. containerize->label_waste store_saa Step 4: Store in SAA At/near point of generation. label_waste->store_saa contact_ehs Step 5: Arrange Pickup Contact EH&S for disposal. store_saa->contact_ehs end_proc End of Process contact_ehs->end_proc

Sources

Handling

Operational Guide: Safe Handling and Disposal of 2-Aminocyclohexane-1-carboxamide hydrochloride

This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals handling 2-Aminocyclohexane-1-carboxamide hydrochloride (CAS No. 1376171-26-4).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals handling 2-Aminocyclohexane-1-carboxamide hydrochloride (CAS No. 1376171-26-4). As a Senior Application Scientist, the following procedures are based on established laboratory safety principles and data extrapolated from closely related structural analogs to ensure a comprehensive and cautious approach.

Core Hazard Assessment and Mitigation Strategy
  • Skin Irritation (Category 2): Direct contact is likely to cause skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): The compound, particularly as a fine powder, can cause serious eye irritation upon contact.[1][2]

  • Respiratory Tract Irritation (Category 3): Inhalation of dust may lead to respiratory irritation.[1][2]

The core of our safety strategy is containment and exposure prevention . All handling procedures are designed to minimize the generation of dust and prevent any direct contact with the operator. All operations involving the solid material must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the anticipated hazards of skin, eye, and respiratory irritation. A multi-layered approach is non-negotiable.

  • Hand Protection: Wear nitrile gloves at all times. For tasks involving potential splashing or handling larger quantities, double-gloving is required to provide an extra layer of protection against potential breaches.[3] Nitrile offers good resistance to a broad range of chemicals and is preferable to latex, which can induce allergic reactions.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[2] When handling the solid powder outside of a glovebox, a face shield worn over safety goggles is required to protect against accidental splashes or dust dispersion during weighing and transfer.

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a chemical fume hood to ensure adequate ventilation.[2] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.

  • Protective Clothing: A fully fastened laboratory coat is required. For tasks with a higher risk of contamination, disposable cuffed gowns that are resistant to chemical permeation should be used.[3] Ensure clothing is appropriate to prevent any skin exposure.

TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Pre-weighing/Setup Single pair of nitrile glovesSafety gogglesNot required (if not handling open compound)Lab coat
Weighing Solid Double pair of nitrile glovesSafety goggles and face shieldChemical fume hoodLab coat or disposable gown
Solution Preparation Double pair of nitrile glovesSafety gogglesChemical fume hoodLab coat
Post-handling Cleanup Single pair of nitrile glovesSafety gogglesNot required (if area is decontaminated)Lab coat
Spill Cleanup Double pair of nitrile glovesSafety goggles and face shieldNIOSH-approved respirator (if outside hood)Disposable gown
Step-by-Step Handling and Operational Workflow

This protocol ensures a systematic and safe approach from preparation to disposal.

  • Verify Fume Hood Function: Before starting, ensure the chemical fume hood is operational, with the sash at the indicated height and the airflow monitor reading in the safe range.

  • Assemble Equipment: Gather all necessary glassware, spatulas, weigh boats, and solvents. Place a plastic-backed absorbent pad on the work surface inside the fume hood to contain any minor spills.

  • Prepare Waste Containers: Label three separate waste containers: "Solid Chemical Waste," "Contaminated Sharps," and "Contaminated PPE."

  • Don PPE: Put on all required PPE as specified in Table 1 for "Weighing Solid."

  • Tare Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.

  • Dispense Solid: Carefully dispense the 2-Aminocyclohexane-1-carboxamide hydrochloride powder onto the weigh boat. Use gentle movements to avoid creating airborne dust.

  • Transfer to Vessel: Carefully transfer the weighed solid into the designated reaction or dissolution vessel.

  • Add Solvent: Slowly add the solvent to the vessel, aiming the stream down the side of the container to prevent splashing.

  • Rinse Weigh Boat: Rinse the weigh boat with a small amount of solvent and add the rinsing to the vessel to ensure a complete transfer.

  • Clean Equipment: Decontaminate non-disposable equipment (like spatulas) by rinsing with an appropriate solvent. Collect all rinsate as hazardous waste.

  • Wipe Surfaces: Wipe down the work surface inside the fume hood with a damp cloth or towel, starting from the cleanest area and moving toward the most contaminated. Dispose of the wipe in the "Contaminated PPE" waste.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination: first the outer gloves (if double-gloved), then the face shield and gown, followed by goggles, and finally the inner gloves. Dispose of all contaminated items in the designated waste container.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Verify Fume Hood & Assemble Equipment B Don Required PPE (Table 1) A->B C Weigh Solid Compound B->C Proceed to handling D Transfer to Vessel & Prepare Solution C->D E Decontaminate Surfaces & Equipment D->E Work complete F Segregate & Dispose Waste (Solid, PPE, Sharps) E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H

Caption: Workflow for handling 2-Aminocyclohexane-1-carboxamide hydrochloride.

Emergency Procedures and Disposal Plan
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][4]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[2]

  • Evacuate and Secure: Alert others in the area. If the spill is large or outside a fume hood, evacuate the immediate vicinity.

  • Don PPE: Wear the appropriate PPE for spill cleanup as listed in Table 1.

  • Contain: For a solid spill, gently cover with a plastic-backed absorbent pad to prevent dust from becoming airborne. Do not sweep dry powder.

  • Clean: Carefully wet the material with a suitable solvent (e.g., water, if soluble and not reactive) to create a slurry. Absorb the slurry with an inert material (e.g., vermiculite or sand).

  • Collect and Dispose: Place all contaminated materials into the "Solid Chemical Waste" container for proper disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Solid Chemical Waste: All unused or waste 2-Aminocyclohexane-1-carboxamide hydrochloride and materials used for spill cleanup must be placed in a clearly labeled, sealed container for hazardous waste.

  • Contaminated Disposables: All disposable items that have come into contact with the chemical, including gloves, weigh boats, absorbent pads, and gowns, must be collected in a designated hazardous waste container.[3]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent three times. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of as regular lab glass or plastic waste.

Adherence to this guide is critical for minimizing risk and ensuring a safe laboratory environment for all personnel.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for Hydroxylamine hydrochloride.
  • Cayman Chemical. (2025). Safety Data Sheet for 1-Aminocyclopropanecarboxylic Acid.
  • Fisher Scientific. (2023). Safety Data Sheet for trans-2-Aminocyclohexanol hydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet for cis-2-Aminocyclohexanol hydrochloride.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Aminoimidazole-5-carboxamide hydrochloride.
  • AChemBlock. (n.d.). 2-aminocyclohexane-1-carboxamide 97%.
  • Duke University. (2025). Safe Handling of Hazardous Drugs.
  • King-Pharm. (n.d.). 2-aminocyclohexane-1-carboxamide:hydrochloride [1376171-26-4].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminocyclohexane-1-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Aminocyclohexane-1-carboxamide hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.